2-Bromo-6-(trifluoromethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUHYSGAOIGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455544 | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403646-46-8 | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403646-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 2-Bromo-6-(trifluoromethoxy)benzoic Acid: A Technical Guide for Advanced Research
Introduction: 2-Bromo-6-(trifluoromethoxy)benzoic acid, identified by its CAS number 403646-46-8 , is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries.[1] Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a trifluoromethoxy group in a sterically hindered arrangement, makes it a valuable building block for the synthesis of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is a prized substituent in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth analysis of the synthesis, properties, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 403646-46-8 | SynHet |
| Molecular Formula | C₈H₄BrF₃O₃ | SynHet |
| Molecular Weight | 285.02 g/mol | SynHet |
| IUPAC Name | This compound | SynHet |
| SMILES String | O=C(O)c1c(OC(F)(F)F)cccc1Br | SynHet |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Purity | >98% (typically available) | SynHet |
Strategic Synthesis: A Plausible Multi-step Approach
The proposed synthetic pathway commences with the bromination of a trifluoromethoxyaniline derivative, followed by diazotization and subsequent nucleophilic substitution to install the carboxylic acid functionality.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted from the synthesis of structurally related compounds.[3][4] Researchers should perform their own optimization of reaction conditions.
Part 1: Synthesis of 2-Bromo-6-(trifluoromethoxy)aniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The crude product will precipitate out of solution. Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-6-(trifluoromethoxy)aniline.
Part 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: To a stirred solution of 2-Bromo-6-(trifluoromethoxy)aniline (1.0 eq.) in aqueous sulfuric acid (e.g., 20-30%), cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Hydrolysis: Cool the reaction mixture and add concentrated sulfuric acid. Heat the mixture under reflux for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete (monitored by TLC or LC-MS).
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it onto ice. The crude this compound will precipitate. Filter the solid, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol/water) to afford the final product.
Spectroscopic Characterization (Anticipated Data)
While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structural analogues.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, trifluoromethoxy, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon (which will likely appear as a quartet due to coupling with the fluorine atoms).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and C-O and C-F stretching vibrations at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.02 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the bromo, trifluoromethoxy, and carboxylic acid groups makes this compound a highly versatile intermediate in organic synthesis, particularly in the construction of novel pharmaceutical candidates.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[5] This allows for the introduction of a wide range of substituents at the 2-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]
Caption: Utility in palladium-catalyzed cross-coupling reactions.
-
Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, esters, and other derivatives, providing a key anchor point for building more complex molecular scaffolds.
-
Influence of the Trifluoromethoxy Group: The -OCF₃ group imparts several desirable properties to the final molecules, including:
-
Enhanced Lipophilicity: This can improve cell membrane permeability and bioavailability.[2]
-
Metabolic Stability: The trifluoromethoxy group is resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity of the carboxylic acid and the basicity of nearby nitrogen atoms.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for advanced organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups and the presence of the beneficial trifluoromethoxy moiety make it a strategic component for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective utilization in research and development.
References
- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Organic Syntheses Procedure. (n.d.). 2-Bromo-5-(trifluoromethyl)aniline from 4-bromo-3-aminobenzotrifluoride. BenchChem.
- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Organic Syntheses Procedure. (1956). 2,4,6-tribromobenzoic acid. Organic Syntheses, 36, 94.
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)
- This compound. (n.d.). SynHet.
- Technical Support Center: Synthesis of 2-Bromo-3-fluorobenzoic Acid. (n.d.). BenchChem.
- 116063184 Preparation method of 2-bromo-6-fluoroaniline. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(18), 6583.
- The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). BenchChem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid. (n.d.). BenchChem.
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine. (n.d.). BenchChem.
- Technical Support Center: Cross-Coupling Reactions with 6-Bromo-2,3-difluorobenzaldehyde. (n.d.). BenchChem.
- Technical Support Center: 2-Fluoro-6-methoxybenzeneboronic Acid in Cross-Coupling Reactions. (n.d.). BenchChem.
Sources
- 1. This compound [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
"2-Bromo-6-(trifluoromethoxy)benzoic acid" molecular weight
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzoic acid: A Strategic Building Block in Modern Drug Discovery
Abstract
This compound is a key bifunctional building block in medicinal chemistry, offering a unique combination of properties essential for the development of novel therapeutics. Its structure incorporates a carboxylic acid for amide coupling, a reactive bromine atom for carbon-carbon and carbon-nitrogen bond formation, and a trifluoromethoxy group to enhance metabolic stability and cellular permeability. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and application in drug development workflows, tailored for researchers and scientists in the field. We delve into the strategic considerations for its use in lead optimization, providing detailed experimental protocols for its synthesis, functionalization, and analysis.
Introduction: The Strategic Value of Fluorinated and Halogenated Scaffolds
The deliberate incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to profoundly modulate the properties of a drug candidate. It is a powerful lipophilicity enhancer, which can improve a molecule's ability to cross cellular membranes and reach its biological target.[1][2] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation and thereby extending the in-vivo half-life of a drug.[1][2]
When combined with a halogenated benzoic acid scaffold, the utility of this functional group is amplified. This compound emerges as a particularly valuable reagent. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[3] The carboxylic acid provides a convenient point for amide bond formation, a ubiquitous linkage in pharmaceuticals. This dual functionality allows for the construction of complex molecular architectures, making it an indispensable tool for drug discovery programs.
Physicochemical & Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, analytical method development, and regulatory documentation.
| Property | Value | Source(s) |
| Molecular Weight | 285.02 g/mol | [4] |
| Molecular Formula | C₈H₄BrF₃O₃ | [4] |
| CAS Number | 403646-46-8 | [4][5] |
| IUPAC Name | This compound | [4][5] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
| InChI Key | ZCMUHYSGAOIGEG-UHFFFAOYSA-N |
Spectroscopic Characterization
Full spectroscopic analysis is essential for unequivocal structure confirmation. While specific spectra should be acquired for each batch, the expected signatures are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons in the downfield region. The integration and splitting patterns (coupling constants) will be consistent with a 1,2,3-trisubstituted benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR will display eight distinct signals: one for the carboxylic acid carbonyl, six for the aromatic carbons (with the carbons attached to the electronegative bromine and trifluoromethoxy groups shifted downfield), and one for the trifluoromethoxy carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group will be observed.
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will show a molecular ion peak (M⁺) or pseudomolecular ion peak ([M-H]⁻) corresponding to the molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be readily apparent.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700 cm⁻¹).
Spectroscopic data for this compound is available from commercial suppliers and chemical databases.[6]
Synthesis and Purification
While several synthetic routes to substituted bromobenzoic acids exist, a common and logical approach involves the ortho-lithiation of a suitably substituted precursor followed by carboxylation. This strategy offers high regioselectivity, which is crucial for complex molecules.
Proposed Synthetic Workflow
A plausible synthetic route starting from 1-bromo-3-(trifluoromethoxy)benzene is outlined below. This method leverages directed ortho-metalation, a powerful tool in aromatic chemistry.
Experimental Protocol: Synthesis
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-(trifluoromethoxy)benzene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ortho-lithiation: Slowly add a solution of LDA or n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature. The trifluoromethoxy group directs the lithiation to the ortho position.
-
Carboxylation: Carefully add crushed dry ice in small portions to the reaction mixture. Caution: Vigorous gas evolution will occur. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., a hexane/ethyl acetate mixture) and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Application in Lead Optimization
The primary utility of this compound in drug discovery lies in its capacity for sequential, chemoselective functionalization. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-H or C-O bonds, allowing for precise modification at the 2-position.[7] This enables the rapid synthesis of a library of analogues for SAR studies.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of the title compound with an arylboronic acid to form a biaryl structure.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol: Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond, a key transformation for introducing diverse amine functionalities.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup (in a glovebox): Charge a vial with the palladium pre-catalyst and base. Add a solution of this compound and the amine in the solvent.
-
Reaction: Seal the vial and heat to 100 °C with stirring for 4-24 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with a solvent like dichloromethane and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.
Analytical Characterization
Rigorous analytical control is necessary to ensure the purity and identity of both the starting material and the synthesized derivatives. HPLC and GC-MS are the primary methods for this purpose.
| Technique | Principle | Derivatization | Key Performance Metrics | Best Suited For |
| HPLC-UV/MS | Partitioning between stationary and mobile phases | No | Excellent resolution, fast analysis (<10 min), high sensitivity (ng/mL) | Routine quality control, purity assessment, reaction monitoring |
| GC-MS | Separation based on volatility and mass | Yes (esterification of carboxylic acid) | High sensitivity (ng/L), definitive structural confirmation | Trace analysis and impurity identification |
Protocol: HPLC Purity Assessment
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation and good peak shape).
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
-
Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Protocol: GC-MS Impurity Profiling (via Derivatization)
-
Derivatization: Convert the carboxylic acid to a more volatile methyl ester using a reagent like (trimethylsilyl)diazomethane or by Fischer esterification (Methanol/H₂SO₄).
-
Instrumentation: GC-MS system with a medium-polarity capillary column (e.g., DB-5ms).
-
Conditions:
-
Carrier Gas: Helium
-
Temperature Program: Use a gradient from a low temperature (e.g., 80 °C) to a high temperature (e.g., 280 °C) to separate impurities.
-
MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-400.
-
-
Analysis: Identify impurities by comparing their mass spectra to library databases and their retention times to known standards.
Safety, Handling, and Storage
Proper handling is crucial when working with this and similar chemical reagents. The following guidelines are based on available Safety Data Sheets (SDS).[8][9]
| Hazard Category | GHS Hazard Statements | Precautionary Measures |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Not specified, but good practice applies. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Keep in a dark place, sealed in a dry environment at room temperature. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | Follow all local, state, and federal regulations for chemical waste disposal. |
Conclusion
This compound is a high-value, strategic building block for pharmaceutical research and development. Its unique trifunctional nature—a stable, lipophilic -OCF₃ group, a versatile bromine handle for cross-coupling, and a carboxylic acid for amide formation—provides an efficient platform for the synthesis and optimization of complex drug candidates. Understanding its synthesis, reactivity, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of novel and effective medicines.
References
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid.
- Supporting Information for a scientific article. (n.d.).
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 5. This compound [synhet.com]
- 6. This compound(403646-46-8) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic strategy, details its reactivity in cornerstone chemical transformations, and explores its application in the development of novel therapeutics.
Introduction: A Scaffold of Strategic Importance
This compound (CAS No. 403646-46-8) is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by three key features: a carboxylic acid group, a bromine atom, and a trifluoromethoxy (-OCF₃) group, all positioned on a benzene ring in a specific ortho- and meta-arrangement. This unique constellation of functional groups makes it a particularly valuable intermediate in pharmaceutical research and development.
The trifluoromethoxy group is a powerful modulator of pharmaceutical properties. It is a strong electron-withdrawing group that is also highly lipophilic. Its incorporation into a drug candidate can significantly enhance metabolic stability by blocking sites prone to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The carboxylic acid provides a point for amide bond formation or other derivatizations. Consequently, this molecule serves as a cornerstone for building complex molecular architectures for targeted therapies.[1]
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthesis.
| Property | Data | Source(s) |
| CAS Number | 403646-46-8 | [2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [3] |
| Molecular Weight | 285.02 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [3] |
| Melting Point | Not consistently reported in public literature. | |
| Boiling Point | 270.2 ± 40.0 °C (Predicted) | |
| pKa | 1.57 ± 0.36 (Predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature.[2] |
Spectroscopic Data Interpretation
-
¹H NMR (DMSO-d₆, 400 MHz): Three distinct signals are expected in the aromatic region (approx. δ 7.2-7.8 ppm), corresponding to the three protons on the benzene ring. The integration and splitting patterns (doublets and a triplet) would confirm the 1,2,3-substitution pattern. A broad singlet corresponding to the carboxylic acid proton would appear far downfield (δ > 13 ppm).
-
¹³C NMR (DMSO-d₆, 101 MHz): Eight signals are expected: six for the aromatic carbons, one for the carboxylic carbon (~165-170 ppm), and one for the trifluoromethoxy carbon (~120 ppm), which would appear as a quartet due to coupling with the fluorine atoms (¹JCF).
-
¹⁹F NMR (DMSO-d₆, 376 MHz): A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically around -58 to -60 ppm relative to a standard like CFCl₃.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 284 and 286.
Synthesis and Mechanistic Insights
While several synthetic routes may exist, a highly effective and regioselective method for preparing this compound is through the Directed ortho-Metalation (DoM) of a suitable precursor, 1-bromo-3-(trifluoromethoxy)benzene.
Causality Behind the Synthetic Strategy: The DoM strategy is exceptionally powerful for the regioselective functionalization of aromatic rings. In this case, the trifluoromethoxy group is a modest ortho-directing group for lithiation. However, in the absence of stronger directing groups, it can effectively guide an organolithium base to deprotonate the adjacent C2 position. The bromine at the C1 position also influences the acidity of the neighboring protons. This method avoids the multi-step sequences often required in classical aromatic substitution chemistry.[7][8][9]
Caption: Proposed synthetic workflow via Directed ortho-Metalation.
Detailed Experimental Protocol: Synthesis via DoM
This protocol is a representative method based on established chemical principles for Directed ortho-Metalation and must be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Precursor Addition: Add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is the critical regioselective step.
-
Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in portions. The lithiated intermediate will react as a nucleophile with the CO₂.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its ability to undergo selective transformations at its bromine and carboxylic acid sites. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions.
Representative Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl structures prevalent in many kinase inhibitors and other drug classes.[10][11] The electron-deficient nature of the aromatic ring, influenced by the -OCF₃ and -COOH groups, facilitates the initial oxidative addition step in the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Derivative
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Application in Drug Discovery: A Building Block for Targeted Therapies
A survey of the patent literature reveals that this compound is a key intermediate in the synthesis of modulators for critical biological targets. Notably, it has been cited in patents for the development of 5-HT (serotonin) receptor modulators and CRAC (Calcium Release-Activated Calcium) channel inhibitors .[12]
-
5-HT Receptor Modulators: 5-HT receptors are implicated in a wide range of neurological and psychiatric disorders. Modulating these receptors is a key strategy for treating conditions like depression, anxiety, and schizophrenia.
-
CRAC Channel Inhibitors: CRAC channels are essential for calcium signaling in immune cells. Inhibitors of these channels are being investigated as novel treatments for autoimmune diseases and inflammatory conditions.
In these contexts, the this compound scaffold is typically elaborated through a two-step process:
-
Amide Bond Formation: The carboxylic acid is coupled with a suitable amine to form a benzamide core.
-
Cross-Coupling: The bromine atom is then used in a Suzuki or similar coupling reaction to introduce the final piece of molecular complexity required for potent and selective binding to the target protein.
The trifluoromethoxy group in these final compounds is critical for achieving the desired pharmacokinetic profile (ADME properties), enhancing metabolic stability and ensuring the drug candidate can effectively reach its target in the body.[1]
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is paramount. This compound possesses the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, dark, and well-ventilated place.
Conclusion
This compound is a premier building block for modern synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with finely tuned properties. The strategic positioning of the bromine and trifluoromethoxy groups allows for sequential, selective functionalization, making it an invaluable tool in the design and synthesis of next-generation therapeutics targeting a range of diseases.
References
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides.
- Parkway Scientific. 403646-46-8|this compound.
- Shibata, N., et al. (2021). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 39(12), 1975-1981.
- Snieckus, V. Directed (ortho) Metallation.
- Mortier, J. 07- DIRECTED ORTHO METALATION.
- Gerig, J. T. Fluorine NMR.
- ResearchGate. 2,4,6-Tribromobenzoic Acid.
- ResearchGate. SCHEME 26.1 Lithiation of benzene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Pharmaceutical R&D.
- SpectraBase. 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14371–14439.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
Sources
- 1. Patent Kind Codes for CAS Basic & Patent Family Members [cas.org]
- 2. This compound | 403646-46-8 [sigmaaldrich.com]
- 3. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 4. This compound(403646-46-8) 1H NMR [m.chemicalbook.com]
- 5. This compound [synhet.com]
- 6. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 403646-46-8|this compound: In Stock [parkwayscientific.com]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic Acid
Introduction: The Significance of 2-Bromo-6-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of bioactive molecules. This compound (CAS No: 403646-46-8) is a key building block that embodies the synthetic utility of this unique substituent.[1] Its bifunctional nature, featuring a reactive bromine atom and a carboxylic acid moiety on a trifluoromethoxy-substituted scaffold, makes it an invaluable intermediate for the synthesis of a diverse range of pharmaceutical candidates and agrochemicals.[2] This guide provides a comprehensive overview of the synthetic pathways to this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.
Primary Synthetic Pathway: A Two-Stage Approach
The most logical and scientifically sound approach to the synthesis of this compound involves a two-stage process:
-
Synthesis of the Key Precursor: Preparation of 1-bromo-3-(trifluoromethoxy)benzene.
-
Directed Ortho-Metalation and Carboxylation: Regioselective functionalization of the precursor to yield the target benzoic acid.
This section will provide a detailed examination of each stage, including reaction mechanisms, experimental protocols, and the rationale behind the chosen methodologies.
Stage 1: Synthesis of the Precursor, 1-Bromo-3-(trifluoromethoxy)benzene
A robust synthesis of the starting material is paramount for the successful production of the final product. A well-documented and efficient method for the preparation of 1-bromo-3-(trifluoromethoxy)benzene proceeds from readily available trifluoromethoxyanilines.
Reaction Scheme:
Caption: Synthesis of the key precursor.
Mechanistic Insights and Experimental Protocol:
The synthesis commences with the bromination of either 2- or 4-trifluoromethoxyaniline. The use of an aminic auxiliary group is a strategic choice to direct the bromine to the desired meta position relative to the trifluoromethoxy group, a position that is not readily accessible through direct bromination of trifluoromethoxybenzene. The subsequent removal of the amino group via a deamination reaction furnishes the desired 1-bromo-3-(trifluoromethoxy)benzene.
Experimental Protocol: Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene
-
Bromination:
-
To a solution of 2-trifluoromethoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a weak acid (e.g., acetic acid, 0.1 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.
-
-
Deamination (Diazotization and Reduction):
-
Dissolve the crude brominated trifluoromethoxyaniline from the previous step in a mixture of ethanol and concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of hypophosphorous acid (50% in water, 3-4 eq) and heat it to 50-60 °C.
-
Slowly add the diazonium salt solution to the hot hypophosphorous acid solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue heating at 60-70 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-bromo-3-(trifluoromethoxy)benzene.
-
Stage 2: Directed Ortho-Metalation and Carboxylation
This final stage is the cornerstone of the synthesis, employing the principles of directed ortho-metalation (DoM) to achieve regioselective carboxylation.
Reaction Scheme:
Caption: Final step in the synthesis of the target molecule.
Mechanistic Insights and Regioselectivity:
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG).[3] In the case of 1-bromo-3-(trifluoromethoxy)benzene, both the trifluoromethoxy group and the bromine atom can potentially direct the lithiation. The trifluoromethoxy group, despite being strongly electron-withdrawing, can act as a moderate directing group due to the Lewis basicity of the oxygen atom, which can coordinate to the lithium amide base.[4] Similarly, the bromine atom can also direct lithiation to its ortho position.
The regioselectivity of the lithiation is determined by a combination of factors, including the coordinating ability of the directing groups and the acidity of the ortho protons. In this specific case, the lithiation is expected to occur predominantly at the C2 position, which is ortho to the trifluoromethoxy group and meta to the bromine atom. This is attributed to the superior directing ability of the trifluoromethoxy group in this context. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial for achieving high regioselectivity and preventing side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the ortho-lithiation and carboxylation of similar substituted aromatic compounds.
-
Preparation of the Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a septum.
-
In the flask, dissolve 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Ortho-Lithiation:
-
In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at this temperature.
-
Slowly add the freshly prepared LDA solution to the solution of 1-bromo-3-(trifluoromethoxy)benzene via the dropping funnel, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.
-
-
Carboxylation:
-
Crush dry ice into a fine powder and add it in excess to the reaction mixture in one portion.
-
Allow the reaction mixture to slowly warm to room temperature overnight, with continuous stirring.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 1-2 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Bromo-3-(trifluoromethoxy)benzene | 2252-44-0 | C₇H₄BrF₃O | 241.01 |
| This compound | 403646-46-8 | C₈H₄BrF₃O₃ | 285.02 |
Conclusion and Future Outlook
The synthesis of this compound via a directed ortho-metalation strategy represents a reliable and efficient method for accessing this valuable building block. The provided in-depth guide, from the synthesis of the necessary precursor to the final carboxylation step, offers researchers and drug development professionals a clear and scientifically grounded pathway for its preparation. As the demand for novel fluorinated scaffolds in pharmaceuticals and agrochemicals continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase, paving the way for the discovery of next-generation therapeutic agents and crop protection solutions.
References
- PubChem. (n.d.). This compound.
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]
- Gschwend, H. W., & Rodriguez, H. R. (1979). Ortho-lithiation of aromatic compounds. Organic Reactions, 26, 1-360.
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
- Schlosser, M. (2005). Organoalkali reagents. In Modern Organocopper Chemistry (pp. 1-106). Wiley-VCH.
- Collum, D. B. (2007). Lithium diisopropylamide: solution kinetics and implications for organic synthesis.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalations. 11. Metalation of methoxy-, N,N-dimethylamino-, and trifluoromethyl-substituted anisoles. Relative directing abilities of ortho substituents. The Journal of Organic Chemistry, 41(23), 3653–3663. [Link]
Sources
Spectroscopic Characterization of 2-Bromo-6-(trifluoromethoxy)benzoic Acid: A Technical Guide
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS: 403646-46-8; Formula: C₈H₄BrF₃O₃) represents a class of highly functionalized aromatic compounds whose utility as a synthetic building block is contingent upon its unambiguous characterization. The presence of three distinct ortho-substituents on the benzoic acid core—a bromine atom, a trifluoromethoxy group, and a carboxylic acid—creates a unique electronic and steric environment. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While publicly available experimental spectra for this specific compound are scarce, this document leverages fundamental principles and spectral data from analogous structures to present a robust, predictive guide for researchers. The causality behind spectral features is explained to provide not just data, but a framework for understanding the molecule's behavior in these analytical techniques.
Molecular Structure
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum will reveal the disposition of the three aromatic protons and the single carboxylic acid proton. Due to the ortho-positioning of all substituents, the aromatic region is expected to exhibit a complex, second-order splitting pattern.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the bromine, trifluoromethoxy, and carboxylic acid groups will deshield the aromatic protons, shifting them downfield into the approximate range of 7.4-7.8 ppm. The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet significantly downfield, often above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (H3, H5) | ~ 7.4 - 7.6 | Multiplet | 2H |
| Aromatic CH (H4) | ~ 7.6 - 7.8 | Triplet-like | 1H |
| Carboxylic Acid OH | > 10.0 | Broad Singlet | 1H |
Carbon (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule.
-
Causality of Chemical Shifts: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The aromatic carbons directly attached to the electronegative substituents (C1-Br, C2-COOH, C6-OCF₃) will have their chemical shifts significantly influenced. The carbon of the trifluoromethoxy group (-OCF₃) is unique; it will be strongly deshielded by the three fluorine atoms and will appear as a quartet due to one-bond C-F coupling (¹JCF), a definitive diagnostic signal.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |
|---|---|---|
| C=O | 165 - 170 | Singlet |
| C-OCF₃ | 145 - 150 | Quartet (small) |
| Aromatic CH | 125 - 135 | Singlet |
| C-Br | 115 - 120 | Singlet |
| C-COOH | 130 - 135 | Singlet |
| -OCF₃ | ~ 120 | Quartet (large ¹JCF) |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for high-resolution solution-state NMR.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2][3] Tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette to prevent them from degrading the spectral quality.[1][2]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized by a process called shimming, which involves adjusting electrical currents in coils to maximize field uniformity across the sample volume. This is critical for achieving sharp, well-resolved peaks.[5]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra. Due to the lower natural abundance of ¹³C, significantly more scans are required to achieve a good signal-to-noise ratio compared to ¹H NMR.[2][6]
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected to ensure accurate integration and peak identification.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Causality of Vibrational Frequencies: The spectrum of this compound will be dominated by several key features. The carboxylic acid group produces a very broad O-H stretching band from ~2500-3300 cm⁻¹, a result of strong hydrogen bonding. The C=O (carbonyl) stretch will be a strong, sharp peak around 1700 cm⁻¹. The trifluoromethoxy group is a powerful diagnostic tool, giving rise to very strong and characteristic C-F stretching absorptions in the 1100-1250 cm⁻¹ region.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |
|---|---|---|
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~ 1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1450 - 1600 | C=C stretch (Aromatic) | Medium |
| 1100 - 1250 | C-F stretch (-OCF₃) | Very Strong |
| ~ 1250 - 1300 | C-O stretch (Carboxylic Acid) | Medium |
| 1000 - 1100 | C-O stretch (Aryl Ether) | Medium |
| < 700 | C-Br stretch | Medium-Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common, rapid method for obtaining IR spectra of solid and liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Scan: Before analyzing the sample, a background spectrum is recorded with the clean, empty ATR crystal. This allows the instrument to subtract signals from atmospheric CO₂ and H₂O, ensuring they do not interfere with the sample spectrum.[7][8]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (typically diamond or zinc selenide).[9]
-
Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[7][9]
-
Acquire Spectrum: Initiate the sample scan. The instrument directs an IR beam into the crystal, where it interacts with the sample at the surface before being detected.[10][11]
-
Cleaning: After analysis, retract the pressure clamp, and carefully clean the crystal surface with a soft tissue moistened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
-
Causality of Fragmentation: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) which is a radical cation.[12][13][14] The most critical diagnostic feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[15][16][17] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z)—the M⁺• peak and the (M+2)⁺• peak. This 1:1 doublet is an unmistakable signature for a monobrominated compound.
The molecular ion (MW ≈ 285 for ⁷⁹Br, 287 for ⁸¹Br) will undergo fragmentation. Common losses for benzoic acids include the hydroxyl radical (•OH, M-17) and the carboxyl radical (•COOH, M-45).[18] Loss of the bromine radical (•Br, M-79/81) is also a highly probable fragmentation pathway.
Table 4: Predicted Key Ions in EI Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |
|---|---|---|---|
| 284 | 286 | [M]⁺• | Molecular Ion. Exhibits ~1:1 isotopic pattern. |
| 267 | 269 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid. |
| 239 | 241 | [M - COOH]⁺ | Loss of carboxyl radical. |
| 205 | 205 | [M - Br]⁺ | Loss of bromine radical. |
Predicted Fragmentation Pathway
The fragmentation process provides a fingerprint that helps confirm the molecular structure.
Caption: Predicted EI fragmentation pathway for the title compound.
Experimental Protocol: Electron Ionization (EI)-MS
This protocol outlines the standard procedure for analyzing a volatile, thermally stable solid compound like this compound.
Step-by-Step Methodology:
-
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[19]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming the positively charged molecular ion (M⁺•).[20][21]
-
Mass Analysis: The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. The instrument software plots this signal intensity versus the m/z ratio to generate the mass spectrum.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. NMR spectroscopy will define the precise arrangement of the C-H framework and confirm the presence and connectivity of the trifluoromethoxy group. IR spectroscopy will provide rapid verification of key functional groups, notably the carboxylic acid and the highly characteristic C-F bonds. Finally, mass spectrometry will confirm the molecular weight and, most critically, provide definitive evidence for the presence of a single bromine atom through its unique isotopic signature. Together, these predicted data points form a comprehensive analytical profile that serves as a reliable benchmark for any researcher working with this compound.
References
- Belskaya, O. B., et al. (2021). "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry, 61(4), 248-252.
- Clark, J. (2023). "The M+2 peak in mass spectra." Chemguide.
- Chemistry LibreTexts. (2022). "Isotope Abundance.
- Frontier, A. (2026). "How to Get a Good 1H NMR Spectrum." University of Rochester Department of Chemistry.
- Catanzaro, E. J., et al. (1966). "Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine." Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(6), 453–458.
- Chemistry Steps. (n.d.). "Isotopes in Mass Spectrometry.
- University of Houston. (n.d.). "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- JoVE. (2024). "Video: Mass Spectrometry: Isotope Effect.
- UCI Aerosol Photochemistry Group. (2014). "Fourier Transform Infrared Spectroscopy.
- De Abdulla, P. A., et al. (2021). "Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis." ResearchGate.
- Specac Ltd. (n.d.). "Everything You Need to Know About ATR-FTIR Spectroscopy.
- Burns, D. C., et al. (2018). "Chapter 5: Acquiring 1H and 13C Spectra." eBooks.
- PennState University. (n.d.). "Acquiring 1H NMR spectrum (Quick instructions for Topspin).
- Virginia Tech. (n.d.). "Sample Preparation – FT-IR/ATR." Polymer Chemistry Characterization Lab.
- SpectraBase. (n.d.). "Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts.
- Chemical Instrumentation Facility. (n.d.). "Mass Spectrometry Tutorial." Iowa State University.
- LCGC International. (2019). "The Essential Guide to Electron Ionization in GC–MS.
- Royal Society of Chemistry. (n.d.). "Supporting Information for Copper-Catalyzed Trifluoromethylation.
- Royal Society of Chemistry. (n.d.). "Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids.
- Doc Brown's Chemistry. (n.d.). "1H proton nmr spectrum of benzoic acid.
- SciEngine. (n.d.). "Supporting information.
- Chemical Instrumentation Facility. (n.d.). "NMR Sample Preparation." Iowa State University.
- Beg, M. A. A., & Clark, H. C. (1960). "CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3." Canadian Journal of Chemistry.
- University of Colorado Boulder. (n.d.). "NMR Spectrum Acquisition.
- NIST. (n.d.). "Benzoic acid, 2-bromo-." NIST Chemistry WebBook.
- Wikipedia. (n.d.). "Electron ionization.
- ResearchGate. (2025). "Influence of ortho substituents on 17O NMR chemical shifts in phenyl esters of substituted benzoic acids.
- Arkivoc. (n.d.). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns.
- MassBank. (2008). "4-bromobenzoic acid.
- UCSC. (n.d.). "Table of Characteristic IR Absorptions.
- Michigan State University. (n.d.). "Infrared Spectrometry." MSU Chemistry.
- Freie Universität Berlin. (n.d.). "Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains...
- UCSC. (n.d.). "IR Tables.
- Nabi, S. N., & Sheppard, N. (1959). "The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·." Journal of the Chemical Society.
Sources
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. books.rsc.org [books.rsc.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability, formulation feasibility, and overall success of a drug candidate or chemical intermediate. This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a compound of interest due to its unique substitution pattern.
The presence of a carboxylic acid moiety, a bromine atom, and a trifluoromethoxy group imparts a complex physicochemical character to the molecule. This guide will deconstruct the anticipated effects of these functional groups, provide a robust theoretical framework for understanding its solubility, and detail authoritative, step-by-step protocols for its experimental determination. The content herein is designed for researchers, medicinal chemists, and formulation scientists, offering both predictive insights and practical, field-proven methodologies.
Physicochemical Characterization: Known and Predicted Properties
A foundational analysis of this compound begins with its core physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate known data from chemical databases and employ validated computational models to predict key parameters that govern solubility.
| Property | Value / Predicted Value | Source / Method | Significance for Solubility |
| Molecular Formula | C₈H₄BrF₃O₃ | N/A | Foundational for all other calculations. |
| Molecular Weight | 285.01 g/mol | N/A | Influences dissolution rate and diffusion. |
| Structure | See Figure 1 below. | ||
| Predicted XLogP3 | 3.2 | PubChem | Indicates significant lipophilicity, suggesting low intrinsic aqueous solubility. |
| Predicted pKa | ~2.0 - 3.0 | Ab initio / DFT Models[1][2][3][4] | The carboxylic acid is expected to be strongly acidic due to the inductive effects of the ortho-bromo and ortho-trifluoromethoxy groups. Solubility will be highly pH-dependent. |
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound is not a single value but a profile dependent on several environmental factors. Understanding the causality behind these dependencies is crucial for experimental design and data interpretation.
The Impact of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over an aqueous one. The trifluoromethoxy (-OCF₃) group is a powerful modulator of this property. It is significantly more lipophilic than a simple methoxy group and generally increases lipophilicity more than a trifluoromethyl (-CF₃) group.[5] This high lipophilicity, contributed by both the -OCF₃ and the bromo substituents, is the primary reason for the predicted low intrinsic aqueous solubility of the neutral form of the molecule.[5][6] Molecules with high lipophilicity often face challenges with aqueous solubility but may exhibit better membrane permeability, a critical factor for drug absorption.[5][6]
The Critical Role of pH and pKa
As a benzoic acid derivative, the compound's solubility is intrinsically linked to the pH of the medium due to the ionization of its carboxylic acid group.
-
Below the pKa: At a pH more than 2 units below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This is the state of its lowest aqueous solubility, referred to as the intrinsic solubility (S₀) .[7]
-
Above the pKa: At a pH more than 2 units above its pKa, the molecule will exist almost entirely as its conjugate base, the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility.
The strong electron-withdrawing inductive effects of the ortho-substituents (Bromo- and trifluoromethoxy-) are expected to stabilize the carboxylate anion, making the proton more readily donated. This results in a lower predicted pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).[1][2][3] The relationship between pH, pKa, and total solubility (S) for a weak acid is described by the Henderson-Hasselbalch equation, which can be adapted to the solubility context:
S = S₀ (1 + 10(pH - pKa))
This equation underscores the necessity of determining solubility across a physiologically relevant pH range (typically 1.2 to 6.8 for biopharmaceutical applications).[8]
Strategic Approach to Solubility Determination
A comprehensive solubility assessment involves a tiered approach, moving from initial screening to a definitive, thermodynamically-sound measurement.
Protocol: Solubility in Organic Solvents
Objective: To determine the solubility in common organic solvents relevant for synthesis, purification, and formulation (e.g., DMSO, Ethanol, Methanol, Acetonitrile).
Methodology: The shake-flask protocol (4.1) is adapted for organic solvents.
-
The experiment can often be conducted at ambient temperature (e.g., 25 °C).
-
Equilibration times may be shorter than in aqueous media.
-
Quantification via HPLC-UV is standard, but care must be taken to ensure the solvent is compatible with the mobile phase and that the standard curve is prepared in the same solvent.
Data Interpretation and Summary
The experimental data should be compiled into a clear, comparative table.
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Notes |
| Aqueous Buffer pH 1.2 | 37 | [Experimental Value] | Represents solubility of the neutral form (S₀). Expected to be very low. |
| Aqueous Buffer pH 4.5 | 37 | [Experimental Value] | Solubility should be significantly higher than at pH 1.2 as pH > predicted pKa. |
| Aqueous Buffer pH 6.8 | 37 | [Experimental Value] | Expected to be the highest aqueous solubility as the compound is fully ionized. |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | Expected to be high. |
| Ethanol | 25 | [Experimental Value] | Expected to be moderate to high. |
| Acetonitrile | 25 | [Experimental Value] | Expected to be moderate. |
Conclusion
This compound presents a classic solubility challenge characteristic of modern, highly functionalized drug-like molecules. Its physicochemical profile is dominated by high lipophilicity, driven by the bromo- and trifluoromethoxy- substituents, and a strongly acidic carboxylic acid group. This duality results in very low intrinsic aqueous solubility (S₀) but a pronounced pH-dependent solubility profile. For drug development professionals, this means that while absorption may be limited by the dissolution rate at low pH (e.g., in the stomach), it could be significantly improved in the higher pH environment of the small intestine. The high solubility in organic solvents like DMSO facilitates its use in in vitro screening assays and as a synthetic intermediate. The robust, authoritative protocols detailed in this guide provide a clear path to accurately characterizing this solubility profile, generating the critical data needed for informed decision-making in any research and development pipeline.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- pKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. The University of Manchester Research Explorer. [Link]
- Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Institutes of Health (NIH). [Link]
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]
- 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem. [Link]
- Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
- Solubility Determination in Drug Discovery and Development. SlideShare. [Link]
- Solubility guidelines for candidate drugs (µg/mL).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification.
- Shake-Flask Solubility Assay. Bienta. [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
An In-Depth Technical Guide to the Purity Analysis of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Executive Summary
This technical guide provides a comprehensive framework for the purity analysis of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a critical intermediate in pharmaceutical and agrochemical synthesis. Recognizing the stringent quality requirements for such compounds, this document moves beyond standard protocols to elucidate the scientific rationale behind method selection and experimental design. We present a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each methodology is detailed with step-by-step protocols, system suitability criteria, and data interpretation guidelines. The narrative emphasizes a holistic approach, beginning with an understanding of the molecule's physicochemical properties and potential impurity profile derived from its synthesis. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering field-proven insights to ensure the accurate and reliable determination of purity for this complex halogenated aromatic acid.
Introduction: The Analytical Imperative
This compound (CAS 403646-46-8) is a specialized building block in modern organic synthesis.[1][2] The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy. Even trace impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final API.
Therefore, a robust analytical strategy is paramount. This guide is structured to provide not just the "how" but the "why," establishing a self-validating system of protocols grounded in first principles of analytical chemistry.
Physicochemical Profile of the Analyte
A thorough understanding of the molecule's properties is the foundation of any analytical method development. These characteristics dictate choices in solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 403646-46-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2] |
| Molecular Weight | 285.02 g/mol | [2] |
| Appearance | Solid (typically a powder) | [5] |
| Purity (Typical) | ≥97% | [2] |
| SMILES | O=C(O)C1=C(OC(F)(F)F)C=CC=C1Br | [2] |
The presence of the carboxylic acid group imparts significant polarity and the ability to act as a hydrogen bond donor, while the brominated and trifluoromethoxylated benzene ring provides hydrophobicity. This amphipathic nature makes it well-suited for reversed-phase chromatography.
Potential Impurity Profile: Knowing What to Look For
The axiom "you can't find what you don't look for" is central to purity analysis. A hypothetical synthesis route informs the most probable impurities. A common route to such a molecule involves the bromination of a trifluoromethoxy-substituted precursor followed by carboxylation.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 1-bromo-3-(trifluoromethoxy)benzene or related precursors.
-
Isomeric Impurities: Positional isomers such as 3-bromo-2-(trifluoromethoxy)benzoic acid, arising from non-selective reactions.
-
Under- or Over-Brominated Species: Benzoic acids with no bromine or multiple bromine atoms.
-
Hydrolysis Products: The trifluoromethoxy group is generally stable, but under harsh acidic or basic conditions, it could potentially hydrolyze.
-
Reagents and Solvents: Residual catalysts, reagents, and solvents used in the synthesis and purification steps.
A Multi-Modal Analytical Strategy
No single analytical technique can provide a complete purity profile. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The cornerstone for purity assessment and impurity quantification. It excels at separating non-volatile, polar compounds like aromatic carboxylic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or less polar starting materials. Due to the low volatility of the target analyte, derivatization is typically required.
-
Quantitative NMR (qNMR): A powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte itself. ¹⁹F NMR is particularly selective for this molecule.[6]
Detailed Experimental Protocols
The following protocols are presented as robust starting points, adaptable to specific laboratory instrumentation and regulatory requirements.
Protocol: HPLC-UV for Purity and Impurity Profiling
Causality: This reversed-phase method is chosen for its superior ability to separate compounds based on polarity. The C18 stationary phase provides hydrophobic interaction with the aromatic ring, while the acidic mobile phase ensures the carboxylic acid group remains protonated (non-ionized), leading to sharp, symmetrical peaks and reproducible retention times.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | High-purity silica and double end-capping minimize peak tailing for acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution; formic acid maintains consistent pH. |
| Gradient | 0-20 min: 30% to 95% B; 20-25 min: 95% B | A gradient is essential to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Detection | UV Diode Array Detector (DAD) at 230 nm | Wavelength where the substituted benzene ring exhibits strong absorbance. |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each identified impurity should be used to create a calibration curve.
Protocol: GC-MS for Volatile Impurity Identification
Causality: GC-MS is the gold standard for identifying unknown volatile compounds due to its combination of chromatographic separation and mass-based detection, which provides a molecular fingerprint. Derivatization with a silylating agent (e.g., BSTFA) is necessary to replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Split (20:1) at 250°C |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Step-by-Step Methodology:
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 0.5 mL of pyridine. Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap tightly and heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL of the cooled, derivatized solution into the GC-MS.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal standard if necessary.
Protocol: ¹⁹F qNMR for Absolute Purity Determination
Causality: ¹⁹F qNMR provides an absolute measure of purity by comparing the integral of the analyte's fluorine signal to that of a known amount of a stable, fluorine-containing internal standard.[6] This method is highly specific and avoids the potential biases of chromatographic methods.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher, equipped with a fluorine probe |
| Solvent | Acetone-d₆ or CDCl₃ |
| Internal Standard | 1,4-Difluorobenzene or another suitable fluorinated compound of high purity |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into an NMR tube.
-
Dissolution: Add ~0.7 mL of the deuterated solvent and dissolve completely.
-
Acquisition: Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the distinct signals for the -OCF₃ group of the analyte and the fluorine atoms of the internal standard. Calculate the molar ratio and, using the known masses, determine the absolute purity of the analyte.
Data Interpretation and Reporting
A final purity report should synthesize the findings from all methods.
-
HPLC Purity: Report as "Purity by HPLC (Area %)" and list all impurities detected at or above the reporting threshold (e.g., 0.05%).
-
GC-MS Results: List any identified volatile impurities and residual solvents, reporting their levels in ppm or %.
-
qNMR Purity: Report as "Absolute Purity by ¹⁹F qNMR." This value serves as an excellent orthogonal confirmation of the HPLC assay.
-
Water Content: Report the result from Karl Fischer titration, as water is a common impurity that is not detected by HPLC-UV or GC-MS.
-
Final Assay: The final purity value is often reported as (Purity by HPLC) x (100% - Water Content %) / 100%.
Conclusion
The purity analysis of this compound demands a scientifically rigorous and multi-faceted approach. By integrating the strengths of orthogonal techniques—HPLC for routine quantification, GC-MS for volatile impurity identification, and qNMR for absolute purity verification—a complete and reliable profile of the material can be established. The causality-driven protocols outlined in this guide provide the framework for developing and validating methods that ensure the quality, safety, and consistency required for high-stakes applications in the pharmaceutical and chemical industries.
References
- Title: 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 Source: PubChem URL:[Link]
- Title: CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid Source: Google Patents URL
- Title: Analytical methods for the determination of halogens in bioanalytical sciences: a review Source: PubMed URL:[Link]
- Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chrom
- Title: Preparation of benzoic acid of high purity Source: NIST URL:[Link]
- Title: (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 Source: PubChem URL:[Link]
- Title: (PDF)
- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Trifluoromethylation - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. This compound [synhet.com]
- 2. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. 2-Bromo-6-fluorobenzoic acid 97 2252-37-1 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzoic acid: A Key Intermediate for Advanced Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, safety protocols, and its strategic importance as a versatile building block in medicinal chemistry. This document moves beyond a standard material safety data sheet (MSDS) to offer insights into its reactivity and potential applications, grounded in the established principles of physical organic chemistry and process development.
Molecular Profile and Physicochemical Properties
This compound (CAS Number: 403646-46-8) is a polysubstituted aromatic carboxylic acid. Its structure is characterized by the strategic placement of three key functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a trifluoromethoxy group. This unique arrangement imparts a set of physicochemical properties that are highly valuable in the synthesis of complex molecular architectures.
The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry. It is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring.[1][2] Unlike the analogous methoxy group (-OCH3), which is electron-donating, the -OCF3 group deactivates the ring towards electrophilic aromatic substitution.[2] Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can enhance the ability of a drug candidate to cross biological membranes.[3][4] It is also remarkably stable against metabolic degradation, making it an attractive feature for designing drug candidates with longer biological half-lives.[3]
| Property | Value | Source |
| CAS Number | 403646-46-8 | [5] |
| Molecular Formula | C8H4BrF3O3 | [5] |
| Molecular Weight | 285.02 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 270.2 ± 40.0 °C (Predicted) | [3] |
| Density | 1.797 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.57 ± 0.36 (Predicted) | [3] |
Hazard Identification and Safe Handling Protocols
As with any laboratory chemical, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount.
GHS Hazard Classification: While a harmonized GHS classification is not universally available, data from various suppliers suggests the following classifications for similar compounds, which should be considered for this compound:
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Recommended Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthetic Pathways and Reactivity
While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed journals, its structure suggests logical synthetic routes based on established organic chemistry principles. A plausible retrosynthetic analysis points towards a multi-step synthesis starting from a simpler substituted benzene. The synthesis of related compounds, such as 2-bromo-6-fluorobenzoic acid, often involves steps like nitration, reduction, bromination, diazotization, and hydrolysis.
The reactivity of this compound is dominated by its three functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules.
-
Bromine Atom: The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Trifluoromethoxy-substituted Aromatic Ring: The strong electron-withdrawing nature of the -OCF3 group, along with the steric hindrance from the adjacent bromine atom, will influence the regioselectivity of any further substitution reactions on the ring.
Application in Medicinal Chemistry: A Versatile Building Block
The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The combination of a reactive handle (the bromine atom) for diversification and a property-modulating group (the trifluoromethoxy group) makes it an attractive starting material for drug discovery campaigns.
The Strategic Advantage of the Trifluoromethoxy Group:
As previously mentioned, the -OCF3 group can significantly improve the pharmacokinetic profile of a drug candidate. Its high lipophilicity can improve membrane permeability and bioavailability, while its metabolic stability can lead to a longer half-life in the body.[3][4] These are critical considerations in the optimization of a lead compound into a viable drug.
Illustrative Application: Suzuki-Miyaura Cross-Coupling
A primary application for a molecule like this compound is in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the bromine-bearing carbon of our building block and a carbon atom of a boronic acid or ester. This enables the introduction of a wide variety of aryl and heteroaryl groups, leading to a diverse library of compounds for biological screening.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction. Note: This is a template and must be optimized for the specific substrates and desired outcomes.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.
Conclusion and Future Outlook
This compound represents a valuable and strategic building block for the synthesis of novel and complex molecules, particularly in the field of pharmaceutical discovery. Its unique combination of a reactive bromine handle and the beneficial physicochemical properties imparted by the trifluoromethoxy group makes it an asset for medicinal chemists. While detailed, publicly available research on this specific compound is still emerging, its potential, inferred from the well-established chemistry of its constituent functional groups and analogous structures, is clear. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such precisely functionalized building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485.
- Beilstein Journal of Organic Chemistry. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 7, 1234-1244.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Applications of 2-Bromo-6-fluorobenzoic Acid in Chemical Intermediate Processes.
- PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
- PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid.
Sources
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aablocks.com [aablocks.com]
- 4. CN104703979B - Heterocyclic compounds and their applications - Google Patents [patents.google.com]
- 5. Buy Methyl 2,2-dithienyl glycolate (EVT-343931) | 26447-85-8 [evitachem.com]
- 6. mdpi.com [mdpi.com]
The Strategic Emergence of 2-Bromo-6-(trifluoromethoxy)benzoic Acid: A Technical Primer for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the conceptual discovery and synthetic realization of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a compound of significant interest for its potential applications in pharmaceutical research and development. We will explore the scientific rationale underpinning its structure, detailing how the unique electronic and conformational properties of its substituents are leveraged to enhance molecular interactions and pharmacokinetic profiles. This guide provides a comprehensive overview of a plausible synthetic pathway, detailed analytical characterization, and the broader implications of this molecule in the design of next-generation therapies.
Introduction: The Rationale for a Bespoke Building Block
The pursuit of highly specific and effective drug candidates necessitates a sophisticated approach to molecular design. The title compound, this compound, is a prime example of a bespoke building block, engineered to confer desirable properties upon a larger parent molecule. The strategic placement of the bromo, trifluoromethoxy, and carboxylic acid groups creates a trifecta of functionality that can be exploited by medicinal chemists.
The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group, but with significantly different electronic properties.[1] Its strong electron-withdrawing nature can profoundly influence the acidity of the benzoic acid moiety and modulate the pKa of nearby functional groups, which is critical for optimizing drug-target interactions and absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[2]
The bromine atom serves as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, providing a gateway to a diverse array of more complex molecular architectures. Additionally, the steric bulk of the bromine atom can enforce a specific conformation on the molecule, which can be crucial for achieving high binding affinity and selectivity for a biological target.
The carboxylic acid group is a key functional group for forming amide bonds, esters, and other functionalities, enabling the straightforward incorporation of this building block into a larger lead molecule.[1] Its ability to participate in hydrogen bonding also makes it a critical pharmacophoric element in many drug classes.
A Plausible Synthetic Pathway: From Conception to Realization
While a singular "discovery" paper for this compound is not readily apparent in the public domain, its synthesis can be logically deduced from established organic chemistry principles and methodologies applied to analogous structures. The following multi-step synthesis represents a robust and scalable approach to obtaining this valuable intermediate.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 1-Bromo-3-(trifluoromethoxy)benzene
-
To a stirred solution of 1-Bromo-3-(trifluoromethoxy)benzene in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 1-Bromo-2-nitro-5-(trifluoromethoxy)benzene.
Step 2: Reduction of the Nitro Group
-
To a solution of 1-Bromo-2-nitro-5-(trifluoromethoxy)benzene in ethanol, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-Bromo-6-(trifluoromethoxy)aniline.
Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid
-
Dissolve 2-Bromo-6-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water and cool to 0°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer to yield 2-Bromo-6-(trifluoromethoxy)benzonitrile.
Step 4: Hydrolysis of the Nitrile
-
To a solution of 2-Bromo-6-(trifluoromethoxy)benzonitrile in a mixture of ethanol and water, add a concentrated solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Diagram of the Synthetic Workflow
Caption: A plausible multi-step synthetic route to this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed through a suite of analytical techniques.
| Property | Value |
| CAS Number | 403646-46-8[3][4] |
| Molecular Formula | C8H4BrF3O3[4] |
| Molecular Weight | 285.02 g/mol [4] |
| Appearance | Solid |
| IUPAC Name | This compound[3][4] |
| Purity (Typical) | >97%[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the bromo and trifluoromethoxy substituents. The acidic proton of the carboxylic acid would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbon attached to the trifluoromethoxy group.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F stretches associated with the trifluoromethoxy group.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of novel drug candidates. The strategic arrangement of its functional groups allows for its incorporation into a wide range of molecular frameworks targeting various diseases.
Diagram of Key Molecular Interactions
Caption: Key functionalities of the title compound and their applications in drug design.
The introduction of fluorinated motifs, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[2][5] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to a longer in vivo half-life and an improved therapeutic window.[5]
The ortho-bromo-benzoic acid substructure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The conformational constraints imposed by the bulky ortho substituents can pre-organize the molecule for optimal binding to its target protein.
Conclusion
This compound stands as a testament to the power of rational drug design. While its formal "discovery" may not be chronicled in a single seminal publication, its value is evident from the convergence of well-established medicinal chemistry principles. The strategic combination of a versatile synthetic handle, a metabolically robust and lipophilic group, and a key pharmacophoric element makes this molecule a highly valuable building block for the synthesis of novel and improved therapeutics. This guide has provided a comprehensive overview of its conceptualization, a plausible and detailed synthetic route, and its potential applications, underscoring its significance for researchers and scientists in the field of drug development.
References
- Vertex AI Search. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
- SynHet. (n.d.). This compound.
- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
- Advanced ChemBlocks Inc. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-Bromo-6-fluorobenzoic acid synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- PubMed. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
The Trifluoromethoxy Group: A Strategic Tool for Modulating Physicochemical and Pharmacological Properties of Benzoic Acid Derivatives
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at optimizing absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing pharmacological activity. The benzoic acid moiety is a common pharmacophore, but its inherent characteristics can present challenges, including metabolic instability and suboptimal membrane permeability. The trifluoromethoxy (-OCF3) group has emerged as a powerful bioisostere for methoxy, hydroxyl, or halogen groups, offering a unique combination of electronic and physicochemical properties to overcome these hurdles. This guide provides an in-depth analysis of the role of the trifluoromethoxy group in the context of benzoic acid derivatives, synthesizing technical data with field-proven insights to explain its profound impact on acidity, lipophilicity, metabolic stability, and protein-ligand interactions.
The Trifluoromethoxy Group: A Profile in Bioisosterism
In drug design, bioisosteric replacement is a key strategy for fine-tuning a molecule's properties.[1][2] The trifluoromethoxy (-OCF3) group is often considered a "super-halogen" or a lipophilic version of the methoxy group, but its character is more nuanced.[3][4][5] Unlike the simple methoxy group, which is electron-donating by resonance and prone to metabolic O-demethylation, the -OCF3 group is powerfully electron-withdrawing and exceptionally stable.[6][7] Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 group imparts even greater lipophilicity, making it a premier tool for enhancing membrane permeability.[4][8]
Core Physicochemical Characteristics
The strategic advantage of the -OCF3 group stems from a unique interplay of properties:
-
High Lipophilicity: It is one of the most lipophilic substituents used in medicinal chemistry, significantly increasing a molecule's ability to partition into lipid environments.[6]
-
Strong Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing inductive effect, which profoundly influences the electronics of the attached benzoic acid ring.[6][8]
-
Metabolic Stability: The strength of the C-F bond and the steric hindrance around the ether oxygen render the -OCF3 group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[9]
-
Unique Steric and Electronic Profile: The -OCF3 group typically adopts a perpendicular orientation to the aromatic ring, influencing molecular conformation.[3] It combines its strong inductive electron withdrawal with a weak resonance-donating effect from the oxygen atom.[10]
dot graph TD A[Trifluoromethoxy Group(-OCF3)] --> B{Key Physicochemical Properties}; B --> C[High Lipophilicity(Hansch π = +1.04)]; B --> D[Strong ElectronWithdrawal]; B --> E[Exceptional MetabolicStability]; C --> F[Improved Membrane Permeability& Bioavailability]; D --> G[Increased Acidity (Lower pKa)of Benzoic Acid]; E --> H[Longer In Vivo Half-Life(Reduced Clearance)]; F & G & H --> I((Optimized ADME Profile));
end Caption: Logical relationship of -OCF3 properties to ADME outcomes.
Quantitative Impact on Benzoic Acid Properties
The introduction of an -OCF3 group to a benzoic acid scaffold is not a subtle modification. It causes predictable and significant shifts in key physicochemical parameters that govern a molecule's behavior in a biological system.
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of the -OCF3 group significantly increases the acidity of the carboxylic acid proton. By pulling electron density away from the carboxyl group, it stabilizes the resulting carboxylate anion, thereby lowering the pKa. This increased acidity can be critical for forming strong ionic interactions with basic residues in a protein active site.
Enhancement of Lipophilicity (LogP)
Lipophilicity is a critical determinant of a drug's ADME profile.[8] The -OCF3 group is a potent tool for increasing lipophilicity, often leading to enhanced cell membrane permeability and oral bioavailability.[10] A comparison of the Hansch lipophilicity parameter (π) illustrates its dramatic effect relative to other common substituents.
Table 1: Comparative Physicochemical Properties of Substituted Benzoic Acids
| Substituent (at para-position) | Hansch π Value | Approximate pKa | Rationale for Change |
|---|---|---|---|
| -H (Benzoic Acid) | 0.00 | ~4.2 | Baseline reference. |
| -OCH₃ (Methoxy) | -0.02 | ~4.5 | Electron-donating effect destabilizes the carboxylate anion, decreasing acidity. |
| -CF₃ (Trifluoromethyl) | +0.88[6] | ~3.7 | Strong inductive electron withdrawal stabilizes the anion, increasing acidity. |
| -OCF₃ (Trifluoromethoxy) | +1.04 [4][6] | ~3.6 | The most lipophilic and strongly electron-withdrawing group, leading to the greatest increase in acidity. |
Note: pKa values are approximate and can vary based on solvent and experimental conditions.
Consequences for Pharmacokinetics and Pharmacodynamics
The physicochemical shifts described above translate directly into tangible changes in how a drug candidate behaves in the body.
Blocking Metabolic Hotspots
A primary reason for incorporating an -OCF3 group is to enhance metabolic stability.[7][9] Aromatic methoxy groups are well-known metabolic hotspots, susceptible to O-demethylation by CYP enzymes. Replacing -OCH₃ with -OCF₃ effectively blocks this pathway, which can dramatically increase a drug's half-life, reduce its clearance, and lead to a more predictable pharmacokinetic profile.[6][9][11]
Table 2: Expected Impact of -OCH₃ vs. -OCF₃ on Metabolic Stability
| Parameter | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Causality |
|---|---|---|---|
| Primary Metabolic Pathway | O-demethylation | Resistant to oxidation | The C-F bonds are exceptionally strong, and the group's electronics and sterics prevent enzymatic attack.[6][9] |
| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[11] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's capacity to eliminate the drug.[11] |
Enhancing Protein-Ligand Interactions
While the -OCF3 group reduces the hydrogen bond accepting capacity of the ether oxygen compared to a methoxy group, it can participate in other highly favorable interactions.[6] Fluorine atoms, particularly within a -CF3 or -OCF3 group, can engage in multipolar "orthogonal interactions" with the protein backbone, specifically with the carbon atom of carbonyl groups (C-F···C=O).[12][13] These interactions, observed in high-resolution crystal structures, can significantly contribute to binding affinity and represent a modern strategy for ligand optimization, especially for inhibitors of protein-protein interactions.[12][14]
Experimental Methodologies
Validating the theoretical advantages of the -OCF3 group requires robust experimental testing. The following protocols provide a framework for assessing key parameters.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay is a standard industry practice to evaluate a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethoxy-substituted benzoic acid derivative compared to its methoxy analog.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, pooled, 20 mg/mL)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
-
Ice-cold Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination.
-
96-well incubation plates and collection plates.
Procedure:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Mixture: In the incubation plate, add phosphate buffer. Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL. Add test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for sampling.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing an equal volume of ice-cold acetonitrile with internal standard to terminate the reaction.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the In Vitro Microsomal Stability Assay.
Approved Drugs and Applications
The trifluoromethoxy group is no longer a theoretical curiosity; it is a validated component of marketed drugs, proving its value in overcoming complex development challenges.
-
Riluzole (Amyotrophic Lateral Sclerosis): One of the earliest examples, the -OCF3 group in Riluzole enhances its lipophilicity and metabolic stability, which is critical for facilitating its passage across the blood-brain barrier to act on the central nervous system.[3][6]
-
Delamanid and Pretomanid (Tuberculosis): These modern anti-tuberculosis agents incorporate the -OCF3 moiety.[3][6] Its properties contribute to favorable pharmacokinetic profiles necessary for treating persistent mycobacterial infections.
-
Sonidegib (Cancer): Used to treat basal cell carcinoma, Sonidegib's structure includes an -OCF3 group, highlighting its application in oncology drug design.[3][6]
-
Agrochemicals: Beyond pharmaceuticals, the -OCF3 group is used in pesticides and herbicides like flucarbazone-sodium and thifluzamide to improve efficacy and environmental persistence.[3][6]
Conclusion and Future Perspectives
The trifluoromethoxy group provides a powerful and validated strategy for optimizing the properties of benzoic acid derivatives. By simultaneously increasing lipophilicity, acidity, and metabolic stability, it allows medicinal chemists to rationally address common ADME and potency challenges. Its ability to block metabolic hotspots is a particularly compelling advantage over the analogous methoxy group. While the synthesis of trifluoromethoxylated compounds can be more challenging than their counterparts, the profound benefits to the resulting molecule's pharmacokinetic and pharmacodynamic profile often justify the investment.[15] As synthetic methodologies continue to improve and our understanding of fluorine's role in protein-ligand interactions deepens, the strategic deployment of the trifluoromethoxy group is set to become an even more integral part of the modern drug discovery toolkit.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- ResearchGate. (2025). (PDF)
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]
- De Vreese, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]
- Grokipedia. (2026). Trifluoromethoxy group. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. [Link]
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Leroux, F. R., et al. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
- Grether, U., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PubMed Central. [Link]
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2025). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes | Request PDF. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wikipedia. (n.d.). Trifluoromethyl group. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Physicochemical properties of trifluoromethoxy-substituted aromatics
An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethoxy-Substituted Aromatics
Foreword: The Rise of a Privileged Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged from a niche curiosity to a privileged moiety.[1][2] Its utility stems from a unique combination of electronic, lipophilic, and metabolic properties that are distinct from its more common cousins, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.[3][4] This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethoxy-substituted aromatics, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful functional group.
The Duality of Electronic Effects: Beyond Simple Induction
A fundamental misunderstanding of the trifluoromethoxy group is to view it as merely a stronger version of the trifluoromethyl group. The reality is more nuanced, governed by a delicate interplay between strong inductive withdrawal and weak resonance donation.[3]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond framework. This inductive effect is the dominant electronic feature.[5]
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can, in principle, donate electron density into the aromatic π-system. However, this resonance donation is significantly attenuated because the fluorine atoms inductively withdraw these lone-pair electrons, making them less available for delocalization.[6]
This duality results in the -OCF₃ group being strongly electron-withdrawing overall, yet acting as a para-director in electrophilic aromatic substitutions.[6][7] The Hammett substituent constant (σ) provides a quantitative measure of a substituent's electronic influence. The -OCF₃ group has a positive σ value, indicating net electron withdrawal, but its value is typically less than that of a nitro (-NO₂) or cyano (-CN) group.
Caption: Electronic influence of the -OCF₃ group on an aromatic ring.
Data Presentation: Comparative Hammett Substituent Constants
The following table provides a quantitative comparison of the electronic effects of the trifluoromethoxy group with other common substituents. A more positive value indicates stronger electron-withdrawing character.
| Substituent | σmeta | σpara |
| Methoxy (-OCH₃) | +0.12 | -0.27 |
| Trifluoromethoxy (-OCF₃) | +0.35 | +0.25 |
| Trifluoromethyl (-CF₃) | +0.43 | +0.54 |
| Chloro (-Cl) | +0.37 | +0.23 |
| Nitro (-NO₂) | +0.71 | +0.78 |
| Data sourced from established literature compilations.[8][9] |
Lipophilicity Enhancement: A Tool for Permeability and Bioavailability
Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[10] The trifluoromethoxy group is one of the most powerful lipophilicity-enhancing substituents used in medicinal chemistry.[1][6]
Incorporating an -OCF₃ group can significantly increase a molecule's logP, which often correlates with improved cell membrane permeability and oral bioavailability.[3][11] This makes it an invaluable tool for optimizing the pharmacokinetic profile of a drug candidate.
Data Presentation: Impact of -OCF₃ on logP
This table demonstrates the dramatic increase in lipophilicity when a hydrogen or methoxy group is replaced by a trifluoromethoxy group on a simple aromatic scaffold.
| Compound | Structure | logP (Calculated) | Hansch π Value |
| Benzene | C₆H₆ | 2.13 | 0.00 (Reference) |
| Anisole | C₆H₅OCH₃ | 2.11 | -0.02 |
| Trifluoromethoxybenzene | C₆H₅OCF₃ | 3.23 | +1.10 |
| The Hansch π value (π = logPₓ - logPн) quantifies the lipophilicity contribution of a substituent. |
The choice to introduce an -OCF₃ group is therefore a strategic decision to drive a compound into a more lipophilic chemical space, often to overcome permeability barriers.
Engineering Metabolic Stability: Blocking Metabolic Hotspots
Metabolic instability is a primary cause of drug candidate failure. Oxidative metabolism, mediated largely by the Cytochrome P450 (CYP) enzyme superfamily, often occurs at electron-rich or sterically accessible sites, such as methyl or methoxy groups.[12]
The trifluoromethoxy group serves as a highly effective "metabolic shield." The carbon-fluorine bond is one of the strongest in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[4] By strategically replacing a metabolically labile group (e.g., -CH₃ or -OCH₃) with an -OCF₃ group, chemists can effectively block a key metabolic pathway.[12] This modification can lead to:
-
Increased metabolic half-life (t₁/₂).
-
Reduced intrinsic clearance (CLᵢₙₜ).
-
Improved bioavailability and a more predictable pharmacokinetic profile.[3][13]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzoic acid: A Strategic Building Block for Novel Compound Synthesis
Abstract
In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target compounds. 2-Bromo-6-(trifluoromethoxy)benzoic acid has emerged as a uniquely valuable building block, offering a convergence of chemical handles and electronically-modulating substituents. This guide provides an in-depth analysis of its properties, reactivity, and strategic application in the synthesis of novel compounds. We will explore the causality behind experimental choices for key transformations, provide field-proven protocols, and illustrate its potential in a drug discovery context.
Introduction: The Strategic Value of a Multifunctional Reagent
This compound (CAS 403646-46-8) is more than just another halogenated aromatic. Its utility stems from the orthogonal reactivity of its three key functional groups and the profound influence of the trifluoromethoxy (-OCF₃) moiety.[1] In drug discovery, the -OCF₃ group is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability, often leading to superior pharmacokinetic profiles.[2] The strategic placement of the bromine atom and the carboxylic acid ortho to the -OCF₃ group creates a sterically hindered yet highly versatile scaffold, enabling chemists to introduce molecular complexity in a controlled, stepwise manner. This guide serves as a practical resource for researchers aiming to leverage this reagent's full potential.
Physicochemical & Spectroscopic Profile
A foundational understanding of a reagent's properties is paramount for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 403646-46-8 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [3] |
| Molecular Weight | 285.02 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, in a dry, dark place |
The Synthetic Chemist's Perspective: Reactivity & Strategy
The arrangement of substituents on the phenyl ring dictates its synthetic utility. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups activates the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-(Aryl)-6-(trifluoromethoxy)benzoic acid
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (e.g., 5:1 mixture)
-
-
Procedure :
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand, and add them to the flask.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Degassing : Seal the flask and further degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction : Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the product is protonated.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
C-N Bond Formation: The Buchwald-Hartwig Amination
The formation of aryl amines is a critical transformation in drug discovery. [4]The Buchwald-Hartwig amination provides a powerful method to achieve this, even with challenging substrates. [5][6] Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. [7][8]The key steps are oxidative addition of the aryl bromide, coordination of the amine, base-mediated deprotonation of the amine to form a palladium-amido complex, and reductive elimination to form the C-N bond. [8]The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) is crucial for deprotonating the amine without competing in side reactions. The ligand (e.g., a biarylphosphine like RuPhos or BrettPhos) is selected to promote the challenging reductive elimination from the electron-rich amido complex.
Caption: A hypothetical lead optimization workflow.
In this workflow, the Suzuki coupling is first used to install a core biaryl scaffold, a common motif in kinase inhibitors. S[9]ubsequently, the carboxylic acid is used as a handle for amide coupling with a library of diverse amines to probe the structure-activity relationship (SAR). The constant presence of the -OCF₃ group ensures that all analogues retain its beneficial pharmacokinetic properties.
Safety & Handling
As with any laboratory chemical, appropriate safety precautions must be taken.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Handling : Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a premier building block for modern synthetic chemistry. Its pre-installed trifluoromethoxy group offers a direct route to compounds with potentially enhanced drug-like properties. The compound's dual reactivity at the aryl bromide and carboxylic acid sites allows for a robust and flexible approach to the synthesis of complex molecular libraries. By understanding the mechanistic principles behind its core transformations and employing optimized protocols, researchers can effectively unlock its full potential in the pursuit of novel, high-value compounds.
References
- 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630. PubChem. [Link]
- Buchwald–Hartwig amin
- US2494817A - Bromination of trifluoromethyl derivatives of benzene.
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Buchwald-Hartwig Amin
- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Buchwald-Hartwig Amin
- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
- Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. PubMed. [Link]
- Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. PubMed. [Link]
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. [Link]
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
Sources
- 1. This compound [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzoic acid: A Core Pharmaceutical Intermediate
This guide provides an in-depth technical overview of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a fluorinated aromatic compound of significant interest in modern medicinal chemistry. We will explore its chemical properties, synthesis, reactivity, and applications as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile intermediate.
Introduction: The Strategic Value of Fluorination in Drug Design
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern pharmaceutical design. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling combination of properties. It is a strong electron-withdrawing group, highly lipophilic, and metabolically stable. These attributes can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced bioavailability and a longer half-life.[1]
This compound capitalizes on these benefits, presenting a trifunctional scaffold for synthetic chemists. The molecule features:
-
A carboxylic acid group, providing a reactive handle for amide bond formation and other derivatizations.
-
A bromo substituent, ideally positioned for metal-catalyzed cross-coupling reactions.
-
A trifluoromethoxy group, which imparts the aforementioned desirable physicochemical properties.
This strategic arrangement of functional groups makes it a highly valuable starting material for constructing complex molecular architectures found in a range of bioactive compounds.[2]
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 403646-46-8 | [2][3][4] |
| Molecular Formula | C₈H₄BrF₃O₃ | [3] |
| Molecular Weight | 285.02 g/mol | [3] |
| IUPAC Name | This compound | [2][3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, sealed in dry, dark place | [4] |
Analytical data, including HPLC, GCMS, NMR, and FTIR, are available from commercial suppliers upon request to confirm structure and purity.[2]
Synthesis Strategies
The preparation of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods exist, a general and plausible synthetic approach can be conceptualized based on established organic chemistry transformations. A common strategy involves the synthesis of a substituted benzaldehyde intermediate, followed by oxidation to the corresponding carboxylic acid.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: Ortho-Iodination: Starting with 1-bromo-3-(trifluoromethoxy)benzene, an ortho-directing lithiation followed by quenching with an iodine source, or an electrophilic iodination, could install the iodine at the 2-position. The differential reactivity between the resulting C-I and C-Br bonds is a key synthetic advantage for subsequent selective reactions.[5]
-
Step 2: Formylation: A halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures (-78 °C), can selectively replace the more reactive iodine atom. The resulting aryllithium species is then quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to yield the benzaldehyde intermediate.
-
Step 3: Oxidation: The final step involves the oxidation of the aldehyde functional group to a carboxylic acid.[6] Standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.[6] Care must be taken to avoid over-oxidation or side reactions, and reaction conditions must be carefully controlled.[7]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which allows for the sequential or orthogonal functionalization of its three key reactive sites.
Caption: Key reaction pathways for this compound.
-
Reactions at the Carboxylic Acid Site: The carboxylic acid group is readily converted into a variety of other functional groups. Amide bond formation, a critical reaction in medicinal chemistry, can be achieved using standard coupling reagents (e.g., HATU, EDCI). Esterification can also be performed under acidic conditions or via Mitsunobu reaction.
-
Reactions at the Bromine Site: The aryl bromide is a versatile precursor for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position, which is crucial for structure-activity relationship (SAR) studies.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, forming biaryl structures common in many drug scaffolds.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, another important pharmacophore.
-
The strong electron-withdrawing nature of the adjacent trifluoromethoxy group can influence the reactivity of the aryl bromide, making it more susceptible to nucleophilic aromatic substitution under certain conditions and activating it for oxidative addition in Pd(0) catalytic cycles.
Application in Pharmaceutical Synthesis: A Case Study Approach
This intermediate is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[6] Its structure is a building block for potential drug candidates that target specific enzymes or receptors.[6] The trifluoromethyl group can enhance a compound's lipophilicity and metabolic stability, allowing it to effectively reach its target sites.[1][6]
While specific, non-patented examples in late-stage clinical trials are proprietary, we can illustrate its use with a representative synthetic scheme based on patent literature. For instance, substituted benzoic acids are used as intermediates in the synthesis of kinase inhibitors for cancer therapy.
Caption: Generalized workflow from intermediate to an Active Pharmaceutical Ingredient (API).
This generalized pathway highlights a common strategy:
-
Amide Formation: The carboxylic acid is coupled with a suitable amine, often a heterocyclic amine, which will form a core part of the final drug's structure.
-
Cross-Coupling: A Suzuki reaction is then performed on the aryl bromide to install another key aromatic fragment.
-
Final Steps: Subsequent reactions would modify the newly introduced fragment or other parts of the molecule to arrive at the final API.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative, self-validating procedure for the Suzuki coupling reaction, a key transformation for this intermediate.
Objective: To synthesize a 2-aryl-6-(trifluoromethoxy)benzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure biaryl product.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] May be harmful if swallowed.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][4]
-
Handling: A Material Safety Data Sheet (MSDS) should be consulted before use.[2][4] Handle in a chemical fume hood.
Conclusion
This compound is a high-value, strategically designed intermediate for pharmaceutical research and development. Its trifunctional nature provides synthetic chemists with a flexible platform to generate diverse libraries of complex molecules. The presence of the trifluoromethoxy group offers a proven method for enhancing the drug-like properties of new chemical entities. A comprehensive understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the discovery of next-generation therapeutics.
References
- Preparation method of 2-bromo-6-fluorobenzoic acid.
- 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630. PubChem. [Link]
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- Preparation method of 2-bromo-6-fluorobenzoic acid.
- 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [synhet.com]
- 3. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 4. This compound | 403646-46-8 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Key Player in Modulating the Biological Activity of Benzoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Physicochemical Profile of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological profile of bioactive molecules.[1] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of electronic and lipophilic properties.[2] When appended to a benzoic acid scaffold, the -OCF₃ moiety can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability and metabolic stability.[2] This guide provides a comprehensive overview of the diverse biological activities of trifluoromethoxy-substituted benzoic acids, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their therapeutic potential.
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can enhance membrane permeability and in vivo transport.[3] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group can modulate the acidity of the benzoic acid moiety and influence its interactions with biological targets.[3] These distinct physicochemical characteristics make trifluoromethoxy-substituted benzoic acids a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
Anti-inflammatory and Analgesic Activities: Targeting Key Mediators of Inflammation and Pain
Trifluoromethoxy- and trifluoromethyl-substituted benzoic acid derivatives have shown significant promise as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[4][5]
Mechanism of Action: Inhibition of COX and NF-κB Signaling
Several studies have demonstrated that trifluoromethyl-substituted benzoic acid derivatives can act as potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[4] For instance, 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2-mediated prostaglandin E2 (PGE₂) production.[4] Interestingly, while triflusal directly inhibits the COX-2 enzyme, HTB exerts its effect by inhibiting the expression of the COX-2 protein.[4] This dual mechanism of action, targeting both enzyme activity and expression, highlights the nuanced anti-inflammatory properties of these compounds.
Furthermore, triflusal and HTB have been found to block the activation of the transcription factor NF-κB to a greater extent than aspirin.[4] NF-κB is a critical regulator of inflammatory gene expression, and its inhibition represents a key therapeutic strategy for inflammatory diseases. The inhibition of NF-κB activation by these compounds likely contributes to their ability to downregulate the expression of pro-inflammatory mediators, including COX-2.[5]
A simplified representation of the NF-κB signaling pathway and the inhibitory action of trifluoromethoxy-substituted benzoic acids is depicted below.
Experimental Protocols for Assessing Anti-inflammatory and Analgesic Activity
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model is employed to evaluate the anti-inflammatory activity of novel compounds.
-
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rodent.
-
Procedure:
-
Healthy adult rats or mice are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
The test compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticancer Activity: Inducing Cell Death in Malignant Cells
Derivatives of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids have also demonstrated significant potential as anticancer agents.[6][7] Their efficacy is often attributed to the inhibition of critical cellular processes and the induction of apoptosis in cancer cells.
Mechanism of Action in Cancer
While the precise mechanisms are still under investigation for many derivatives, some trifluoromethyl-substituted compounds have been shown to exert their anticancer effects through various pathways, including the inhibition of enzymes crucial for cancer cell survival and proliferation.[7] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzoic acid ring play a critical role in determining the cytotoxic activity.[6]
Experimental Protocol for Assessing Anticancer Activity
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
-
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Procedure:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Trifluoromethoxy- and trifluoromethyl-substituted benzoic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][9]
Mechanism of Action in Microbes
The antimicrobial mechanism of these compounds can vary. Some trifluoromethyl-substituted biphenyl derivatives have been shown to target essential bacterial enzymes, such as FabH in Escherichia coli, which is involved in fatty acid biosynthesis.[3][8] The inhibition of this crucial pathway disrupts the integrity of the bacterial cell membrane, leading to cell death. SAR studies have indicated that the position and number of fluorine substituents can significantly impact the antimicrobial potency.[8]
Experimental Protocol for Assessing Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Objective: To determine the MIC of a test compound against specific bacterial or fungal strains.
-
Procedure (Broth Microdilution Method):
-
A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Summary of Biological Activities
| Compound Class | Biological Activity | Mechanism of Action (Examples) | Quantitative Data (Examples) | References |
| Trifluoromethyl-substituted Benzoic Acids | Anti-inflammatory, Analgesic | Inhibition of COX-2, Inhibition of NF-κB activation | Triflusal IC₅₀ for PGE₂ production: 0.16 mM | [4][5] |
| Trifluoromethyl-substituted Biphenyls | Antibacterial | Inhibition of E. coli FabH | - | [8] |
| Trifluoromethyl-substituted Pyrazoles | Antibacterial | Broad-range inhibition of macromolecular synthesis | MIC against MRSA: as low as 0.78 µg/mL | [1] |
| Trifluoromethoxy-substituted Chalcones | Antibacterial, Antifungal | - | MIC against S. aureus: 48 µM | [9] |
Conclusion and Future Perspectives
Trifluoromethoxy-substituted benzoic acids represent a promising class of compounds with a wide array of biological activities. The unique physicochemical properties imparted by the trifluoromethoxy group offer significant advantages in drug design, including enhanced metabolic stability and membrane permeability. The anti-inflammatory, analgesic, anticancer, and antimicrobial potential of these compounds warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships through medicinal chemistry efforts, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy and safety. The continued exploration of this chemical space holds great promise for the development of novel and effective therapeutic agents for a variety of diseases.
References
- De las Heras, B., et al. (2001). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 59(5), 1011-1019.
- Li, Y., et al. (2023). Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. Chemistry & Biodiversity, 20(11), e202301134.
- Upadhyay, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Koval, A. A., et al. (2022). TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. New Journal of Chemistry, 46(31), 14931-14941.
- Özdemir, A., et al. (2022). IC50 values of the most active derivatives in some cancerous cell lines.
- Mariș, M., et al. (2023). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.
- Ravichandran, V., et al. (2020).
- Hernández, I., et al. (2000). Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor κB-dependent transcription in human astrocytoma cells. British Journal of Pharmacology, 131(8), 1647-1654.
- Kumar, A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. RSC Advances, 11(48), 30283-30293.
- Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. (n.d.). Dayang Chem.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010).
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Sethi, G., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Anti-Cancer Agents in Medicinal Chemistry, 8(7), 745-753.
- Selvaraj, J., et al. (2014). Quantitative Structure-Activity Relationships for Commercially Available Inhibitors of COX-2. International Journal of Drug Design and Discovery, 5(2), 1266-1273.
- Akgul, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry.
- Zhang, Y. M., White, S. W., & Rock, C. O. (2006). Inhibiting bacterial fatty acid synthesis. Journal of Biological Chemistry, 281(26), 17541-17544.
- Akgul, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review.
- Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(12), 1395-1412.
- Wright, H. M., & Reynolds, K. A. (2007). Fatty acid biosynthesis as a target for novel antibacterials. Expert Opinion on Therapeutic Targets, 11(7), 883-900.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023).
- Guller, U., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- Zhang, Y. M., White, S. W., & Rock, C. O. (2006).
- Wright, H., & Reynolds, K. (2007).
- Drugs with a trifluoromethyl substituent used as anticancer agents. (2022).
- Inhibiting Bacterial Fatty Acid Synthesis*. (2006). Semantic Scholar.
- Becan, L., et al. (2022).
- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017). Semantic Scholar.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Network pharmacology and molecular docking analysis on the mechanism of Tripterygium wilfordii Hook in the treatment of Sjögren syndrome. (2024). Medicine, 103(14), e37560.
- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017). Semantic Scholar.
- Kumar, S. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
- Kinetic and Molecular Docking Studies to Determine the Effect of Inhibitors on the Activity and Structure of Fused G6PD::6PGL Protein from Trichomonas vaginalis. (2022). International Journal of Molecular Sciences, 23(19), 11843.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic Acid and Its Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 2-bromo-6-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy (-OCF3) group into aromatic systems is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide details a robust synthetic protocol via directed ortho-metalation (DoM) and carboxylation, offering in-depth mechanistic rationale, step-by-step experimental procedures, characterization data, and methods for subsequent derivatization. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
In pharmaceutical research, the design of novel molecular entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.[1] Fluorinated functional groups have become indispensable tools for medicinal chemists to achieve these goals.[2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that are highly advantageous for drug design.[1]
Key Advantages of the -OCF3 Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds within the -OCF3 group are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can prolong a drug's half-life and reduce dosing frequency.[1]
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This property can significantly improve a molecule's ability to permeate biological membranes, leading to better absorption and distribution, including penetration of the blood-brain barrier.[1]
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF3 moiety can significantly alter the pKa of nearby functional groups, influencing target binding interactions and overall solubility.[3]
The target molecule, this compound (CAS: 403646-46-8), is a versatile intermediate.[4][5] The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the trifluoromethoxy-substituted ring—allows for a multitude of subsequent chemical transformations, making it a valuable scaffold for building diverse compound libraries. The carboxylic acid is primed for amide coupling, the bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the aromatic ring can undergo further functionalization.
Synthetic Strategy: Directed ortho-Metalation (DoM)
To achieve the desired 1,2,3-substitution pattern, a highly regioselective method is required. Directed ortho-metalation (DoM) is an exceptionally powerful strategy for the functionalization of aromatic rings exclusively at the position ortho to a directing metalating group (DMG).[6]
Mechanistic Rationale and Regioselectivity
The core principle of DoM involves the coordination of an organolithium reagent (typically n-butyllithium) to a heteroatom within the DMG. This coordination pre-positions the base, facilitating the deprotonation of the sterically accessible and kinetically most acidic adjacent proton on the aromatic ring, forming a stable aryllithium intermediate.[6][7]
In the case of our precursor, 1-bromo-3-(trifluoromethoxy)benzene , both the trifluoromethoxy group and the bromine atom can potentially direct the lithiation.
-
Trifluoromethoxy Group (-OCF3): The oxygen atom acts as an effective Lewis basic site to coordinate the lithium reagent. This directs deprotonation to the C2 or C4 positions.
-
Bromo Group (-Br): Bromine can also serve as a directing group, though it is generally weaker than oxygen-containing functionalities.[8]
The observed regioselectivity for deprotonation at the C2 position is governed by a combination of factors. The coordination of the lithium reagent to the trifluoromethoxy oxygen is the primary directing influence. The acidity of the C2 proton is enhanced by the inductive electron-withdrawing effects of both the adjacent -OCF3 and -Br groups. This combination makes the C2 position the most favorable site for lithiation, leading to a single, desired aryllithium intermediate. This intermediate is then trapped with an electrophile, in this case, carbon dioxide, to form the target carboxylic acid.[9]
Synthetic Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [synhet.com]
- 5. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Introduction: Navigating the Challenges of Sterically Hindered Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals and advanced materials.[1][3]
This guide focuses on a particularly challenging substrate: 2-Bromo-6-(trifluoromethoxy)benzoic acid . The inherent difficulty of this substrate arises from two primary factors:
-
Steric Hindrance: The presence of two substituents ortho to the bromine atom significantly encumbers the reaction site. This steric bulk can impede the crucial oxidative addition step of the palladium catalyst and the subsequent reductive elimination to form the product.[4][5]
-
Acidic Functional Group: The carboxylic acid moiety introduces a reactive proton that can interfere with the basic conditions required for the reaction, potentially neutralizing the base or interacting unfavorably with the catalytic system.
Overcoming these obstacles requires a carefully considered approach to catalyst selection, base choice, and overall reaction conditions. This document provides a detailed protocol and the underlying scientific rationale to empower researchers to successfully perform this demanding transformation.
Mechanistic Considerations in a Constrained Environment
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[6][7] Understanding how the unique features of this compound impact each step is key to designing a successful protocol.
The three primary steps are oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[6][8] For our substrate, the bulky ortho substituents can sterically shield the C-Br bond, potentially slowing this rate-limiting step. The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to promote this transformation effectively.[5][9]
-
Transmetalation: The organoboron species (e.g., boronic acid) transfers its organic group to the palladium(II) complex.[10] This step requires activation by a base to form a more nucleophilic boronate species.[11][12] The presence of the carboxylic acid on our substrate necessitates a base that is strong enough to facilitate transmetalation without causing unwanted side reactions.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][13] This step is often accelerated by bulky ligands, which promote the collapse of the palladium complex to release the sterically demanding biaryl product.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling
A systematic approach to selecting reagents and conditions is critical. The following table outlines the crucial parameters and provides recommendations tailored for this compound.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable sources of Pd(0) upon in situ reduction. They offer a good balance of reactivity and stability.[10][14] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, SImes | Sterically demanding substrates require bulky, electron-rich ligands. Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs) are highly effective at promoting both oxidative addition and reductive elimination in hindered systems.[5][9][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A moderately strong inorganic base is required to form the active boronate species without deprotonating the carboxylic acid in a way that inhibits the catalyst. K₃PO₄ is often an excellent choice for substrates with sensitive functional groups.[16][17] |
| Boronic Acid/Ester | Arylboronic Acid, Arylboronic acid pinacol ester | Standard arylboronic acids are generally effective. For sluggish reactions or to improve stability and reduce side reactions like protodeboronation, the corresponding pinacol ester can be a superior coupling partner.[8][14] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | A polar aprotic solvent, often with a small amount of water, is typically used to dissolve all components, including the inorganic base. Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[14][18] |
| Temperature | 80-110 °C | Elevated temperatures are usually necessary to overcome the activation energy associated with coupling sterically hindered substrates. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
-
Dry Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).[3]
-
Degassing: Seal the vessel and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[19]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[3]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the consumption of the starting material.[2]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.[20][21]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table addresses common problems and suggests corrective actions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) or ligand oxidized.[14]2. Insufficiently Active Catalyst System: Ligand not suitable for the hindered substrate.3. Poor Reagent Quality: Boronic acid degraded (protodeboronation).[16] | 1. Ensure all reagents are handled under a strict inert atmosphere and use freshly opened/purified catalyst and ligand.[14]2. Screen alternative bulky ligands (e.g., XPhos, RuPhos, or an NHC ligand).[5][17]3. Use a fresh bottle of boronic acid or switch to a more stable boronic ester derivative (e.g., pinacol ester).[14] |
| Dehalogenation of Starting Material | Formation of a palladium-hydride species from trace water or other protic sources.[16] | 1. Ensure solvents are anhydrous and the base is thoroughly dried.2. Consider a weaker base like K₂CO₃ or KF, which may be less prone to promoting this side reaction.[18] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling.[8] | Improve degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Inconsistent Results | Incomplete dissolution of the base, particularly K₃PO₄. | Grind the base into a fine powder before use to increase its surface area and improve solubility and reactivity. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to significant steric hindrance and the presence of an acidic functional group. However, a successful outcome is achievable through the rational selection of a highly active catalytic system, typically involving a bulky, electron-rich phosphine or NHC ligand, paired with a suitable inorganic base like potassium phosphate. By understanding the mechanistic nuances and following a carefully executed experimental protocol, researchers can effectively synthesize these valuable and complex biaryl carboxylic acid building blocks for application in drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedabs.com/research/suzuki-miyaura-cross-coupling-practical-guide/
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/27%3A_Organometallic_Compounds/27.10%3A_The_Suzuki-Miyaura_Coupling_Reaction
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. URL: https://nrochemistry.com/suzuki-coupling/
- BenchChem. (2025). Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. URL: https://www.benchchem.
- Wikipedia. (n.d.). Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
- IntechOpen. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. URL: https://www.intechopen.com/chapters/79965
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. URL: https://www.benchchem.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. URL: https://onlinelibrary.wiley.com/doi/10.1002/ajoc.201300278
- ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja9910467
- Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-34241
- ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja050583i
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. URL: https://www.benchchem.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? URL: https://www.reddit.com/r/Chempros/comments/ogq73c/diagnosing_issues_with_a_failed_suzuki_coupling/
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. URL: https://www.benchchem.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00227
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. URL: https://pubmed.ncbi.nlm.nih.gov/23401420/
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00257g
- Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. URL: https://www.organic-chemistry.org/abstracts/lit2/286.shtm
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling. URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. URL: https://www.benchchem.
- ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. URL: https://www.researchgate.net/figure/Sterically-hindered-Suzuki-Miyaura-cross-coupling-Ligand-and-base-effect_fig1_373809228
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid. URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine. URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. URL: https://www.benchchem.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Mastering Amide Bond Formation with 2-Bromo-6-(trifluoromethoxy)benzoic acid
Introduction: The Challenge of Sterically Hindered Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group. However, its synthesis is not always trivial, especially when dealing with sterically demanding substrates. 2-Bromo-6-(trifluoromethoxy)benzoic acid is a prime example of such a challenging scaffold.[1][2] Its utility as a synthetic intermediate is significant, offering a unique combination of halogen and fluorinated substituents that can modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability.
The core challenge arises from the two bulky groups positioned ortho to the carboxylic acid. The bromine atom and the trifluoromethoxy group effectively shield the carboxylic acid's carbonyl carbon, sterically hindering the approach of both the activating agent and the incoming amine nucleophile. Consequently, standard amide coupling conditions often result in sluggish reactions, low yields, or complete failure.
This document serves as an in-depth technical guide for researchers, providing a mechanistic rationale for overcoming these steric challenges and offering detailed, field-proven protocols for the successful synthesis of amides using this compound.
Strategic Considerations for Coupling Hindered Benzoic Acids
The key to successfully forming an amide bond with a hindered acid like this compound lies in the judicious selection of the coupling reagent and reaction conditions. The goal is to convert the carboxylic acid into a highly reactive intermediate that can be readily intercepted by the amine before it degrades or participates in side reactions.
The Role of the Coupling Reagent
Amide bond formation is a kinetically slow process that requires the activation of the carboxylic acid.[3][4] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. For hindered acids, this pathway is often inefficient. The addition of nucleophilic additives like 1-hydroxy-7-azabenzotriazole (HOAt) is critical, as they intercept the O-acylisourea to form a more stable and reactive active ester, improving yields.[7]
-
Uronium/Aminium Salts (e.g., HATU): For sterically demanding couplings, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[3][8] HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[9] The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the subsequent aminolysis step, making HATU exceptionally efficient for challenging substrates.
-
Acyl Halide Formation: A classic and robust strategy involves converting the carboxylic acid to a highly electrophilic acyl chloride or fluoride. This is typically done using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or a deoxofluorinating agent. The resulting acyl halide reacts readily with the amine, often in the presence of a non-nucleophilic base to scavenge the generated acid. This two-step approach can be highly effective when other methods fail.[10][11]
The logical workflow for tackling a new coupling reaction with this substrate is summarized below.
Caption: General experimental workflow for amide coupling.
Detailed Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14] this compound and coupling reagents can be irritants.[2] Handle all chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is the recommended starting point for most primary and secondary amines due to the high reactivity of HATU, which is effective at overcoming steric hindrance.[8]
Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester. A non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. This activated ester is then readily attacked by the amine to form the desired amide.[3][9]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Reagents & Materials:
| Reagent | M.W. | Equivalents |
| This compound | 285.01 | 1.0 |
| Amine (Primary or Secondary) | - | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous Solvent (DMF or DCM) | - | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for hindered acids.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in DMF, dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with hindered substrates may require extended times (4-24 hours) or gentle heating (40-50 °C).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate or dichloromethane. Wash the organic layer sequentially with 5% aqueous HCl (or saturated NH₄Cl), saturated aqueous NaHCO₃, and finally with brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Acyl Chloride-Mediated Coupling
This two-step protocol is a powerful alternative, particularly for unreactive amines or when HATU-mediated coupling provides low yields. The initial conversion to the highly electrophilic acyl chloride drives the subsequent amidation to completion.[10]
Reagents & Materials (Step 1: Acyl Chloride Formation):
| Reagent | M.W. | Equivalents |
| This compound | 285.01 | 1.0 |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | - | 2.0 - 3.0 |
| Anhydrous Solvent (DCM or Toluene) | - | - |
| Catalytic DMF (for Oxalyl Chloride) | - | 1-2 drops |
Step-by-Step Procedure (Step 1):
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser connected to a gas scrubber (to neutralize HCl gas), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise, followed by one drop of catalytic DMF. (Alternatively, use thionyl chloride).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Remove the excess solvent and reagent in vacuo. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Reagents & Materials (Step 2: Amidation):
| Reagent | Equivalents |
| Crude Acyl Chloride | 1.0 |
| Amine (Primary or Secondary) | 1.1 - 1.2 |
| Base (Pyridine or Triethylamine) | 2.0 - 2.5 |
| Anhydrous Solvent (DCM) | - |
Step-by-Step Procedure (Step 2):
-
Setup: Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and pyridine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficient activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Reagents (especially solvent) are not anhydrous. | 1. Increase reaction time or temperature (40-50 °C). Use a more powerful coupling reagent (HATU over EDC).2. Switch to the acyl chloride protocol.3. Use freshly dried, anhydrous solvents. |
| Starting Acid Remains | The reaction has not gone to completion due to steric hindrance. | Extend the reaction time. Increase the amount of coupling reagent and base to 1.5 and 4.0 equivalents, respectively. Consider gentle heating. |
| Formation of Byproducts | 1. (EDC) Rearrangement to N-acylurea.2. (HATU) Guanidinium byproduct formation from amine reacting with HATU. | 1. Ensure a nucleophilic additive (HOBt, HOAt) is used with EDC.2. Pre-activate the acid with HATU for 15-30 minutes before adding the amine.[15] |
Conclusion
The synthesis of amides from this compound presents a significant steric challenge that can be reliably overcome with the appropriate strategic approach. While traditional carbodiimide methods may falter, the use of high-reactivity uronium salts like HATU provides an efficient and direct route to the desired products. For particularly unreactive amines or when single-step methods are unsuccessful, a robust two-step protocol via an acyl chloride intermediate serves as an excellent alternative. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can successfully incorporate this valuable fluorinated building block into their synthetic programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid.
- BenchChem. (n.d.). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines.
- SynHet. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 403646-46-8.
- Echemi. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid 97% Safety Data Sheets.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Chiong, H. A., Pham, Q.-N., & Daugulis, O. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(32), 9879–9884. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Echemi. (n.d.). Chemical label 2-Bromo-6-(trifluoromethyl)benzoic acid.
- APExBIO. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids.
- G. A. Probst, et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). [Link]
- Biosynth. (n.d.). Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzoic acid, 2-broMo-3-(trifluoroMethyl)-.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
- ChemicalBook. (2025). This compound | 403646-46-8.
- ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- National Institutes of Health (NIH). (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ResearchGate. (n.d.). The formation of amide bond via C–C bond cleavage.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. This compound [synhet.com]
- 2. This compound | 403646-46-8 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.globalso.com [file.globalso.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. chemical-label.com [chemical-label.com]
- 15. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols: The Strategic Role of 2-Bromo-6-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Enzyme Inhibitors
Introduction: The Advantage of Fluorinated Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a valuable substituent for optimizing the pharmacological profile of therapeutic candidates. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3][4][5]
The trifluoromethoxy group often enhances a drug's ability to cross cellular membranes by increasing its lipophilicity.[3] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation, which can lead to an extended half-life of the drug in the body.[2][3] These characteristics make building blocks containing the trifluoromethoxy group, such as 2-Bromo-6-(trifluoromethoxy)benzoic acid, highly sought-after in the synthesis of novel enzyme inhibitors.
This guide provides an in-depth look at the application of this compound in the synthesis of enzyme inhibitors, with a specific focus on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of anti-inflammatory agents.[6]
Case Study: Synthesis of IRAK4 Inhibitors
IRAK4 is a critical kinase that plays a central role in the inflammatory signaling pathways of the innate immune system.[6] Dysregulation of IRAK4 activity is implicated in a variety of autoimmune diseases and inflammatory disorders. Consequently, the development of potent and selective IRAK4 inhibitors is an area of intense research.[6][7][8] The unique substitution pattern of this compound makes it an ideal starting material for the construction of complex molecules designed to target the ATP-binding site of kinases like IRAK4.
The synthetic strategy outlined below involves a two-step process:
-
Amide Bond Formation: The carboxylic acid moiety of this compound is coupled with a suitable amine to form a stable amide bond, a common feature in many kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a versatile handle for introducing further molecular complexity via reactions such as the Suzuki-Miyaura coupling. This allows for the precise installation of additional pharmacophoric elements required for potent enzyme inhibition.
Detailed Synthetic Protocols
Part 1: Amide Coupling of this compound
This protocol details the formation of an amide bond between this compound and a representative amine, (tetrahydro-2H-pyran-4-yl)methanamine.
Reaction Scheme:
A representative amide coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 403646-46-8 | 285.02 | 1.0 | 1.0 |
| (tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 | 115.17 | 1.1 | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 2.5 | 2.5 |
| DMF (N,N-Dimethylformamide), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 285 mg).
-
Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 mmol, 456 mg) and DIPEA (2.5 mmol, 0.44 mL). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 mmol, 127 mg) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Rationale and Troubleshooting:
-
HATU is a highly efficient coupling reagent for forming amide bonds, especially with sterically hindered or electron-deficient substrates.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the amine.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If side products are observed, consider using alternative coupling reagents such as EDC/HOBt.[9]
Part 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the previously synthesized amide with a boronic acid to introduce a key structural motif found in many IRAK4 inhibitors.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| N-((tetrahydro-2H-pyran-4-yl)methyl)-2-bromo-6-(trifluoromethoxy)benzamide | - | 382.19 (calculated) | 0.5 | 1.0 |
| Arylboronic acid (e.g., 4-methoxyphenylboronic acid) | 5720-07-0 | 151.96 | 0.75 | 1.5 |
| Pd(dppf)Cl₂ · CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) | 95464-05-4 | 816.64 | 0.025 | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4 mL | - |
| Water, degassed | 7732-18-5 | 18.02 | 1 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Celite® | 61790-53-2 | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the amide (0.5 mmol, 191 mg), the arylboronic acid (0.75 mmol, 114 mg), Pd(dppf)Cl₂ · CH₂Cl₂ (0.025 mmol, 20 mg), and potassium carbonate (1.0 mmol, 138 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C for 2-4 hours. The reaction can also be performed in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Rationale and Troubleshooting:
-
Pd(dppf)Cl₂ is a robust palladium catalyst suitable for a wide range of Suzuki couplings, known for its stability and effectiveness with heteroaromatic substrates.[10]
-
Potassium carbonate is a common base used in Suzuki reactions; other bases like cesium carbonate or potassium phosphate can also be effective.[10]
-
Troubleshooting: If the reaction does not go to completion, try a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). Ensure that the solvents are properly degassed to prevent catalyst deactivation.
Workflow Visualization
Overall synthetic workflow.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many of the reagents used in these protocols are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex enzyme inhibitors. Its unique substitution pattern provides both a handle for further functionalization and the beneficial properties of the trifluoromethoxy group. The protocols detailed in this guide offer a robust starting point for researchers and drug development professionals engaged in the synthesis of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- Novás, M., & Matos, M. J. (2025).
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Harris, C. S., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(10), 1434–1439. [Link]
- Google Patents. (n.d.). Tyrosine kinase inhibitors. (US Patent No. US9249147B2).
- Li, X., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1531–1537. [Link]
- Royal Society of Chemistry. (n.d.). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry.
- Zhang, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry, 137, 106584. [Link]
- Isom, G. E., & Poulsen, S.-A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7547–7557. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Bromo-6-(trifluoromethoxy)benzoic Acid for Lipophilicity Enhancement in Drug Discovery
Introduction: The Critical Role of Lipophilicity in Drug Design
In the intricate process of drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its interaction with the biological target. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount parameter that governs the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[1][2] Quantified by the partition coefficient (LogP) or distribution coefficient (LogD), lipophilicity directly influences a compound's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, which is essential for bioavailability and reaching the site of action.[3]
A well-established strategy in modern medicinal chemistry for fine-tuning these properties is the incorporation of fluorine atoms or fluorinated moieties.[4][5] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly powerful functional group. It significantly increases lipophilicity, often more so than the more common trifluoromethyl (-CF3) group, while simultaneously enhancing metabolic stability due to the exceptional strength of the C-F bond.[2][6] This dual benefit makes it an invaluable tool for medicinal chemists aiming to transform a promising lead compound into a viable drug candidate.
This guide details the application of 2-Bromo-6-(trifluoromethoxy)benzoic acid , a versatile chemical building block, for strategically enhancing the lipophilicity of drug scaffolds. We provide detailed protocols for its incorporation via amide coupling and for the subsequent quantification of the resulting change in lipophilicity.
Physicochemical Profile: this compound
This compound is a strategically designed reagent for medicinal chemistry. Its utility stems from the distinct roles of its constituent parts.
| Property | Value | Reference |
| CAS Number | 403646-46-8 | [7] |
| Molecular Formula | C₈H₄BrF₃O₃ | [8] |
| Molecular Weight | 285.02 g/mol | [8] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [8] |
| IUPAC Name | This compound | [7] |
-
The Trifluoromethoxy (-OCF3) Group: This is the primary driver for lipophilicity enhancement. Its strong electron-withdrawing nature and resistance to metabolic degradation offer a stable and potent method to increase a molecule's partitioning into lipid environments.[2][6]
-
The Carboxylic Acid (-COOH) Group: This serves as the primary reactive handle, enabling robust and predictable coupling with primary or secondary amines present in a parent drug scaffold to form a stable amide bond.[9][10]
-
The Ortho-Substitution Pattern: The placement of the bromo and trifluoromethoxy groups adjacent to the carboxylic acid is a key design feature. This steric arrangement can influence the resulting amide bond's rotational freedom. This conformational constraint can promote the formation of an intramolecular hydrogen bond (IMHB) between the amide proton (N-H) and the oxygen or fluorine atoms of the trifluoromethoxy group. Such an interaction can "mask" the polar N-H group, reducing its interaction with water and further boosting membrane permeability in a way that may not be fully captured by LogP measurements alone.[11][12][13][14]
Application Protocol 1: Amide Coupling for Lipophilicity Modification
This protocol describes a general procedure for coupling this compound to a model amine using a standard peptide coupling reagent.
Objective: To covalently link the 2-bromo-6-(trifluoromethoxy)benzoyl moiety to a parent molecule containing a primary or secondary amine, thereby creating a new, more lipophilic chemical entity.
Causality in Reagent Selection: The choice of coupling reagents is critical for ensuring high yield and purity, especially when dealing with potentially challenging or valuable substrates.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Selected for its high efficiency and rapid reaction times. HATU activates the carboxylic acid to form a highly reactive acyl-uronium species, which readily reacts with the amine.[15] It is generally superior to carbodiimide methods like EDC for sterically hindered or electron-deficient substrates.[10][16]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid produced during the reaction without competing with the primary amine substrate. Its steric bulk prevents it from undergoing undesired side reactions.[15]
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Parent Amine (e.g., Benzylamine, 1.05 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or glass column
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU (1.2 eq) to the solution. Stir for 5 minutes at room temperature.
-
Amine Addition: In a separate vial, dissolve the parent amine (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[17] The presence of a characteristic signal in the ¹⁹F NMR spectrum is a key validation step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound [synhet.com]
- 8. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Experimental Trifluoromethylation of Benzoic Acids
Introduction: The Strategic Importance of Trifluoromethylated Benzoic Acids
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This "super-functional group" can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Trifluoromethylated benzoic acids, in particular, are pivotal building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. Their prevalence underscores the critical need for robust, efficient, and scalable synthetic methodologies for their preparation.
This comprehensive guide provides detailed experimental protocols and insights into the trifluoromethylation of benzoic acids, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Methodology 1: Catalyst-Free Decarboxylative Trifluoromethylation
This protocol presents a mild and practical method for the catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives.[2] It utilizes the inexpensive and readily available Langlois reagent (NaSO₂CF₃) as the CF₃ source and sodium persulfate (Na₂S₂O₈) as the initiator.[2] The reaction proceeds in an environmentally friendly water-acetonitrile solvent system at a mild temperature.[2]
Causality of Experimental Choices
-
Reagents: Sodium trifluoromethanesulfinate (NaSO₂CF₃) is chosen for its stability, low cost, and its ability to generate trifluoromethyl radicals under oxidative conditions. Sodium persulfate is an effective radical initiator that is also cost-effective and easy to handle.
-
Solvent System: The water-acetonitrile mixture provides a suitable medium for dissolving both the organic benzoic acid substrate and the inorganic reagents. Water compatibility is a significant advantage, reducing the reliance on volatile organic solvents.[2]
-
Temperature: The reaction is performed at a mild 30 °C, which is advantageous for substrates that may be sensitive to higher temperatures and reduces energy consumption.[2]
Reaction Mechanism
The reaction is initiated by the thermal decomposition of sodium persulfate to generate sulfate radicals. These radicals then oxidize sodium trifluoromethanesulfinate to produce trifluoromethyl radicals. The trifluoromethyl radical adds to the aromatic ring of the benzoic acid, followed by decarboxylation to yield the trifluoromethylated arene.
Experimental Protocol: Catalyst-Free Decarboxylative Trifluoromethylation
Materials:
-
Substituted benzoic acid (1.0 mmol)
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃) (3.0 mmol)
-
Sodium persulfate (Na₂S₂O₈) (3.0 mmol)
-
Acetonitrile (10 mL)
-
Water (10 mL)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or water bath
Procedure:
-
To a round-bottom flask, add the substituted benzoic acid (1.0 mmol), sodium trifluoromethanesulfinate (3.0 mmol), and sodium persulfate (3.0 mmol).
-
Add acetonitrile (10 mL) and water (10 mL) to the flask.
-
Stir the reaction mixture at 30 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Entry | Substituent on Benzoic Acid | Yield (%) |
| 1 | 4-Methoxy | 85 |
| 2 | 4-Methyl | 82 |
| 3 | 4-Fluoro | 75 |
| 4 | 4-Chloro | 78 |
| 5 | 3-Methyl | 80 |
Yields are based on isolated product and may vary depending on the specific substrate and reaction scale.
Workflow Diagram
Caption: Workflow for Catalyst-Free Decarboxylative Trifluoromethylation.
Methodology 2: Photoredox-Catalyzed Decarboxylative Trifluoromethylation
This protocol describes a photoredox-catalyzed approach for the decarboxylative trifluoromethylation of benzoic acids, leveraging the power of visible light to drive the reaction under mild conditions.[3][4] This method often employs a copper catalyst in conjunction with a photocatalyst.[3]
Causality of Experimental Choices
-
Catalyst System: A dual-catalyst system is employed. The photocatalyst (e.g., an iridium complex) absorbs visible light to initiate the single-electron transfer process.[5] The copper catalyst facilitates the decarboxylation and the subsequent trifluoromethylation step.[3]
-
Trifluoromethylating Agent: Togni's reagent is a common choice as it can act as an electrophilic trifluoromethyl source.[3]
-
Light Source: Blue LEDs are typically used as they provide the necessary energy to excite the photocatalyst.[6]
-
Solvent: A non-protic organic solvent like dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and catalysts.
Reaction Mechanism
The photocatalyst, upon excitation by visible light, initiates a single-electron transfer with the copper(II)-carboxylate complex, leading to an unstable copper(III) species and a carboxyl radical. The carboxyl radical rapidly undergoes decarboxylation to form an aryl radical. This aryl radical then reacts with a trifluoromethyl source, often activated by the copper catalyst, to yield the final trifluoromethylated product.
Experimental Protocol: Photoredox-Catalyzed Decarboxylative Trifluoromethylation
Materials:
-
Substituted benzoic acid (0.5 mmol)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Copper catalyst (e.g., Cu(OTf)₂) (10 mol%)
-
Togni's reagent (1.2 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF) (5 mL)
-
Schlenk tube or vial
-
Stir bar
-
Blue LED light source
-
Cooling fan
Procedure:
-
To a Schlenk tube, add the substituted benzoic acid (0.5 mmol), photocatalyst (1-2 mol%), copper catalyst (10 mol%), Togni's reagent (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature. Use a cooling fan to maintain a constant temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Data Summary
| Entry | Substituent on Benzoic Acid | Yield (%) |
| 1 | 4-tert-Butyl | 78 |
| 2 | 4-Phenyl | 72 |
| 3 | 3-Bromo | 65 |
| 4 | 2-Naphthoic acid | 75 |
| 5 | Thiophene-2-carboxylic acid | 68 |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Workflow and Mechanism Diagram
Caption: Workflow and simplified catalytic cycle for photoredox trifluoromethylation.
Methodology 3: Conversion to Aryl Trifluoromethyl Ketones
This protocol details an efficient method for the conversion of benzoic acids into valuable aryl trifluoromethyl ketones using trimethyl(trifluoromethyl)silane (TMSCF₃) and an activating agent.[7][8] This transformation proceeds through an in situ activation of the carboxylic acid, followed by nucleophilic trifluoromethylation.[7]
Causality of Experimental Choices
-
Trifluoromethylating Agent: TMSCF₃ (Ruppert-Prakash reagent) is a widely used, relatively inexpensive, and safe nucleophilic CF₃ source.[9][10]
-
Activating Agent: Trifluoroacetic anhydride (TFAA) is used to form a mixed anhydride with the benzoic acid in situ, which is more susceptible to nucleophilic attack than the free carboxylic acid.[7]
-
Additives: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to facilitate the formation of the mixed anhydride. Cesium fluoride (CsF) is used to activate the TMSCF₃ reagent.[7]
-
Temperature: The reaction is conducted at an elevated temperature (120 °C) to ensure efficient reaction kinetics.[7]
Reaction Mechanism
The benzoic acid first reacts with TFAA in the presence of DMAP to form a mixed anhydride. Concurrently, CsF activates TMSCF₃ to generate a reactive trifluoromethyl anion equivalent. This nucleophilic trifluoromethyl species then attacks the carbonyl carbon of the mixed anhydride. Subsequent elimination of the trifluoroacetate leaving group yields the desired aryl trifluoromethyl ketone.
Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ketones
Materials:
-
Benzoic acid derivative (0.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.5 mmol)
-
Cesium fluoride (CsF) (0.5 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (0.6 mmol)
-
Trifluoroacetic anhydride (TFAA) (0.4 mmol)
-
Anisole (solvent) (2 mL)
-
Schlenk tube
-
Stir bar
-
Heating block or oil bath
Procedure:
-
To an oven-dried 25 mL Schlenk tube, add the benzoic acid derivative (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).
-
Seal the tube and purge with nitrogen gas.
-
Under a nitrogen atmosphere, add anisole (2 mL), TMSCF₃ (0.6 mmol), and TFAA (0.4 mmol) via syringe.
-
Heat the reaction mixture at 120 °C for 15 hours.
-
Cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Data Summary
| Entry | Substituent on Benzoic Acid | Yield (%) |
| 1 | 4-Phenyl | 92 |
| 2 | 4-Methoxy | 88 |
| 3 | 4-Bromo | 85 |
| 4 | 3-Fluoro | 87 |
| 5 | 2-Naphthoic acid | 90 |
Yields are based on isolated product and are representative.[11]
Workflow Diagram
Caption: Workflow for the synthesis of aryl trifluoromethyl ketones.
Safety and Handling of Trifluoromethylating Reagents
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact with all reagents.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Specific Reagent Classes:
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents):
-
Radical Precursors (e.g., Langlois' reagent):
-
These are generally stable solids but should be handled with care to avoid generating dust.
-
Reactions involving radical initiators like peroxides or persulfates should be monitored for potential exotherms.
-
-
Nucleophilic Reagents (e.g., TMSCF₃):
-
TMSCF₃ is a volatile and flammable liquid. Handle with care and avoid sources of ignition.
-
Quenching of reactions involving TMSCF₃ should be done slowly and carefully, typically with an acidic aqueous solution, to hydrolyze any remaining reagent and intermediates.[9]
-
Waste Disposal and Quenching:
-
Unreacted trifluoromethylating reagents should be quenched before disposal.
-
Quenching procedures typically involve slow addition to a stirred solution of a suitable quenching agent (e.g., aqueous sodium bicarbonate for electrophilic reagents, isopropanol followed by water for pyrophoric materials).[12][13]
-
All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The trifluoromethylation of benzoic acids is a vital transformation in modern organic synthesis. The protocols outlined in this guide provide researchers with a selection of robust and versatile methods to achieve this transformation. By understanding the underlying principles and carefully considering the experimental choices, scientists can effectively and safely incorporate the trifluoromethyl group into their target molecules, paving the way for the discovery and development of new and improved pharmaceuticals, agrochemicals, and functional materials.
References
- Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(12), 4930–4934. [Link]
- Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [Link]
- Wang, D., Fang, J., Deng, G.-J., & Gong, H. (2017). Catalyst-Free Decarboxylative Trifluoromethylation/Perfluoroalkylation of Benzoic Acid Derivatives in Water–Acetonitrile. ACS Sustainable Chemistry & Engineering, 5(8), 7146–7150. [Link]
- ACS Sustainable Chemistry & Engineering.
- American Chemical Society. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [Link]
- Li, Y., & Wu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 137–158. [Link]
- ResearchGate.
- Huang Lab, Michigan State University. (2017).
- Gonda, Z., Kovács, S., Wéber, C., Gáti, T., Mészáros, A., Kotschy, A., & Novák, Z. (2013). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters, 15(24), 6254–6257. [Link]
- Urata, H., & Fuchikami, T. (2003). Aromatic trifluoromethylation catalytic in copper.
- ResearchGate. (2020).
- Tan, X., Liu, Z., Shen, H., Zhang, P., Zhang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(36), 12430–12433. [Link]
- University of Notre Dame, Department of Chemistry. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
- Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349–5354. [Link]
- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
- Wikipedia. (n.d.).
- Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link]
- Semantic Scholar. (2018).
- ResearchGate. Trifluoromethylation of arenes and indoles with 1 c. Reaction conditions. [Link]
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- YouTube. (2024).
- Studylib. (n.d.). Organic chemistry practical course. [Link]
- ResearchGate. (2014).
- Kim, E., & You, Y. (2023). Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry. The Journal of Organic Chemistry, 88(9), 5697–5706. [Link]
- Wu, J., & Wang, C. (2025). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry, 13, 1373516. [Link]
- Pitre, S. P., & MacMillan, D. W. C. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 136(49), 17094–17097. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. metaphactory [semopenalex.org]
- 3. scispace.com [scispace.com]
- 4. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.nd.edu [chemistry.nd.edu]
Application Notes & Protocols: 2-Bromo-6-(trifluoromethoxy)benzoic Acid as a Strategic Building Block for Novel Agrochemicals
Abstract
This technical guide provides researchers, synthetic chemists, and professionals in the agrochemical industry with a comprehensive overview of 2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS No. 403646-46-8) as a high-value building block. We delve into the strategic importance of its unique substitution pattern, detailing its application in the synthesis of advanced herbicidal and fungicidal scaffolds. This document offers field-proven insights into reaction mechanisms, detailed, step-by-step synthetic protocols, and the rationale behind experimental choices, empowering research and development teams to leverage this versatile intermediate for the creation of next-generation crop protection agents.
Introduction: The Strategic Advantage of Fluorinated Moieties in Agrochemical Design
The introduction of fluorine-containing functional groups has revolutionized the design of modern agrochemicals. The trifluoromethoxy (-OCF₃) group, in particular, is of paramount importance. Unlike a trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety acts as a lipophilic hydrogen bond acceptor, a feature that can significantly alter a molecule's interaction with biological targets. Its incorporation into active ingredients often leads to:
-
Enhanced Lipophilicity: Improving the molecule's ability to penetrate biological membranes, such as the waxy cuticle of plant leaves or fungal cell walls.
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by enzymes in target pests and crops, prolonging the compound's bioavailability and efficacy.
-
Favorable Electronic Effects: The potent electron-withdrawing nature of the -OCF₃ group can modulate the acidity and reactivity of adjacent functional groups, which is crucial for synthetic transformations and for tuning the binding affinity to target enzymes.
This compound is a uniquely valuable starting material that combines the benefits of the trifluoromethoxy group with two strategically placed reactive handles: a carboxylic acid and a bromine atom. This specific 2,6-disubstitution pattern provides a powerful platform for constructing complex molecular architectures with high regiochemical control.
Physicochemical Properties & Safety Data
A thorough understanding of the building block's properties is essential for safe handling and successful reaction design.
| Property | Value | Source(s) |
| CAS Number | 403646-46-8 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2] |
| Molecular Weight | 285.01 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 270.2 ± 40.0 °C (Predicted) | [2] |
| Density | 1.797 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.19 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [2] |
Safety Information: This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.
The Synthetic Utility of the 2,6-Substitution Pattern: The "Ortho Effect"
The arrangement of the bromo and trifluoromethoxy groups at the ortho positions relative to the carboxylic acid is not arbitrary; it is a key design feature that dictates the molecule's reactivity. This is a classic example of the "ortho effect" .[3][4]
-
Steric Influence: The two bulky ortho substituents (Br and OCF₃) sterically hinder the rotation of the carboxylic acid group. This forces the -COOH group to twist out of the plane of the benzene ring.[3]
-
Electronic Consequences: This twisting disrupts the resonance between the carboxyl group and the aromatic ring. As a result, the carboxylate anion formed upon deprotonation is stabilized, making the acid stronger than its meta- or para-substituted isomers.[5] This has significant implications for its use in synthesis, for example, in salt formation or in reactions where the acidity of the proton is a factor.
-
Directing Group for Synthesis: The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The steric hindrance from the adjacent -OCF₃ group can influence the approach of the catalyst, potentially leading to higher selectivity in certain transformations.
Caption: General workflow for synthesizing agrochemical scaffolds.
Detailed Synthetic Protocol
This section provides a detailed, two-step protocol for the synthesis of the key intermediate 2-(2-bromo-6-(trifluoromethoxy)phenyl)-t[3][4][6]riazolo[1,5-a]pyridine .
Step 1: Synthesis of 2-Bromo-N-(pyridin-2-yl)-6-(trifluoromethoxy)benzamide
Principle: This step involves the activation of the carboxylic acid to form an acyl chloride, which then readily reacts with 2-aminopyridine to form the corresponding amide. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool again to 0 °C.
-
In a separate flask, dissolve 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the 2-aminopyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide intermediate.
Step 2: Synthesis of 2-(2-bromo-6-(trifluoromethoxy)phenyl)-t[3][4][6]riazolo[1,5-a]pyridine
Principle: This transformation is an oxidative N-N bond formation to construct the triazole ring. Various reagents can accomplish this; a common and effective method involves using (diacetoxyiodo)benzene (PIDA) or a similar hypervalent iodine reagent. [7] Materials:
-
2-Bromo-N-(pyridin-2-yl)-6-(trifluoromethoxy)benzamide (1.0 eq)
-
(Diacetoxyiodo)benzene (PIDA) or similar oxidizing agent (1.2 eq)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the benzamide intermediate from Step 1 (1.0 eq) in the chosen anhydrous solvent.
-
Add the oxidizing agent (e.g., PIDA, 1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium thiosulfate solution to remove excess oxidant, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, 2-(2-bromo-6-(trifluoromethoxy)phenyl)-t[3][4][6]riazolo[1,5-a]pyridine.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in agrochemical research and development. The strategic placement of its reactive groups, governed by the "ortho effect", allows for the controlled and efficient synthesis of complex heterocyclic systems. The protocols provided herein for the synthesis of the key phenyl-t[3][4][6]riazolo[1,5-a]pyridine intermediate offer a reliable pathway to a scaffold class known for its potent biological activity. By leveraging the unique properties of this building block, researchers can accelerate the discovery of novel and effective crop protection solutions.
References
- Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
- Ortho effect. Wikipedia.
- Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate.
- What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Substitutedt[3][4][6]riazolo[1,5-a]pyridines and substitutedt[3][4][6]riazolo[1,5-a]pyrazines as LSD1 inhibitors - Patent US-10125133-B2. PubChem.
- Biological activities oft[3][4][6]riazolo[1,5-a]pyrimidines and analogs. ResearchGate.
Sources
- 1. This compound [synhet.com]
- 2. This compound | 403646-46-8 [amp.chemicalbook.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Cross-coupling reactions involving "2-Bromo-6-(trifluoromethoxy)benzoic acid"
An in-depth guide to the strategic application of 2-Bromo-6-(trifluoromethoxy)benzoic acid in modern synthetic chemistry, focusing on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of a Unique Building Block
In the landscape of medicinal chemistry and materials science, the precise installation of fluorinated motifs is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1][2] this compound emerges as a highly valuable, albeit challenging, building block for introducing this key substituent into complex molecular architectures.
This guide provides a comprehensive overview of the application of this compound in several pivotal palladium-catalyzed cross-coupling reactions. The inherent structural features of this substrate—namely the significant steric hindrance imposed by its di-ortho substitution pattern and the presence of an acidic carboxylic acid moiety—present unique challenges that necessitate carefully tailored reaction protocols. As senior application scientists, our goal is to not only provide step-by-step procedures but to elucidate the underlying chemical principles that govern catalyst selection, reaction setup, and optimization, empowering researchers to confidently and successfully employ this versatile reagent.
Reactivity Profile and Strategic Considerations
The successful application of this compound in cross-coupling reactions hinges on a clear understanding of its distinct structural and electronic properties.
-
2.1 Steric Hindrance: The primary challenge arises from the steric bulk of the ortho-trifluoromethoxy and ortho-carboxylic acid groups flanking the carbon-bromine bond. This steric congestion can significantly impede the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[3][4] Consequently, standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective. The solution lies in employing catalyst systems featuring bulky, electron-rich phosphine ligands, which are designed to accelerate both oxidative addition and the subsequent reductive elimination step for sterically demanding substrates.[5][6]
-
2.2 Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group. This electronic pull renders the attached aromatic ring electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle. This effect partially counteracts the steric hindrance, contributing to the overall reactivity profile of the molecule.
-
2.3 The Carboxylic Acid Moiety: The presence of the acidic proton of the carboxylic acid group introduces another layer of complexity.[6] In reactions requiring strong bases, such as the Buchwald-Hartwig amination, the base can be consumed by an acid-base neutralization reaction. This necessitates the use of additional equivalents of base or, in some cases, the protection of the carboxylic acid (e.g., as a methyl or ethyl ester) prior to the coupling reaction. For reactions like the Suzuki-Miyaura coupling, milder inorganic bases are often sufficient, mitigating this issue.
Palladium-Catalyzed Cross-Coupling Methodologies
The following sections detail the application of this compound in four major classes of cross-coupling reactions. The provided data tables summarize representative conditions, drawing from established protocols for structurally analogous, sterically hindered aryl bromides.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For a sterically encumbered substrate like this compound, the choice of a highly active catalyst system is paramount to achieving good yields.[7][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 60-75 |
| 4 | Pyridine-3-boronic acid pinacol ester | PdCl₂(dppf) (3) | --- | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 70-85 |
Yields are estimates based on analogous systems and may require optimization.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of aryl amines, a critical transformation in pharmaceutical chemistry.[9][10] The reaction typically requires a strong, non-nucleophilic base, making the acidic proton of the substrate a key consideration.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.2) | Toluene | 110 | 75-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (2.5) | THF | 80 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Josiphos SL-J009-1 (2) | K₃PO₄ (2.0) | Dioxane | 100 | 65-80 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 60-75 |
Yields are estimates based on analogous systems and may require optimization. Note the use of >2.0 equivalents of strong base to account for the carboxylic acid proton.
Sonogashira Coupling: For C-C (Alkyne) Bond Formation
The Sonogashira reaction couples aryl halides with terminal alkynes, providing access to arylalkyne structures.[11] This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. Steric hindrance around the C-Br bond can make this transformation challenging.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 65-80 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA (3.0) | Toluene | 80 | 70-85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | --- | Cs₂CO₃ (2.0) | Dioxane | 100 | 50-70 |
Yields are estimates based on analogous systems. Entry 3 represents a copper-free variant, which can sometimes be advantageous for complex substrates.[12]
Heck Reaction: For C-C (Alkene) Bond Formation
The Heck reaction forms a new C-C bond between an aryl halide and an alkene.[13][14] The regioselectivity and stereoselectivity of the addition to the alkene are key considerations.
Table 4: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 70-85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | --- | K₂CO₃ (2.0) | DMAc | 140 | 75-90 |
| 3 | 1-Octene | PdCl₂(dppf) (3) | --- | NaOAc (2.0) | NMP | 130 | 60-75 |
Yields are estimates based on analogous systems. High temperatures are often required for sterically hindered substrates.
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be required for specific coupling partners.
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous Toluene and Degassed Water
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Scientist's Note: Using a dry flask and inert atmosphere is critical to prevent the deactivation of the palladium catalyst.
-
-
Catalyst Addition: In the same flask, add Pd₂(dba)₃ and RuPhos.
-
Scientist's Note: RuPhos is a bulky, electron-rich ligand specifically designed to facilitate coupling of sterically hindered substrates by promoting both the oxidative addition and reductive elimination steps.[15]
-
-
Solvent Addition: Add anhydrous toluene and degassed water to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing: Seal the flask and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line setup
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a robust inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Scientist's Note: Sodium tert-butoxide is a strong, non-nucleophilic base, ideal for this transformation.[16] It is also highly hygroscopic and air-sensitive, necessitating handling under inert conditions. The use of 2.2 equivalents is to neutralize the carboxylic acid proton and still have sufficient base to drive the catalytic cycle.
-
-
Reagent Addition: In a separate flask, dissolve this compound and morpholine in anhydrous toluene.
-
Combining Reagents: Transfer the solution of the substrate and amine to the Schlenk tube containing the catalyst system via a cannula or syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C. Monitor the reaction by TLC or LC-MS (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through the careful application of modern cross-coupling chemistry. Success with this substrate is not merely about following a recipe, but about a strategic approach that directly addresses the challenges of steric hindrance and the reactivity of the carboxylic acid group. By selecting highly active catalyst systems with bulky, electron-rich ligands and judiciously choosing bases and reaction conditions, researchers can efficiently forge new carbon-carbon and carbon-nitrogen bonds. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of novel compounds for drug discovery and materials science, enabling the continued exploration of the valuable chemical space offered by the trifluoromethoxy substituent.
References
- Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
- Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordin
- Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.
- Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:...
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid. Benchchem.
- 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Sonogashira coupling. Wikipedia.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Heck reaction. Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Heck Reaction. Chemistry LibreTexts.
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid. Benchchem.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Strategic Use of 2-Bromo-6-(trifluoromethoxy)benzoic Acid in Catalytic Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Ortho-Substituted Aryl Halide Building Block
2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS No: 403646-46-8) is a uniquely substituted aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure, featuring a carboxylic acid, a bromine atom, and a trifluoromethoxy group all positioned on a benzene ring, offers a powerful platform for the synthesis of complex molecular architectures.
The strategic arrangement of these functional groups dictates its reactivity and utility:
-
Aryl Bromide: The carbon-bromine bond serves as a key reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethoxy (-OCF₃) Group: This group is a highly sought-after substituent in drug discovery. It is strongly electron-withdrawing and lipophilic, properties that can significantly enhance metabolic stability, binding affinity, and cell membrane permeability of a drug candidate.
-
Carboxylic Acid (-COOH): This functional group provides a handle for further modifications, such as amide bond formation, esterification, or can be a key pharmacophoric element itself. Its ortho-position relative to the bromine atom introduces steric hindrance, which requires careful optimization of reaction conditions to achieve high yields.[3][4]
This guide provides in-depth protocols and technical insights for leveraging this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Synthesis of this compound
While several suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A plausible and efficient synthetic route involves the ortho-lithiation and subsequent bromination of a commercially available precursor, 2-(trifluoromethoxy)benzoic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis (Proposed)
This protocol is based on analogous transformations reported for similar substrates.[5]
-
Reaction Setup: To a dry three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Lithiation: Dissolve 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. The ortho-directing ability of the carboxylic acid and the trifluoromethoxy group facilitates selective deprotonation at the 6-position. Stir the mixture for 1-2 hours at this temperature.
-
Bromination: Slowly add a solution of bromine (1.1 eq) in THF to the reaction mixture. The temperature should be carefully maintained below -70 °C during the addition.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1M) until the pH is acidic (pH ~2).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is the primary site for palladium-catalyzed functionalization. The steric bulk from the two ortho substituents presents a significant challenge, often necessitating the use of specialized catalyst systems.[4]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common motif in pharmaceuticals.[6] The key to success with this substrate is selecting a catalyst system that can overcome the steric hindrance around the C-Br bond to facilitate the rate-limiting oxidative addition step.[3][4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | >85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | ~80 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (3.0) | 1,4-Dioxane | 110 | >75 |
Note: Yields are estimates based on similar sterically hindered substrates and require empirical optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[3][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). The use of bulky, electron-rich ligands is critical to facilitate oxidative addition and prevent catalyst deactivation.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[3][4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.[6]
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[8][9] The reaction couples an aryl halide with a primary or secondary amine. For a substrate with an acidic proton like our benzoic acid, a strong, non-nucleophilic base is often required.
Caption: Simplified Buchwald-Hartwig amination cycle.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | ~80 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuBrettPhos (2.5) | K₂CO₃ (2.5) | t-Amyl alcohol | 100 | >85 |
Note: Yields are estimates based on analogous systems and require empirical optimization.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., t-BuXPhos), and the base (e.g., NaOt-Bu).[11]
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an appropriate solvent and filter through a pad of celite to remove inorganic salts and palladium black. Acidify the filtrate with 1M HCl to protonate the product, extract impurities with an organic solvent, then basify the aqueous layer and extract the product. Dry the final organic layer and concentrate. Purify via column chromatography if necessary.
C. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing access to arylalkyne structures used in materials science and as synthetic intermediates.[12] The reaction typically employs a dual catalyst system of palladium and copper(I) iodide.[13] A key consideration is the potential for alkyne homocoupling (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[11]
Caption: Simplified Sonogashira catalytic cycles.
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 50 | >80 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | >85 |
| 1-Heptyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (3) | Piperidine | DMF | 60 | ~75 |
Note: Yields are estimates based on similar substrates and require empirical optimization. Copper-free conditions may also be explored to prevent homocoupling.[14]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide co-catalyst.[11][13]
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The carboxylic acid product can be isolated by acid/base extraction. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Conclusion and Best Practices
This compound is a valuable and versatile building block for constructing complex molecules. The primary challenge in its application lies in overcoming the steric hindrance imposed by the two ortho-substituents. Success in cross-coupling reactions hinges on several key principles:
-
Ligand Selection is Crucial: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, DavePhos) are often essential to promote the challenging oxidative addition step and stabilize the catalytic species.
-
Meticulous Control of Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. Ensuring a thoroughly inert atmosphere through proper degassing and the use of Schlenk techniques is paramount.[4][11]
-
Base Compatibility: The presence of the acidic carboxylic acid group requires careful selection of the base to avoid unwanted side reactions while ensuring efficient catalytic turnover.
-
Empirical Optimization: The protocols provided herein serve as excellent starting points. However, for each unique coupling partner, systematic optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve maximum yield and purity.
By applying these principles and protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel chemical entities.
References
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Sources
- 1. This compound [synhet.com]
- 2. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thalesnano.com [thalesnano.com]
Application Notes & Protocols: High-Purity Isolation of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Abstract
2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS No. 403646-46-8) is a key substituted aromatic carboxylic acid widely utilized as a building block in medicinal chemistry and the development of novel agrochemicals. The stringent purity requirements for these applications necessitate robust and validated purification strategies. Impurities, including unreacted starting materials, isomeric byproducts, or products of side-reactions, can significantly impact the yield, stereoselectivity, and biological activity of downstream products. This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: acid-base extraction, recrystallization, and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot the methodologies effectively.
Compound Profile and Impurity Considerations
A thorough understanding of the target compound's physicochemical properties is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 403646-46-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2] |
| Molecular Weight | 285.02 g/mol | [2] |
| Appearance | Solid (typically off-white to yellow powder) | [3] |
| IUPAC Name | This compound | |
| Storage | Room temperature, sealed in dry, dark conditions |
Potential Impurity Profile: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthetic pathways for similar halogenated benzoic acids may introduce specific impurities.[4] For instance, syntheses involving diazotization can introduce colored azo-compounds, while oxidation routes may leave unreacted starting materials or partially oxidized intermediates like aldehydes.[4]
Common impurities may include:
-
Neutral Organic Compounds: Unreacted starting materials or non-acidic byproducts.
-
Other Acidic Compounds: Isomeric forms or other acidic byproducts with different substitution patterns.
-
Residual Solvents: Solvents used during the chemical synthesis.
-
Colored Impurities: High molecular weight byproducts or trace contaminants.
The following purification workflow is designed to systematically remove these potential contaminants.
Caption: General Purification Workflow for this compound.
Protocol 1: Purification via Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a mild aqueous base, the benzoic acid derivative is deprotonated to form its corresponding water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving water-insoluble neutral or basic impurities behind in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be isolated.[5][6][7]
Causality of Reagent Choice: A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base like sodium hydroxide (NaOH). This is because NaHCO₃ is selective for deprotonating carboxylic acids without affecting less acidic functional groups, such as phenols, which might be present as impurities.[5]
Caption: Workflow of the Acid-Base Extraction process.
Methodology:
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate or diethyl ether (50-100 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of saturated sodium bicarbonate solution (25 mL) to ensure complete recovery of the acid. Combine the aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been transferred to the aqueous phase, wash the combined aqueous extracts with a fresh portion of the organic solvent (25 mL). Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until no further precipitation is observed. Check that the solution is strongly acidic (pH 1-2) using pH paper.[8]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification via Recrystallization
Principle: Recrystallization is a highly effective method for purifying solid compounds.[9] The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Upon slow cooling, the target compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[10]
Solvent Selection: The choice of solvent is critical for successful recrystallization. Aromatic carboxylic acids can often be recrystallized from various solvents or solvent mixtures.[11] Preliminary solubility tests on a small scale are highly recommended.
Table 2: Potential Solvents for Recrystallization
| Solvent / System | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Water | Polar Protic | 100 | Good for functionalized acids, but solubility may be low even when hot. |
| Ethanol/Water | Polar Protic | Variable | A "good" solvent (ethanol) and "poor" solvent (water) system. Dissolve in hot ethanol, add hot water dropwise to turbidity, then clarify with a drop of ethanol and cool.[10] |
| Toluene | Nonpolar | 111 | Effective for aromatic compounds. Good for removing more polar impurities. |
| Hexane/Ethyl Acetate | Nonpolar/Polar Aprotic | Variable | A versatile combination for tuning polarity to achieve ideal solubility characteristics. |
| Acetic Acid | Polar Protic | 118 | Can be an excellent solvent for other carboxylic acids due to similar functionality.[10] |
Methodology:
-
Dissolution: Place the crude or acid-base extracted solid into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., Toluene). Heat the mixture to boiling with stirring (using a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals completely to remove all traces of solvent.
Protocol 3: Purification via Flash Column Chromatography
Principle: Column chromatography is a preparative separation technique based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or eluent).[12] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds elute faster. This method is particularly useful when recrystallization or extraction fails to separate impurities with similar properties to the target compound.
Causality of System Choices:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for its high surface area and polar nature.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (R_f) for the target compound of approximately 0.3-0.4.
-
Acid Additive: A small amount of acetic acid or formic acid (~0.5-1%) is often added to the eluent. This suppresses the deprotonation of the carboxylic acid on the slightly acidic silica surface, preventing peak tailing and leading to better separation.[12]
Methodology:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude mixture on a TLC plate and elute with various ratios of hexanes:ethyl acetate. Visualize the spots under UV light.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Run the column by applying positive pressure, ensuring the top of the silica bed does not run dry. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid should be the purified this compound.
Purity Validation
After purification, the integrity of the product must be confirmed.
-
Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[13]
-
Chromatographic Analysis (HPLC, GC-MS): These techniques can quantify the purity of the sample and identify any remaining trace impurities.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure of the compound and can reveal the presence of structurally similar impurities.
By employing the appropriate combination of these detailed protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of subsequent synthetic applications.
References
- University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Handout.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid.
- SynHet. (n.d.). This compound.
- Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns.
- ChemicalBook. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). This compound.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- BenchChem. (n.d.). Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification.
- Google Patents. (1996). SU1766250A3 - Method of benzoic acid purification.
- Cram. (n.d.). Benzoic Acid Recrystallization.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Google Patents. (1966). US3235588A - Purification of benzoic acid.
- Google Patents. (2012). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Organic Syntheses. (1956). 2,4,6-tribromobenzoic acid. Org. Synth. 1956, 36, 94.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
Sources
- 1. This compound [synhet.com]
- 2. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
Application Notes: Leveraging 2-Bromo-6-(trifluoromethoxy)benzoic acid in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders that serve as starting points for optimization.[1][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-6-(trifluoromethoxy)benzoic acid , a versatile and high-value fragment, in FBDD campaigns. We will explore the unique physicochemical properties conferred by its constituent moieties, present detailed protocols for primary screening and hit validation, and discuss rational strategies for fragment elaboration.
Introduction: The Strategic Value of Halogenated Fragments
The success of an FBDD campaign begins with the rational design of the fragment library.[2] The goal is to maximize the exploration of chemical space with a minimal number of compounds.[2][5] Halogenated fragments, particularly those containing bromine and fluorine, have gained significant attention for their ability to form specific, directional interactions and for their utility as synthetic handles.[6]
This compound is an exemplary fragment that combines three key functional groups, each contributing unique advantages to the drug discovery process:
-
The Aryl Bromide: The bromine atom serves as a versatile synthetic handle, enabling straightforward chemical modification through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This "poised" nature is critical for the rapid elaboration of a fragment hit into a more potent lead compound.[7] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein binding pocket, which can significantly contribute to binding affinity and specificity.[6]
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is highly sought after in medicinal chemistry.[8][9] It is one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes and improve its metabolic stability by shielding adjacent sites from enzymatic degradation.[9][10] The strong electron-withdrawing nature of the -OCF₃ group also influences the electronic properties of the aromatic ring, potentially modulating pKa and interaction strengths.[9]
-
The Carboxylic Acid: This group provides a strong hydrogen bonding donor and acceptor, often serving as a key anchor point within a protein's binding site. Its ionizable nature also typically imparts aqueous solubility, a crucial property for reliable screening at the high concentrations required in FBDD.
By combining these features, this compound represents a highly valuable starting point for identifying novel chemical matter for a wide range of biological targets.
Physicochemical Profile and 'Rule of Three' Compliance
Effective fragments generally adhere to the "Rule of Three," a set of guidelines that define their ideal physicochemical properties.[3][5] This ensures high solubility and a greater probability of fitting into small pockets on a protein's surface.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 285.01 g/mol | < 300 Da | Yes |
| cLogP (Calculated) | ~2.5 - 3.0 | < 3 | Yes |
| Hydrogen Bond Donors | 1 (from COOH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (from COOH and OCF₃) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Data sourced from chemical supplier information and computational predictions.[11][12]
The compliance of this compound with the Rule of Three, combined with its unique functional handles, makes it an excellent candidate for inclusion in any FBDD screening library.
The FBDD Workflow: From Screening to Hit Validation
The journey from a fragment library to a validated hit involves a multi-step process that leverages sensitive biophysical techniques to detect the weak binding affinities characteristic of fragments.[4][7] Orthogonal assays are critical to eliminate false positives and build confidence in the identified hits.[1][4]
Figure 1. A generalized workflow for Fragment-Based Drug Design (FBDD).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing this compound in a typical FBDD campaign.
Protocol 4.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions typical of fragments.[13][14] It measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real time.[15]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.
Materials:
-
Biacore T200 or similar SPR instrument[7]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest (high purity, >95%)
-
This compound stock solution (100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (typically 8,000-12,000 RU). Covalently link the protein via its primary amines to the activated carboxymethylated dextran surface.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.[7]
-
-
Fragment Screening:
-
Prepare a screening plate by diluting the this compound stock solution to a final concentration of 200 µM in running buffer. The final DMSO concentration must be matched exactly in the running buffer (e.g., 0.2%) to avoid false positives.[13]
-
Inject the fragment solution over both the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
After each cycle, regenerate the surface with a short pulse of the regeneration solution to remove any bound fragment.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and then the blank injection signal.
-
A positive "hit" is identified by a clear, concentration-dependent increase in the binding response on the target surface compared to the reference surface.
-
Hits are typically characterized by their binding affinity (KD), which can be determined through follow-up dose-response experiments.[7]
-
Protocol 4.2: Hit Validation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm fragment binding in solution.[16] It is particularly effective for detecting weak binders and can provide information about which parts of the fragment are in closest proximity to the protein.[16][17]
Objective: To confirm the binding of SPR-identified hits in solution and gain initial structural insights.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
Target protein solution (20-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4)
-
Fragment stock solution (as above)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): 200 µM of this compound in deuterated buffer.
-
Sample B (Protein + Fragment): 200 µM of fragment plus 20-50 µM of target protein in the same deuterated buffer. An excess of the ligand is required.[17]
-
-
Acquire a standard 1D ¹H NMR spectrum for both samples to ensure fragment signals are visible and not overlapping with buffer components.
-
-
STD-NMR Experiment Setup:
-
The STD experiment consists of two spectra acquired in an interleaved fashion: an "off-resonance" spectrum and an "on-resonance" spectrum.
-
On-resonance irradiation: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm). This saturation will spread throughout the protein via spin diffusion.
-
Off-resonance irradiation: Irradiate a frequency far away from any protein or ligand signals (e.g., 40 ppm) as a control.
-
Use a saturation time (e.g., 2 seconds) appropriate for the size of the protein and the expected binding kinetics.[18]
-
-
Data Acquisition and Processing:
-
Acquire the STD-NMR data for Sample B.
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that received saturation transfer from the protein, confirming a binding event.[18]
-
-
Analysis (Epitope Mapping):
-
The relative intensities of the signals in the STD spectrum correspond to the proximity of each fragment proton to the protein surface.
-
By calculating the STD amplification factor for each proton, one can create an "epitope map" that highlights the fragment's binding interface. This provides the first crucial piece of structural information for guiding fragment elaboration.
-
Protocol 4.3: Structural Characterization by X-ray Crystallography
The gold standard in FBDD is obtaining a high-resolution crystal structure of the fragment bound to its target protein.[7][19] This provides definitive proof of binding and a precise, three-dimensional map of the interactions, which is invaluable for structure-based drug design.[3][19]
Objective: To determine the atomic-level binding mode of this compound with the target protein.
Materials:
-
High-quality crystals of the target protein.
-
Fragment stock solution (e.g., 500 mM in 100% DMSO).
-
Cryoprotectant solution (reservoir solution supplemented with glycerol or ethylene glycol).
-
Crystal harvesting tools (loops, magnetic wands).
-
Synchrotron X-ray source.[20]
Methodology:
-
Crystal Soaking:
-
Grow crystals of the target protein to a suitable size (e.g., >50 µm).
-
Prepare a soaking solution by adding the fragment stock directly to the crystal drop or a larger volume of reservoir solution to a final concentration of 10-50 mM. The final DMSO concentration should be tested for its effect on crystal integrity beforehand.[21]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to overnight. The optimal time is target-dependent.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Using a nylon loop, harvest the crystal and flash-cool it by plunging it into liquid nitrogen. This vitrifies the crystal, protecting it from radiation damage during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on the goniometer of a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain electron density maps.
-
Since fragments are weak binders and may have low occupancy, specialized data analysis methods like Pan-Dataset Density Analysis (PanDDA) may be required to clearly identify the fragment's electron density.[19]
-
Build the fragment into the identified density and refine the structure.
-
Analyze the final model to precisely map the binding pocket and identify all key interactions (e.g., hydrogen bonds from the carboxylic acid, potential halogen bonds from the bromine) that anchor the fragment to the protein.
-
Fragment Elaboration Strategies
Once a validated hit like this compound is confirmed and its binding mode is understood, the next step is to grow the fragment into a more potent, lead-like molecule.
Figure 2. Elaboration strategies for the fragment hit.
-
Vectoring off the Bromine: The C-Br bond is the primary vector for growth. The crystal structure will reveal the solvent-exposed region adjacent to the bromine. Using this information, chemists can perform Suzuki or other cross-coupling reactions to add functionality (e.g., another aromatic ring, an aliphatic chain) that can pick up additional interactions in an adjacent pocket, thereby increasing affinity.
-
Modulating the Anchor: The carboxylic acid is likely a key anchor. Its position can be fine-tuned, or it can be replaced with bioisosteres (e.g., tetrazole) to optimize interactions or improve pharmacokinetic properties.
-
Leveraging the -OCF₃ Group: While not a direct synthetic handle, the trifluoromethoxy group's influence on lipophilicity and metabolic stability should be monitored throughout the optimization process.[9][22] Its presence is a key asset that contributes to the drug-like properties of the evolving molecule.
Conclusion
This compound is a prime example of a well-designed, synthetically tractable fragment. Its unique combination of a key recognition element (carboxylic acid), a versatile synthetic handle for elaboration (bromine), and a modulator of physicochemical properties (trifluoromethoxy group) makes it an exceptionally valuable tool in fragment-based drug discovery. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively screen, validate, and optimize this fragment, accelerating the path from an initial hit to a promising lead compound.
References
- Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
- Wikipedia. (2023, December 2). Fragment-based lead discovery.
- Zhong, M., et al. (2024).
- Renaud, J. P., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Zhong, M., et al. (2025).
- Rich, R. L., & Myszka, D. G. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design.
- Dakenchem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
- Hennig, M., et al. (2010).
- Rich, R. L., & Myszka, D. G. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed.
- Leung, E., et al. (2013). Saturation transfer difference NMR for fragment screening. PubMed.
- Schiebel, J., et al. (2025). XChem crystallographic fragment screening. Protocols.io.
- G, S., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Rupp, B. (2012). Crystallographic Fragment Screening.
- JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.
- Weiss, M. S. (2018). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem.
- University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Retrieved from University of Maryland, Department of Chemistry and Biochemistry website.
- Creative Biostructure. (n.d.). MagHelix™ Saturation Transfer Difference (STD) NMR.
- University of Illinois Urbana-Champaign. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from University of Illinois Urbana-Champaign website.
- Wulsdorf, T., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences.
- ChemicalBook. (2025). This compound.
- Lange, A., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central.
- SynHet. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzoic acid 97.
- El-Malah, A. A., et al. (2021). In Silico Exploration of Aryl Halides Analogues as Checkpoint Kinase 1 Inhibitors by Using 3D QSAR, Molecular Docking Study, and ADMET Screening. PubMed Central.
- Corless, V. (2016, February 10). Developing a fragment-based design-friendly methodology. RSC Blogs.
- CymitQuimica. (n.d.). This compound.
- Lawson, A. D. G., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 6. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 403646-46-8 [chemicalbook.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. XChem crystallographic fragment screening [protocols.io]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 2-Bromo-6-(trifluoromethoxy)benzoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Among the various fluorinated motifs, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate the physicochemical properties of bioactive molecules.[1] This group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][3] 2-Bromo-6-(trifluoromethoxy)benzoic acid emerges as a highly valuable building block, offering a trifluoromethoxy group for improved pharmacokinetic properties and two reactive handles—a carboxylic acid and a bromine atom—for versatile chemical modifications. These features make it an ideal starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors, which are pivotal in oncology and immunology research.[1][4]
Chemical Properties and Reactivity
This compound is a white to off-white solid with a molecular weight of 285.03 g/mol . The key to its utility lies in the orthogonal reactivity of its functional groups. The carboxylic acid is readily activated for amide bond formation, a common linkage in many pharmaceuticals. The bromine atom, positioned on the aromatic ring, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[5][6][7]
Application in the Synthesis of a Potent Kinase Inhibitor: A Representative Workflow
To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a hypothetical, yet representative, kinase inhibitor, "KinaseInhib-789" . This example demonstrates a common synthetic strategy in medicinal chemistry: the sequential functionalization of a core scaffold to build molecular complexity and achieve high target potency.
Rationale for the Synthesis
The design of KinaseInhib-789 leverages the unique properties of the this compound core. The trifluoromethoxy group is strategically placed to potentially interact with a hydrophobic pocket in the target kinase's active site, while also enhancing metabolic stability. The initial amide bond formation connects the core to a recognition motif for the kinase hinge region. The subsequent Suzuki coupling introduces a solubilizing group that can also participate in additional interactions with the protein.
Overall Synthetic Workflow
The synthesis of KinaseInhib-789 is a two-step process, beginning with an amide coupling reaction, followed by a Suzuki-Miyaura cross-coupling.
Figure 1: General synthetic workflow for the preparation of KinaseInhib-789.
Detailed Protocols
Step 1: Amide Coupling to Synthesize the Intermediate
This protocol details the formation of the amide bond between this compound and a representative amine partner.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (e.g., 4-aminopyridine) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
To a solution of this compound in anhydrous DMF, add the amine coupling partner, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling to Yield KinaseInhib-789
This protocol describes the palladium-catalyzed cross-coupling of the amide intermediate with a boronic acid to furnish the final product.
Materials:
-
Amide intermediate from Step 1 (1.0 eq)
-
Aryl or heteroaryl boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine) (1.2 eq)
-
Pd(dppf)Cl2 (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
In a reaction vessel, combine the amide intermediate, the boronic acid, Pd(dppf)Cl2, and potassium carbonate.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield KinaseInhib-789 .
Data Presentation
The following table summarizes the expected outcomes for the synthesis of KinaseInhib-789 .
| Step | Product | Expected Yield (%) | Purity (LC-MS) | Key Analytical Data (Expected) |
| 1 | Amide Intermediate | 85-95% | >95% | ¹H NMR, ¹³C NMR, MS (m/z) |
| 2 | KinaseInhib-789 | 70-85% | >98% | ¹H NMR, ¹³C NMR, HRMS (m/z) |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low yield in amide coupling: Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent or optimizing the reaction temperature.
-
Incomplete Suzuki coupling: Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. The choice of palladium catalyst and ligand may need to be optimized for specific substrates.[8]
Safety:
-
This compound may cause skin and eye irritation.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[4][9][11]
Conclusion
This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its unique combination of a trifluoromethoxy group and orthogonally reactive functional groups allows for the efficient construction of complex molecular architectures with desirable pharmaceutical properties. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic intermediate in their discovery programs.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Analytical Methods for Monitoring the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid, a key building block in pharmaceutical and agrochemical research. The successful and efficient synthesis of this molecule requires robust in-process controls to track the consumption of starting materials, the formation of the desired product, and the emergence of potential impurities. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Each method is presented with a focus on experimental causality, self-validating systems, and authoritative grounding to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Importance of Rigorous Reaction Monitoring
This compound is a structurally complex molecule whose utility in medicinal chemistry and materials science is growing. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid on an aromatic ring provides multiple reactive sites, making it a versatile synthon. However, this reactivity also presents challenges during synthesis, with the potential for the formation of regioisomers, debrominated species, or other side products.
Effective reaction monitoring is therefore not merely a quality control step but a critical component of process understanding and optimization. By implementing the analytical strategies outlined herein, researchers can:
-
Ensure Reaction Completion: Accurately determine the point at which starting materials have been consumed, preventing unnecessary reaction time and energy expenditure.
-
Identify and Quantify Byproducts: Monitor the formation of impurities in real-time, allowing for adjustments to reaction conditions to minimize their formation.
-
Optimize Yield and Purity: Generate the data necessary to fine-tune parameters such as temperature, catalyst loading, and reaction time to maximize the yield of the target compound.
-
Facilitate Safe Scale-up: A well-understood reaction profile is essential for predicting and controlling reaction dynamics during scale-up operations.
This guide is structured to provide not just procedural steps but also the scientific rationale behind the choice of analytical techniques and specific experimental parameters.
Logical Workflow for Analytical Reaction Monitoring
The selection of an appropriate analytical technique is contingent on the specific information required at each stage of the reaction. A multi-faceted approach, leveraging the strengths of different methods, is often the most effective strategy.
Caption: Workflow for reaction monitoring and product analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis
HPLC with UV detection is the cornerstone of quantitative reaction monitoring for this class of compounds. Its ability to separate components in a complex mixture makes it ideal for tracking the disappearance of reactants and the appearance of the product.[1][2] A stability-indicating method is crucial to ensure that the analyte peak is free from interference from degradation products or excipients.[3][4]
Rationale for Method Parameters
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the aromatic ring in this compound and its likely starting materials.[4]
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape.
-
Gradient Elution: A gradient elution program is employed to ensure the timely elution of both more polar starting materials and the less polar product within a reasonable analysis time, while also providing adequate separation of potential impurities.[5]
-
UV Detection: The aromatic nature of the analyte provides strong UV absorbance, making UV detection a sensitive and robust method for quantification. A wavelength of 230 nm is a good starting point, but a photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Reference standards for starting materials and this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: 0.1% Phosphoric acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare a solution containing the starting materials at their expected initial reaction concentrations.
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a known volume (e.g., 10 mL) of the initial mobile phase composition. This prevents further reaction and precipitates any insoluble components.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂O, B: 0.1% H₃PO₄ in ACN |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA at 230 nm |
-
System Suitability:
-
Before analyzing samples, inject a standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Quantify the concentration of reactants and products in the reaction samples by comparing their peak areas to the calibration curves of the respective standards.
-
Monitor the appearance of any new peaks, which may indicate the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[6] For the analysis of this compound, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester.[6] This method is particularly useful for identifying and quantifying low-level volatile impurities that may not be well-resolved by HPLC.
Rationale for Derivatization
The high boiling point and polar nature of the carboxylic acid group make it unsuitable for direct GC analysis. Esterification, typically through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester, allowing for efficient separation and detection by GC-MS.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot of the reaction mixture and quench as described for the HPLC analysis.
-
Evaporate a known volume of the quenched sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with ethyl acetate before injection.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized starting materials, product, and any byproducts by their mass spectra. The molecular ion and characteristic fragmentation patterns will provide structural information.
-
Quantification can be achieved by creating a calibration curve with derivatized standards.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) for Real-Time, Non-Invasive Monitoring
¹⁹F NMR is an exceptionally powerful tool for monitoring reactions involving fluorine-containing compounds.[7] The 100% natural abundance and high sensitivity of the ¹⁹F nucleus, combined with its large chemical shift dispersion, often allow for the clear resolution of signals for the starting material, product, and any fluorine-containing byproducts without the need for chromatographic separation.[8][9] This makes it an ideal technique for in-situ or online reaction monitoring.
The Advantages of ¹⁹F NMR
-
High Specificity: The large chemical shift range of ¹⁹F NMR minimizes the likelihood of peak overlap, providing a clean spectral window to observe the reaction progress.[8]
-
No Background Signal: The absence of naturally occurring fluorinated compounds in most reaction systems means there is no background interference.[9]
-
Quantitative Information: The integral of each ¹⁹F signal is directly proportional to the molar concentration of the species, allowing for straightforward quantification of reaction components.
-
Structural Insights: The chemical shift and coupling patterns in the ¹⁹F spectrum can provide valuable information about the electronic environment of the fluorine atoms, aiding in the identification of intermediates and byproducts.[10]
Detailed ¹⁹F NMR Protocol
Instrumentation:
-
NMR spectrometer with a fluorine probe (multinuclear probe).
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆).
-
Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Dilute the aliquot in a suitable deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard.
-
-
NMR Acquisition Parameters:
| Parameter | Value |
| Nucleus | ¹⁹F |
| Pulse Program | Standard one-pulse |
| Relaxation Delay | 5 s (ensure full relaxation) |
| Number of Scans | 16-64 (depending on concentration) |
| Spectral Width | ~200 ppm (centered around the expected chemical shifts) |
-
Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Reference the spectrum to the internal standard.
-
Integrate the signals corresponding to the trifluoromethoxy group of the starting material and the product.
-
Calculate the relative concentrations and the percentage conversion based on the integral values.
-
Caption: ¹⁹F NMR for calculating reaction conversion.
Conclusion: An Integrated Approach for Robust Process Control
The successful synthesis of this compound is contingent upon a deep understanding of the reaction dynamics, which can only be achieved through the implementation of robust analytical monitoring. This guide has detailed the application of HPLC-UV, GC-MS, and ¹⁹F NMR for this purpose. While HPLC provides excellent quantitative data for routine monitoring, GC-MS offers superior sensitivity for volatile impurity profiling, and ¹⁹F NMR delivers real-time, non-invasive insights into the reaction progress. By judiciously applying these techniques, researchers and drug development professionals can ensure the efficient, safe, and reproducible synthesis of this valuable chemical intermediate.
References
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2913–2923. [Link]
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (2023, October 29). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Lee, J., & Kim, D. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7599–7603. [Link]
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
- Patel, P. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
- Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3586-3593.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Shtykov, S. N., Smirnova, T. D., & Bylinkin, Y. A. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
- Reddy, G. S., Reddy, P. P., & Kumar, K. R. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc., 4(3), 205-210.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents. (n.d.).
- Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G., & Horovitch, S. (1976). 2-BROMOHEXANOYL CHLORIDE. Organic Syntheses, 55, 27. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.
- International Journal of Engineering Research & Technology. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- Scientific Study & Research: Chemistry & Chemical Engineering, Biotechnology, Food Industry. (2012). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid.
- UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- Gemo, A., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 12-18. [Link]
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. [Link]
- Li, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6861-6865. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. scispace.com [scispace.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. magritek.com [magritek.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
Application Notes & Protocols: Leveraging 2-Bromo-6-(trifluoromethoxy)benzoic Acid for the Synthesis of High-Performance, Thermally Stable Materials
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Polymer Chemistry
The relentless pursuit of materials with superior thermal stability is a cornerstone of advancements in aerospace, electronics, and automotive industries. High-performance polymers, in particular, are sought after for their durability under extreme temperatures. The incorporation of fluorine-containing moieties into polymer backbones has emerged as a premier strategy for enhancing thermal resistance, chemical inertness, and specific mechanical properties.[1] The unique electronegativity and low polarizability of the trifluoromethoxy (-OCF₃) group, coupled with the reactivity of the bromo-substituent, make 2-Bromo-6-(trifluoromethoxy)benzoic acid a compelling monomer for the synthesis of next-generation thermally stable polymers.
The trifluoromethoxy group is particularly advantageous over the more common trifluoromethyl (-CF₃) group as it can impart enhanced solubility and processability without compromising thermal stability.[2] The bulky nature of the -OCF₃ group and the bromine atom can disrupt chain packing, leading to amorphous polymers that are more readily soluble in organic solvents, a critical aspect for processing and fabrication. Furthermore, the strong C-F bonds contribute to the overall thermo-oxidative stability of the resulting polymer. The bromine atom offers a site for potential post-polymerization modification or cross-linking, which can further enhance the material's thermal and mechanical properties.
These application notes provide a detailed, representative protocol for the synthesis of a high-performance aromatic polyamide using this compound, followed by a guide to its thermal characterization.
Core Concept: Synthesis of an Aromatic Polyamide via Direct Polycondensation
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal and mechanical properties.[2] The direct polycondensation of a dicarboxylic acid with a diamine is a widely employed method for their synthesis. In this representative protocol, we will detail the synthesis of a novel polyamide from this compound and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA).
Rationale for Monomer Selection:
-
This compound: Provides the rigid aromatic core, the thermally stable trifluoromethoxy group, and a reactive carboxylic acid functionality. The bromine atom offers potential for further functionalization.
-
4,4'-Oxydianiline (ODA): A common, commercially available aromatic diamine that imparts a degree of flexibility into the polymer backbone due to the ether linkage, which can improve solubility and processability.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of a thermally stable polyamide.
Detailed Experimental Protocol: Synthesis of Poly(2-bromo-6-(trifluoromethoxy)benz-4,4'-oxydianiline)
Materials:
-
This compound (Purity >98%)
-
4,4'-Oxydianiline (ODA) (Purity >99%, recrystallized from ethanol before use)
-
N-Methyl-2-pyrrolidone (NMP) (Anhydrous)
-
Pyridine (Anhydrous)
-
Triphenyl Phosphite (TPP)
-
Calcium Chloride (CaCl₂) (Anhydrous)
-
Methanol
-
Deionized Water
-
Nitrogen (High Purity)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Nitrogen inlet and outlet (bubbler)
-
Heating mantle with a temperature controller
-
Condenser
-
Dropping funnel
-
Beaker (1 L)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Ensure the system is flame-dried and purged with nitrogen to maintain an inert atmosphere.
-
Reactant Charging: Into the flask, add this compound (e.g., 10 mmol, 2.85 g), 4,4'-oxydianiline (e.g., 5 mmol, 1.00 g), and anhydrous calcium chloride (e.g., 1.0 g).
-
Solvent Addition: Add anhydrous NMP (e.g., 40 mL) and anhydrous pyridine (e.g., 10 mL) to the flask.
-
Initiation of Stirring: Begin stirring the mixture to dissolve the reactants. A gentle stream of nitrogen should be maintained throughout the reaction.
-
Addition of Condensing Agent: Once the reactants are dissolved, add triphenyl phosphite (TPP) (e.g., 10 mmol, 2.6 mL) dropwise to the solution.
-
Polycondensation Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (e.g., 500 mL). A fibrous precipitate will form.
-
Purification:
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot methanol to remove unreacted monomers and low molecular weight oligomers.
-
Wash the polymer with deionized water to remove any remaining salts.
-
Repeat the methanol wash.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to remove all residual solvents.
Characterization and Data Presentation
The thermal properties of the synthesized polyamide are critical to understanding its performance. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition temperature of the polymer.
Representative TGA Protocol:
-
Instrument: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the dried polymer in a platinum or alumina crucible.
-
Analysis Conditions:
-
Atmosphere: Nitrogen or Air (flow rate: 20-50 mL/min)
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 800 °C
-
-
Data Analysis: Determine the temperature at 5% and 10% weight loss (Td5 and Td10) and the char yield at 800 °C.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its operational temperature range.
Representative DSC Protocol:
-
Instrument: Use a calibrated differential scanning calorimeter.
-
Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen (flow rate: 20-50 mL/min)
-
Heating/Cooling Cycle:
-
Heat from 25 °C to 350 °C at 20 °C/min (1st heating scan).
-
Hold at 350 °C for 5 minutes to erase thermal history.
-
Cool to 25 °C at 20 °C/min.
-
Heat from 25 °C to 350 °C at 10 °C/min (2nd heating scan).
-
-
-
Data Analysis: Determine the Tg from the midpoint of the inflection in the baseline of the second heating scan.
Expected Thermal Properties
The incorporation of the 2-bromo-6-(trifluoromethoxy)benzoyl moiety is expected to yield a polyamide with high thermal stability. The following table presents representative data based on analogous fluorinated aromatic polyamides found in the literature.
| Property | Expected Value | Significance |
| Glass Transition Temperature (Tg) | 240 - 280 °C | Indicates the upper service temperature limit for the amorphous polymer. |
| 5% Weight Loss Temperature (Td5) in N₂ | 450 - 500 °C | Demonstrates high thermal stability and resistance to decomposition. |
| Char Yield at 800 °C in N₂ | > 50% | High char yield is indicative of good flame retardant properties. |
Structural Rationale for Enhanced Thermal Stability
The superior thermal properties of polymers derived from this compound can be attributed to several key structural features.
Caption: Structural contributions to the thermal stability of the polyamide.
Conclusion and Future Outlook
This compound stands as a highly promising monomer for the development of advanced polymers with exceptional thermal stability. The representative protocol detailed herein for the synthesis of an aromatic polyamide provides a foundational methodology for researchers. The unique combination of a rigid aromatic core, a thermally robust trifluoromethoxy group, and a reactive bromine site offers a versatile platform for creating materials tailored for demanding applications. Future work could explore the synthesis of other polymer families, such as polyimides or polybenzoxazoles, using this monomer, as well as leveraging the bromine functionality for cross-linking to further enhance thermomechanical properties.
References
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PubMed Central. (URL: [Link])
- Thermal Analysis of Polymers. (2021).
- New monomers for high performance polymers. (1993). NASA Technical Reports Server. (URL: [Link])
- SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW.TSI Journals. (URL: [Link])
- Structure-Directing Agents Mediate a Two-Step Pathway of Metal Organic Framework Formation. (2020).
- The Characterization of Polymers Using Thermal Analysis. (2023). AZoM. (URL: [Link])
- Recent Patents on Materials Science.Bentham Science. (URL: [Link])
- Thermal Behavior of Polymeric and Other Advanced Materials. (2021). PubMed Central. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we will delve into the common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Synthetic Overview: The Ortho-Lithiation/Carboxylation Approach
The most prevalent and direct route to this compound involves the directed ortho-lithiation of 1-bromo-3-(trifluoromethoxy)benzene, followed by carboxylation with carbon dioxide. The trifluoromethoxy group is a powerful ortho-directing group, facilitating deprotonation at the adjacent C2 position.
Generalized Reaction Scheme:
-
Ortho-Lithiation: 1-bromo-3-(trifluoromethoxy)benzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C) to generate the aryl lithium intermediate.
-
Carboxylation: The resulting lithium species is quenched with solid carbon dioxide (dry ice) or a stream of CO2 gas.
-
Aqueous Workup: Acidification of the reaction mixture protonates the carboxylate to yield the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
A diminished yield of this compound is a frequent challenge. Several factors can contribute to this outcome.
Possible Causes & Solutions:
-
Inefficient Lithiation:
-
Explanation: Incomplete deprotonation of the starting material is a primary cause of low yields. This can be due to insufficient base, degradation of the organolithium reagent, or suboptimal reaction temperature.
-
Solution:
-
Titrate the Organolithium Reagent: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate your n-BuLi or LDA solution before use to ensure accurate stoichiometry.
-
Strict Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Temperature Control: Maintain a reaction temperature of -78 °C during the lithiation step. Higher temperatures can lead to side reactions, including decomposition of the organolithium species.
-
-
-
Competitive Lithiation at C4:
-
Explanation: While the trifluoromethoxy group strongly directs to the C2 position, a minor amount of lithiation can occur at the C4 position, leading to the formation of 4-bromo-2-(trifluoromethoxy)benzoic acid as an isomeric impurity.
-
Solution: The choice of base can influence regioselectivity. LDA is a bulkier base than n-BuLi and may offer improved selectivity for the less sterically hindered C2 position.
-
-
Degradation of the Aryl Lithium Intermediate:
-
Explanation: The generated 2-lithio-1-bromo-3-(trifluoromethoxy)benzene intermediate is thermally unstable. Prolonged reaction times or temperature fluctuations above -78 °C can lead to decomposition.
-
Solution: Proceed to the carboxylation step immediately after the lithiation is complete (typically within 1-2 hours). Do not allow the reaction to warm up before quenching with CO2.
-
Issue 2: Presence of Significant Impurities
The crude product may contain several byproducts that complicate purification.
Common Impurities and Their Prevention:
| Impurity | Formation Pathway | Prevention & Mitigation |
| 1-Bromo-3-(trifluoromethoxy)benzene | Unreacted starting material due to incomplete lithiation. | Ensure the use of a sufficient excess of a freshly titrated organolithium reagent. |
| Benzoic Acid (Protodebromination) | The aryl lithium intermediate can be protonated by trace amounts of water or other proton sources during the workup, followed by loss of the bromine atom. | Maintain strictly anhydrous conditions throughout the reaction and workup until the final acidification step. |
| Symmetrical Biaryl Species | Coupling of the aryl lithium intermediate with the starting aryl bromide. | This is generally a minor pathway but can be minimized by slow addition of the organolithium base to the aryl bromide solution. |
Issue 3: Difficulty in Product Purification
The final product can be challenging to isolate in high purity due to the presence of structurally similar impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to keep the product protonated, is typically effective.
III. Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (-78 °C) so critical for this reaction?
A1: The low temperature is essential for several reasons:
-
It ensures the stability of the highly reactive organolithium reagent and the generated aryl lithium intermediate, preventing their decomposition.
-
It minimizes side reactions, such as the anionic Fries rearrangement, which can occur with some directing groups at higher temperatures.[1]
-
It helps to control the regioselectivity of the lithiation, favoring the thermodynamically more stable ortho-lithiated species.
Q2: Can I use Grignard reagents instead of organolithium reagents for this synthesis?
A2: While Grignard reagents are excellent for many applications, they are generally not suitable for the initial deprotonation step in a directed ortho-metalation. Organolithium reagents are significantly more basic and are required to efficiently deprotonate the aromatic ring. However, if one were to start from 1,2-dibromo-3-(trifluoromethoxy)benzene, a Grignard reaction could be used to selectively replace one of the bromine atoms.
Q3: My reaction mixture turns a dark color upon addition of the organolithium reagent. Is this normal?
A3: Yes, the formation of the aryl lithium intermediate often results in a colored solution, ranging from yellow to dark brown. This is a good visual indicator that the lithiation is proceeding.
Q4: What is the best way to quench the reaction with carbon dioxide?
A4: For laboratory-scale reactions, the most convenient method is to pour the cold reaction mixture (-78 °C) onto a large excess of crushed dry ice in a separate flask. This ensures rapid and efficient carboxylation. Alternatively, a stream of dry CO2 gas can be bubbled through the solution, but this can sometimes be less efficient and may lead to localized warming.
Q5: I observe a significant amount of a byproduct that appears to be the debrominated starting material. What is the cause?
A5: This is likely due to a process called protodebromination. If the aryl lithium intermediate is quenched with a proton source (like water) before carboxylation, it can lead to the formation of 1-(trifluoromethoxy)benzene. Subsequent workup might not fully remove this. To avoid this, ensure all reagents and solvents are scrupulously dry.
IV. Experimental Workflow & Visualization
Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, place a large excess of crushed dry ice. Quickly and carefully pour the cold reaction mixture onto the dry ice with vigorous stirring.
-
Warm-up: Allow the mixture to warm to room temperature.
-
Quench & Extraction: Quench the reaction with water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with 1M HCl.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism and Side Reaction Pathway
Caption: Figure 1. Main synthetic route and a common side reaction.
V. References
-
Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. Retrieved from [2]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link]
-
Organic Syntheses. (1956). 2,4,6-tribromobenzoic acid. Retrieved from [Link][3]
-
Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences, 92(3), 203-216.
-
YouTube. (2014). Organolithium Reactions with Carboxylic Acids. Retrieved from [Link][4]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link][5]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933.
Sources
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 2-Bromo-6-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize complex biaryl structures using this unique building block. The combination of steric hindrance from the ortho-bromo and carboxylic acid groups, along with the strong electron-withdrawing nature of the trifluoromethoxy group, presents specific challenges that require careful consideration of reaction parameters.
This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation, ensuring a higher probability of success in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in Suzuki coupling reactions.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low or no product formation. What are the likely causes, and how can I improve the yield?
Answer:
Low reactivity with this substrate is a common hurdle due to a combination of steric hindrance and electronic effects. The ortho-substituents can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3][4] Here’s a breakdown of potential causes and optimization strategies:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is paramount for overcoming the steric bulk.[1][2][5][6]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended as they can stabilize the palladium catalyst and promote the rate-limiting reductive elimination step.[1][2] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their strong σ-donating properties and steric bulk.[1][7]
-
Catalyst Loading: For particularly challenging substrates like this, you may need to increase the catalyst loading from the typical 1-2 mol% to 3-5 mol% .[2]
-
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] The presence of the acidic carboxylic acid group on your substrate requires special consideration.
-
You must use at least one extra equivalent of base to neutralize the benzoic acid proton.
-
For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective. Consider screening bases like K₃PO₄, Cs₂CO₃, or t-BuOK .[2][4] Be cautious with very strong bases, as they can promote side reactions.
-
-
Inappropriate Solvent and Temperature:
-
Solvent: Aprotic, non-polar solvents like dioxane, toluene, or THF are generally preferred for these types of couplings.[2] Often, a mixture with a small amount of water is used, but for substrates prone to protodeboronation, anhydrous conditions might be necessary.[10]
-
Temperature: These reactions often require elevated temperatures (80-110 °C ) to overcome the activation energy barrier for the catalytic cycle.[2][11]
-
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: My reaction is yielding a significant amount of the arene byproduct from my boronic acid, suggesting protodeboronation is a major issue. How can I minimize this side reaction?
Answer:
Protodeboronation is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and can be exacerbated by the reaction conditions.[12][13]
-
Use of Boronic Esters: Boronic acids can be protected as esters, such as pinacol (BPin) or MIDA esters, which are more stable and less prone to protodeboronation.[14][15] These esters slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[14][16][17]
-
Anhydrous Conditions: Water can facilitate protodeboronation. Using anhydrous solvents and bases can significantly reduce this side reaction.[10] Consider using a base like anhydrous K₃PO₄.
-
Choice of Base: While a base is necessary, overly strong bases in aqueous media can accelerate protodeboronation.[18] A careful screening of bases is recommended.
-
"Slow Release" Strategy: Using organotrifluoroborates can also be an effective strategy. The hydrolysis to the active boronic acid can be slower, which helps to avoid high concentrations of the boronic acid in the reaction mixture.[16][17]
Issue 3: Dehalogenation of this compound
Question: I am observing the formation of 2-(trifluoromethoxy)benzoic acid as a byproduct. What is causing this dehalogenation, and how can I prevent it?
Answer:
Dehalogenation is another potential side reaction where the aryl halide is reduced to the corresponding arene.[12] This can occur after the oxidative addition step, where the palladium intermediate reacts with a hydride source in the reaction mixture.[12]
-
Source of Hydride: Common hydride sources can be certain amine bases or alcoholic solvents. If you are using such reagents, consider switching to alternatives.
-
Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. While bulky, electron-rich ligands are needed for the coupling, it is worth screening a few different options if dehalogenation is a persistent issue.
-
Reaction Conditions: Ensure your reaction is run under strictly inert conditions. Oxygen can sometimes play a role in catalyst decomposition pathways that may lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The widely accepted mechanism involves a palladium catalyst cycling through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][8][12]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, replacing the bromide.[2][8][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: How does the carboxylic acid group on my substrate affect the reaction?
A2: The carboxylic acid group has two main effects:
-
It is acidic: It will react with the base in the reaction mixture. Therefore, you must add at least one additional equivalent of base to account for this.
-
It can act as a ligand: The carboxylate formed after deprotonation can coordinate to the palladium center.[19] This can potentially inhibit the catalyst by occupying a coordination site, thereby slowing down or stopping the catalytic cycle.[19] If you suspect this is an issue, you might consider protecting the carboxylic acid as an ester before the coupling reaction, followed by hydrolysis.
Q3: Which palladium precatalyst should I use?
A3: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used and are generally effective. However, for challenging couplings, using more advanced precatalysts that generate the active Pd(0) species more cleanly and efficiently can be beneficial. Consider using Buchwald's G3 or G4 palladacycle precatalysts, which are designed for stability and high reactivity.
Q4: How do I properly set up the reaction to ensure success?
A4: Proper experimental setup is critical, especially for sensitive reactions.
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[11] It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Degassing: The solvent should be thoroughly degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-20 minutes or by a series of freeze-pump-thaw cycles.[11][20]
-
Dry Reagents and Solvents: Unless the protocol specifically calls for water, using dry solvents and reagents is good practice to minimize side reactions like protodeboronation.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Summary and Recommended Starting Conditions
The following table provides a starting point for the optimization of the Suzuki coupling of this compound. It is highly recommended to screen a variety of conditions to find the optimal parameters for your specific coupling partner.
| Parameter | Recommended Starting Conditions | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate of interest. |
| Boronic Reagent | Arylboronic acid (1.5 equiv) or Arylboronic ester (1.5 equiv) | Excess boronic reagent drives the reaction to completion. Esters can prevent protodeboronation.[14] |
| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) or XPhos Pd G3 (5 mol%) | Provides the active Pd(0) catalyst. Precatalysts can offer better reproducibility.[2] |
| Ligand | XPhos (5 mol%) or SPhos (5 mol%) | Bulky, electron-rich ligands are essential for sterically hindered substrates.[1][2] |
| Base | K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) | A strong, non-nucleophilic base is needed. Extra equivalents are required to neutralize the benzoic acid.[2] |
| Solvent | Dioxane or Toluene (anhydrous) | Aprotic solvents are generally effective for this type of coupling.[2] |
| Temperature | 100 °C | Elevated temperatures are often necessary to overcome the steric hindrance.[2] |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and deactivation of the catalyst.[11] |
Detailed Experimental Protocol (Starting Point)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Dry Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
In a separate vial, weigh the palladium precatalyst and the ligand and add them to the Schlenk tube.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Add the anhydrous, degassed solvent via syringe.[11]
-
Place the tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and acidify with 1M HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By carefully considering the factors outlined in this guide, you can significantly improve the success rate of your Suzuki coupling reactions with this challenging yet valuable substrate.
References
- Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Protodeboron
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Suzuki reaction - Wikipedia.
- Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids - Benchchem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
- Suzuki Coupling - Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Form
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
- Preformed Pd(II)
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- The Suzuki Reaction - Andrew G Myers Research Group.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-methoxybenzeneboronic acid - Benchchem.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - Norwegian Research Inform
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- (PDF)
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-3,5-difluorophenol - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. nva.sikt.no [nva.sikt.no]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Trifluoromethoxy-Containing Molecules
Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable molecules. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature.[1][2] However, its installation presents considerable synthetic challenges.[3][4] This guide offers practical advice to overcome common hurdles in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My trifluoromethoxylation reaction has a low yield or is not proceeding. What are the common causes and potential solutions?
Answer:
Low or no yield in trifluoromethoxylation reactions is a common issue that can arise from several factors related to reagents, substrates, and reaction conditions.[5] A systematic approach to troubleshooting is essential.
Causality and Solutions:
-
Reagent Instability or Purity: The trifluoromethoxide anion (⁻OCF₃) is notoriously unstable and challenging to handle directly.[3][5][6] Many modern reagents are designed to generate the trifluoromethoxy group in situ.
-
Solution: Ensure your trifluoromethoxylating reagent is of high purity and has been stored correctly according to the manufacturer's instructions, often under an inert atmosphere and refrigerated. For reagents that generate the trifluoromethoxide anion in situ, the purity and dryness of the precursor and activators are critical. For instance, when using silver(I) trifluoromethoxide (AgOCF₃), it is often prepared in situ as the isolated salt can be unstable.[5]
-
-
Substrate Reactivity: The electronic and steric properties of your substrate play a crucial role.[5]
-
Aryl Trifluoromethyl Ethers: Electron-deficient phenols or aryl halides can be challenging substrates. Conversely, very electron-rich phenols may be prone to side reactions like C-trifluoromethylation, especially with electrophilic reagents.[5][7]
-
Alkyl Trifluoromethyl Ethers: The nature of the leaving group is critical for nucleophilic substitution. Iodides are generally more reactive than bromides or chlorides.
-
Solution: For challenging substrates, consider altering the reaction conditions (e.g., higher temperature, different catalyst) or switching to a more reactive trifluoromethoxylating reagent. For electron-rich phenols, a milder, more selective reagent may be necessary to avoid C-trifluoromethylation.
-
-
Reaction Conditions:
-
Moisture and Air Sensitivity: Many trifluoromethoxylation reactions are sensitive to moisture and atmospheric oxygen. Water can quench catalysts and reactive intermediates.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8]
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or acetonitrile are commonly used.[5]
-
Solution: If your reaction is sluggish, consider screening different anhydrous solvents. For nucleophilic reactions, a solvent that can effectively solubilize the reagents and stabilize charged intermediates is often beneficial.[5]
-
Temperature Control: Some trifluoromethoxylation reactions are highly temperature-sensitive. Decomposition of reagents or products can occur at elevated temperatures.
-
Solution: Carefully control the reaction temperature. If the reaction requires heat, perform a time-course study to determine the optimal reaction time to maximize product formation and minimize decomposition.[5]
-
Question 2: I am observing significant side product formation. How can I identify and minimize these unwanted reactions?
Answer:
Side product formation is a frequent challenge. The nature of the side products depends on the reaction type and substrate. Common side reactions include C-trifluoromethylation, elimination, and decomposition.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Substrate Type | Common Cause | Mitigation Strategies |
| C-Trifluoromethylation | Electron-rich arenes/phenols | Use of highly reactive electrophilic reagents. | Switch to a milder or nucleophilic trifluoromethoxylating reagent. Optimize reaction conditions (lower temperature, different solvent) to favor O-alkylation.[5][7] |
| Elimination Reactions | Secondary/tertiary alkyl halides | Competitive pathway to nucleophilic substitution, often favored at higher temperatures. | Use a non-nucleophilic base if a base is required. Lower the reaction temperature to favor substitution over elimination.[5] |
| Hydrolysis of Reagent/Product | All | Presence of trace moisture in the reaction. | Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under a strict inert atmosphere.[8] |
| Decomposition of Reagent | All | Thermal instability of the trifluoromethoxylating reagent. | Follow recommended temperature protocols. For thermally sensitive reagents, ensure slow addition to a heated reaction mixture if necessary.[6] |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for low-yield trifluoromethoxylation.
Question 3: How can I confirm the successful installation of the -OCF₃ group and characterize my product?
Answer:
A combination of spectroscopic techniques is essential for unambiguous confirmation of the trifluoromethoxy group's presence and for full structural elucidation.
-
¹⁹F NMR Spectroscopy: This is the most direct method. The -OCF₃ group typically appears as a singlet in the range of -55 to -70 ppm (relative to CFCl₃).[9] The exact chemical shift is sensitive to the electronic environment.
-
¹³C NMR Spectroscopy: The carbon atom of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, around 270-300 Hz.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern may show a loss of the -OCF₃ group (a mass loss of 85 Da).
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the -OCF₃ group typically appear in the region of 1200-1000 cm⁻¹.
| Technique | Key Signature for -OCF₃ Group | Notes |
| ¹⁹F NMR | Singlet at δ ≈ -55 to -70 ppm | Most definitive evidence of the -OCF₃ group. |
| ¹³C NMR | Quartet for the OCF₃ carbon with ¹JCF ≈ 270-300 Hz | Confirms the C-F bonds within the group. |
| HRMS | Correct molecular ion peak | Confirms the elemental composition. |
| IR | Strong C-F stretching bands at 1200-1000 cm⁻¹ | Provides supporting evidence. |
Experimental Protocols
Protocol 1: Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediates
This protocol is adapted from a method that avoids highly toxic reagents.[5]
Step 1: Xanthate Formation
-
To a round-bottom flask flushed with nitrogen, add the phenol (1.0 equiv.), 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (1.0 equiv.), and anhydrous acetonitrile.
-
Add triethylamine (1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting phenol.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding aryl xanthate.
Step 2: Oxidative Desulfurization-Fluorination
-
In a screw-cap vial open to the air, dissolve the aryl xanthate (1.0 equiv.) in anhydrous dichloromethane.
-
Add XtalFluor-E (2.0 equiv.) and trichloroisocyanuric acid (TCCA) (1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl trifluoromethyl ether.
Protocol 2: Silver-Mediated Trifluoromethoxylation of an Aryl Stannane
This protocol is a representative procedure for the nucleophilic trifluoromethoxylation of an activated aromatic system.[5]
-
Preparation of the Trifluoromethoxide Reagent: In a glovebox, prepare a stock solution of the trifluoromethoxide reagent in situ. For example, by reacting a suitable precursor like trifluoromethyl trifluoromethanesulfonate with a fluoride source.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the aryl stannane (1.0 equiv.) in a mixture of anhydrous THF and acetone. Cool the reaction mixture to -30 °C.
-
Add silver(I) hexafluorophosphate (AgPF₆) (2.0 equiv.).
-
Slowly add the pre-prepared trifluoromethoxide solution to the reaction mixture at -30 °C.
-
Stir the reaction at -30 °C and monitor its progress by ¹⁹F NMR or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Warm the mixture to room temperature and filter through a pad of celite.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy group so desirable in drug development? A1: The -OCF₃ group is highly lipophilic (Hansch π = +1.04), which can improve a drug's ability to cross cell membranes.[1] It is also metabolically very stable due to the strength of the C-F bonds, which can increase the half-life of a drug in the body.[1] Additionally, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding affinity to biological targets.[10]
Q2: What are the main classes of trifluoromethoxylating reagents? A2: Reagents can be broadly classified as nucleophilic, electrophilic, and radical sources of the -OCF₃ group.
-
Nucleophilic: These reagents deliver a trifluoromethoxide anion (⁻OCF₃) or an equivalent. Examples include in situ generated AgOCF₃ and (E)-O-trifluoromethyl-benzaldoximes (TFBO).[11][12] These are often used for the substitution of halides or activation of phenols.
-
Electrophilic: These reagents deliver an "electrophilic" trifluoromethyl group (CF₃⁺ synthon) that ultimately forms an -OCF₃ group. Hypervalent iodine compounds (e.g., Togni reagents) are common examples, often used with phenols or alcohols.[13][14]
-
Radical: These methods generate a trifluoromethyl radical (•CF₃) which can then be trapped by an oxygen-centered species.[10][11]
Q3: Why is the trifluoromethoxide anion (CF₃O⁻) so unstable? A3: The trifluoromethoxide anion is highly unstable due to the strong electron-withdrawing nature of the three fluorine atoms. This destabilizes the negative charge on the oxygen atom.[5] It can readily decompose to fluoride anion (F⁻) and highly toxic fluorophosgene (COF₂).[6] This instability is a primary reason why direct handling of the anion is avoided, and in situ generation methods are preferred.
Q4: What safety precautions should I take when working with trifluoromethoxylating reagents? A4: Many trifluoromethoxylating reagents and their precursors are hazardous.
-
Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[15][16][17]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handle air- and moisture-sensitive reagents under an inert atmosphere.
-
Be aware of potential decomposition products, such as the highly toxic gas fluorophosgene.
-
Have appropriate quenching procedures and emergency plans in place.
Synthetic Approaches Overview:
Caption: Overview of synthetic approaches and associated challenges.
References
- Vertex AI Search. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds.
- BenchChem. (2025). Common side reactions and byproducts in trifluoromethylation.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Trifluoromethylation Reactions.
- Ngai, M.-Y., et al. (n.d.). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PMC - NIH.
- Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH.
- Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central.
- Semantic Scholar. (n.d.). Recent advances in new trifluoromethoxylation reagents.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
- Wikipedia. (n.d.). Trifluoromethylation.
- ResearchGate. (n.d.). Reagents used in radical trifluoromethoxylation reactions.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). Advances in the Development of Trifluoromethoxylation Reagents.
- Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper.
- Chemical Science (RSC Publishing). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- ResearchGate. (n.d.). Reaction design. a Trifluoromethoxylation reagents. b Preparation of (E).
- BenchChem. (2025). A Comparative Guide to Spectroscopic Data of Substituted Trifluoromethylquinolines.
- TCI Chemicals. (n.d.). Trifluoromethylating Reagents Used in Nucleophilic Reactions.
- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- BenchChem. (2025). A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Installation.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- European Patent Office. (2004). Process for purifying fluoroxy compounds.
- VTechWorks. (2022). Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties.
- RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes.
- Sigma-Aldrich. (n.d.). Tri reagent - Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- CF Plus Chemicals. (2020). MATERIAL SAFETY DATASHEET.
- ResearchGate. (n.d.). Enantioselective synthesis of trifluoromethoxy-containing compounds.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- NIH. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. weizmann.ac.il [weizmann.ac.il]
- 16. fishersci.com [fishersci.com]
- 17. cfplus.cz [cfplus.cz]
Technical Support Center: Optimizing Reactions with 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for 2-Bromo-6-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this sterically hindered and electronically complex building block. The unique substitution pattern of this molecule—a bulky bromine atom and a strongly electron-withdrawing trifluoromethoxy group ortho to the carboxylic acid—presents specific challenges in common synthetic transformations. This guide offers expert insights and practical solutions to help you improve reaction yields and minimize side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the observed issues and providing actionable solutions.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
Answer:
Low yields in amide couplings with this substrate are most commonly attributed to the severe steric hindrance around the carboxylic acid functionality. The two ortho substituents, bromine and trifluoromethoxy, physically obstruct the approach of the amine to the activated carboxylic acid intermediate. Several factors can exacerbate this issue:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently generate the active ester or may form a sterically congested intermediate that is unreactive towards the amine.
-
Deactivation of the Amine: An acid-base reaction between the benzoic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Steric Hindrance on the Amine: Using a bulky amine in combination with this already hindered acid will further decrease the reaction rate.
-
Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.
Solutions & Optimization Strategies:
-
Choice of Coupling Reagent: For sterically demanding substrates, more reactive coupling reagents are often necessary. Consider moving beyond standard carbodiimides like EDC.
-
Uronium-based reagents: HATU, HBTU, and COMU are generally more effective for hindered couplings.[2] They rapidly generate highly reactive activated esters.
-
Acyl Fluoride Formation: An alternative strategy is the in situ generation of the acyl fluoride, which is a small and highly reactive intermediate. Reagents like TFFH or BTFFH can be used for this purpose.
-
-
Reaction Conditions:
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. This ensures the complete formation of the active intermediate.
-
Temperature: While room temperature is a common starting point, hindered couplings may require elevated temperatures to overcome the activation energy. Monitor for potential side reactions at higher temperatures.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMA are generally preferred.
-
Question 2: I am observing significant unreacted starting material despite using a strong coupling reagent. How can I drive the reaction to completion?
Answer:
This scenario suggests that the activation of the carboxylic acid is likely successful, but the nucleophilic attack by the amine is the rate-limiting step due to steric hindrance.
Solutions & Optimization Strategies:
-
Convert to a More Reactive Acid Derivative: If direct coupling is failing, consider converting the benzoic acid to an acyl chloride or acyl fluoride in a separate step. Acyl chlorides, formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, are highly reactive and can often overcome steric barriers.
-
Optimize Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) can help to shift the equilibrium towards product formation.
-
Extended Reaction Time: Monitor the reaction over a longer period (24-48 hours). Some sterically hindered couplings are simply very slow.
Suzuki-Miyaura Cross-Coupling Reactions
Question 3: My Suzuki coupling reaction is sluggish, and I'm getting a low yield of the desired biaryl product. What should I investigate first?
Answer:
A low-yielding Suzuki coupling with this compound points towards challenges in the catalytic cycle, influenced by both steric and electronic factors. The primary areas to troubleshoot are the catalyst system and the reaction conditions.
-
Steric Hindrance: The ortho-bromo and -trifluoromethoxy groups hinder the oxidative addition of the palladium catalyst to the C-Br bond.
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and its reactivity in the catalytic cycle.
Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of ligand is critical for coupling sterically hindered aryl bromides.
-
Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may be ineffective. Switch to Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to accelerate both oxidative addition and reductive elimination for challenging substrates.
-
Palladium Pre-catalyst: Use a reliable Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.
-
-
Base Selection: The base is crucial for the transmetalation step.
-
Stronger, Non-nucleophilic Bases: Weak bases like Na₂CO₃ are often insufficient. Use stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
-
Temperature: These couplings often require higher temperatures (e.g., 80-110 °C) to facilitate the oxidative addition step.
Question 4: I'm observing significant side products, particularly debromination of my starting material and homocoupling of the boronic acid. How can these be minimized?
Answer:
These side reactions indicate inefficiencies in the catalytic cycle.
-
Debromination (Hydrodehalogenation): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.
-
Homocoupling: This arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen.
Solutions & Optimization Strategies:
-
Minimize Debromination:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Efficient Ligand: A more efficient ligand system can accelerate the desired cross-coupling, outcompeting the debromination pathway.
-
-
Prevent Homocoupling:
-
Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can degrade the catalyst and promote homocoupling.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
-
Catalyst Deactivation: If the reaction mixture turns black, it is likely due to the formation of palladium black (inactive palladium). This can be caused by insufficient ligand, excessively high temperatures, or the presence of oxygen. Consider increasing the ligand loading slightly.
Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for this compound?
-
It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
-
Is it necessary to protect the carboxylic acid group during a Suzuki coupling reaction?
-
Generally, it is not necessary. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. However, if the chosen base is highly nucleophilic, there is a small risk of reaction at the carboxylic acid. Using non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ mitigates this risk.
-
-
Can I use an arylboronic ester instead of a boronic acid?
-
Yes, boronic esters (e.g., pinacol esters) are often more stable than their corresponding acids and can be less prone to side reactions like protodeboronation. They are excellent coupling partners in Suzuki reactions.
-
Experimental Protocols
Protocol 1: Amide Coupling of a Sterically Hindered Benzoic Acid
This protocol provides a starting point for the amide coupling of this compound with a primary amine using HATU.
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) dropwise to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
-
To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data & Visualization
Table 1: Recommended Conditions for Challenging Amide Couplings
| Coupling Reagent | Base | Solvent | Temperature | Key Advantages |
| HATU | DIPEA | DMF | RT - 50 °C | High reactivity, suitable for hindered substrates. |
| COMU | DIPEA | DMF/ACN | RT - 50 °C | "Safer" alternative to HBTU/HATU, excellent yields. |
| TFFH | DIPEA | DCM | RT | Forms highly reactive acyl fluoride intermediate. |
| SOCl₂/Oxalyl-Cl | Pyridine/Et₃N | DCM/Toluene | 0 °C - RT | Forms highly reactive acyl chloride. |
Table 2: Catalyst Systems for Suzuki Coupling of Hindered Aryl Bromides
| Palladium Source | Ligand | Base | Solvent System | Temperature |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80 - 110 °C |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 - 110 °C |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 - 100 °C |
Diagrams
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- Gandeepan, P., & Cheng, C. H. (2013). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 49(75), 8353-8355.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
- PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Singh, R. P., & Umamaheswari, D. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143.
- Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 19(15), 4951-4956.
- Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura cross-coupling reactions of 2-bromo-and 2, 7-dibromo-9, 9-diethyl-9H-fluorene. Tetrahedron, 58(48), 9633-9639.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4737630, 2-Bromo-6-(trifluoromethyl)benzoic acid.
Sources
Troubleshooting guide for "2-Bromo-6-(trifluoromethoxy)benzoic acid" cross-coupling
Technical Support Center: 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving This compound . The unique structural features of this substrate—a sterically hindered ortho-disubstituted arene, a strongly electron-withdrawing trifluoromethoxy group, and a coordinating carboxylic acid moiety—present distinct challenges that require careful optimization of reaction conditions.
General Frequently Asked Questions (FAQs)
Question: What are the primary challenges when using this compound in cross-coupling reactions?
Answer: The primary challenges stem from a combination of steric and electronic factors:
-
Steric Hindrance: The substrate is substituted at both positions ortho to the bromine atom (a trifluoromethoxy group and a carboxylic acid). This significant steric bulk impedes key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the carbon-bromine bond and the subsequent reductive elimination.[1] Overcoming this requires the use of specialized bulky ligands that promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.[1]
-
Electron-Withdrawing Group: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing.[2] This property is generally beneficial as it makes the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step.[3][4]
-
Carboxylic Acid Group: The free carboxylic acid can complicate the reaction in several ways. It can be deprotonated by the base, affecting the substrate's solubility. Furthermore, the resulting carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. In some cases, under harsh conditions, decarboxylation can occur.
Question: Should I protect the carboxylic acid group before attempting a cross-coupling reaction?
Answer: While not always mandatory, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a prudent strategy to avoid potential complications. Protection prevents the acidic proton from interfering with basic reagents and blocks the carboxylate from coordinating to the catalyst. This often leads to cleaner reactions, higher yields, and more reproducible results.
Recommendation: We advise running a small-scale pilot reaction with both the free acid and the protected ester derivative to determine the optimal substrate for your specific reaction conditions. If the free acid provides poor results, protection is the recommended path forward.
Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the steric hindrance of this compound demands a carefully selected catalyst system.
Question: My Suzuki reaction has failed or is giving a very low yield. What are the first things to investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a common issue.[1] A systematic approach focusing on the catalyst system, base, and solvent is essential. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]
Troubleshooting Workflow for Low Yield
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance and common side reactions.
Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For an electron-deficient and sterically hindered substrate, success hinges on a highly active catalyst system.
Question: What are the recommended starting conditions for a Buchwald-Hartwig amination with this substrate?
Answer: Given the substrate's electron-deficient nature and steric bulk, a robust catalyst system is required from the outset.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst | Precatalysts offer better reproducibility. [5]If using Pd₂(dba)₃, ensure it is high quality. |
| Ligand | Xantphos, AlisonPhos, or a Josiphos-type ligand | Xantphos is a good starting point for electron-deficient aryl bromides. [6]For particularly challenging or hindered amines, more specialized ligands may be required. [7][8] |
| Base | Cs₂CO₃ or NaOtBu (1.5-2.0 equivalents) | A strong, non-nucleophilic base is critical for deprotonating the amine and facilitating the catalytic cycle. [6] |
| Amine | 1.1 - 1.3 equivalents | |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | These are the most common and effective solvents for this reaction. [9]Ensure they are rigorously dried and degassed. |
| Temperature | 90-110 °C | High temperatures are generally required, especially for less nucleophilic amines. |
Question: My amination reaction with ammonia or a primary aniline is not working. What can I do?
Answer:
-
Ammonia Coupling: Direct coupling with ammonia is notoriously difficult due to its strong binding to the palladium catalyst. [8]The use of an "ammonia equivalent" is the standard solution. Reagents like lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine can be coupled under Buchwald-Hartwig conditions, followed by a simple acidic workup to hydrolyze the intermediate and reveal the primary amine. [8][10]* Poorly Nucleophilic Amines: Electron-deficient anilines are challenging coupling partners. [7]Success with these substrates often requires highly active, specialized catalyst systems. Consider screening different ligands, such as the biaryl phosphorinane ligands (e.g., AliPhos), which have shown high efficacy for coupling hindered, electron-deficient anilines. [7]Increasing the reaction temperature and catalyst loading may also be necessary.
Sonogashira Coupling: Troubleshooting Guide
The Sonogashira coupling provides a direct route to aryl alkynes. Its primary challenge is the suppression of a key side reaction: alkyne homocoupling.
Question: My Sonogashira reaction is messy, and I see a lot of diyne product from the homocoupling of my alkyne. How can I prevent this?
Answer: The formation of a 1,3-diyne via Glaser coupling is the most frequent side reaction in Sonogashira chemistry. It is driven by the copper(I) co-catalyst in the presence of oxygen. [11]Preventing it requires strict control of the reaction atmosphere.
Troubleshooting Workflow for Excessive Homocoupling
Caption: Troubleshooting workflow for excessive Glaser homocoupling in Sonogashira reactions.
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (2-3 mol%) | A classic, reliable catalyst for Sonogashira couplings. [11] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Use freshly opened or purified CuI; it should be off-white, not green or brown, which indicates oxidation. [11] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | The amine base is crucial and often serves as the solvent or co-solvent. It must be anhydrous and degassed. |
| Co-Solvent | Anhydrous, degassed THF or DMF | Often used to improve the solubility of the aryl bromide. |
| Temperature | Room Temperature to 80 °C | Aryl bromides typically require heating to achieve a reasonable reaction rate. [11] |
General Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromo-6-(trifluoromethoxy)benzoate
This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.
1. Reagent Preparation:
-
Methyl 2-bromo-6-(trifluoromethoxy)benzoate (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
2. Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add methyl 2-bromo-6-(trifluoromethoxy)benzoate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the XPhos Pd G3 precatalyst and add it to the flask.
-
Seal the flask with a septum. Evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. The mixture will likely be heterogeneous.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
4. Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove inorganic salts and palladium residues.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Protodeboronation.
- Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
- Gøgsig, T. M., et al. (2012). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate.
- Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(44), 17747–17757.
- Limmert, M. E., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.
- Bolliger, J. L., & Frech, C. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5271.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Salmaso, V., & D'Ambrogio, K. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464-1478.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- Liu, T., & Shen, Q. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron Letters, 59(38), 3415-3426.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Hu, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3877–3880.
- Xiang, S., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Understanding the Challenge: Why is 2-Bromo-6-(trifluoromethoxy)benzoic acid a "Difficult" Coupling Partner?
Technical Support Center: Catalyst Selection for Difficult 2-Bromo-6-(trifluoromethoxy)benzoic acid Couplings
Welcome to the technical support hub for navigating the complexities of cross-coupling reactions with this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically demanding substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to facilitate your synthetic success.
The primary challenge in utilizing this compound stems from a combination of steric and electronic factors. The presence of two bulky ortho-substituents—the bromo and trifluoromethoxy groups—creates significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step in the catalytic cycle.[1][2]
Furthermore, the trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring.[3][4] While this can make the C-Br bond more susceptible to oxidative addition, it can also affect subsequent steps like reductive elimination.[5][6] The carboxylic acid moiety introduces another layer of complexity, as it can potentially coordinate to the palladium catalyst and inhibit its activity.[7]
Caption: Factors contributing to the difficulty of coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers actionable solutions.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause 1: Inactive Catalyst System. For sterically hindered substrates like this, standard palladium catalysts may not be effective.[8][9]
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[8][9][10] Consider screening ligands from the Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃) classes.[10] Modern, well-defined palladacycle precatalysts (e.g., G3 or G4) are often more reliable than generating the active Pd(0) species in situ.[10]
-
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical and can significantly impact the reaction outcome.
-
Solution: For Suzuki-Miyaura couplings, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[11] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[12] Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Ensure all solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[7]
-
-
Potential Cause 3: Catalyst Inhibition by the Carboxylic Acid. The free carboxylic acid can coordinate to the palladium catalyst, leading to deactivation.[7]
-
Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This can significantly improve yields by preventing catalyst inhibition.[7]
-
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)
-
Potential Cause 1: Homocoupling of Boronic Acid (in Suzuki Reactions). This side reaction is often promoted by the presence of oxygen.[10]
-
Potential Cause 2: Hydrodehalogenation (Debromination). This involves the replacement of the bromine atom with a hydrogen atom.
-
Solution: This can be caused by various hydrogen sources in the reaction mixture or side pathways in the catalytic cycle. Ensure high-purity reagents and optimize the reaction time to avoid prolonged heating after the main reaction is complete.[10] The choice of a bulky ligand can also disfavor pathways that lead to hydrodehalogenation.[10]
-
-
Potential Cause 3: Decarboxylation. Under harsh conditions, the benzoic acid moiety can undergo decarboxylation.[14][15][16]
Caption: A general troubleshooting workflow for difficult couplings.
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling, which palladium catalyst and ligand combination is a good starting point?
A1: For a sterically hindered substrate like this compound, a robust catalyst system is required. A good starting point would be to use a palladacycle precatalyst such as XPhos Pd G3 or SPhos Pd G2.[8] These are air- and moisture-stable and reliably generate the active monoligated Pd(0) species. The bulky and electron-rich nature of the XPhos and SPhos ligands is well-suited for promoting oxidative addition with challenging aryl bromides.[2][8]
Q2: I need to perform a Buchwald-Hartwig amination. What conditions should I consider?
A2: The Buchwald-Hartwig amination of this substrate will also benefit from bulky, electron-rich phosphine ligands.[19][20] Catalyst systems based on ligands like RuPhos or BrettPhos are often effective for coupling with hindered aryl halides.[21] A strong, non-nucleophilic base such as sodium or lithium tert-butoxide is typically necessary to facilitate the deprotonation of the amine and formation of the palladium-amido complex.[12] The reaction is usually carried out in an anhydrous aprotic solvent like toluene or dioxane at elevated temperatures (80-110 °C).[12]
Q3: Can I perform a Sonogashira coupling with this substrate?
A3: Yes, a Sonogashira coupling to introduce an alkyne is feasible. However, the steric hindrance may slow the reaction. Standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylethylamine in a solvent like THF or DMF.[7] Given the substrate's complexity, a ligand-based palladium catalyst, similar to those used for Suzuki or Buchwald-Hartwig reactions, might be necessary to achieve good yields.
Q4: Is there a risk of C-F bond activation of the trifluoromethoxy group?
A4: While C-F bond activation is a known process in organometallic chemistry, it is generally more challenging than C-Br bond activation and typically requires specific catalysts and conditions.[5] Under standard cross-coupling conditions optimized for C-Br activation, cleavage of the C-F bonds in the trifluoromethoxy group is highly unlikely. The primary reactivity will be at the carbon-bromine bond.[7]
Recommended Catalyst Systems for Screening
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or RuPhos Pd G3 | RuPhos, BrettPhos, XPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | (None) or Xantphos | Et₃N, i-Pr₂NEt | THF, DMF | 60-100 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a general starting point. Optimization will be necessary for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromo-6-(trifluoromethoxy)benzoate ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Inert Atmosphere: Seal the tube, evacuate the headspace, and backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[22]
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- Sanford, M. S., & Hartwig, J. F. (2002). Detailed studies of the reactions of aryl halides with palladium(0) complexes of bulky monophosphine ligands. Journal of the American Chemical Society, 124(45), 13689-13699.
- Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Palladium-catalyzed decarboxylative cross-coupling of benzoic acids with aryl halides. Journal of the American Chemical Society, 129(15), 4824-4833.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient copper-catalyzed synthesis of trifluoromethylthiolated arenes. Journal of the American Chemical Society, 129(11), 3358-3366.
- Shang, R., & Liu, L. (2011). Transition-metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(11), 1670-1687.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.*
- Su, W., Urgaonkar, S., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(28), 8153-8166.*
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468.*
- Fors, B. P., & Buchwald, S. L. (2009). A general catalyst for the palladium-catalyzed hydroxylation of aryl halides. Journal of the American Chemical Society, 131(36), 12898-12899.*
- Tan, Y., Deng, Y., & Ju, Y. (2011). Palladium-catalyzed double decarboxylative cross-coupling of two benzoic acids. Organic Letters, 13(10), 2552-2555.*
- Nilsson, M., & Ullenius, C. (1970). The Ullmann reaction. Part I. The reaction between copper(I) p-chlorobenzoate and p-chloroiodobenzene. Acta Chemica Scandinavica, 24, 2379-2388.
- Zhang, S., Patel, H. K., & Mainolfi, N. (2012). Copper-catalyzed decarboxylative C–N cross-coupling of aromatic carboxylic acids with amides. Organic Letters, 14(6), 1568-1571.*
- Kwong, F. Y., & Buchwald, S. L. (2004). A general, efficient, and inexpensive catalyst system for the coupling of aryl chlorides and boronic acids.
- Ball, N. D., & Sanford, M. S. (2010). Aryl-CF3 bond-forming reductive elimination from palladium(IV). Journal of the American Chemical Society, 132(38), 13206-13208.*
- Molnár, I. G., Thiehoff, C., Holland, M. C., & Gilmour, R. (2016). Leveraging Fluorine (Stereoelectronic)
- Inno Pharmachem. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- J.C. Fontecha-Umaña, F., & Gallardo-Fuentes, S. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245.*
- Schlosser, M., & Rausis, T. (2005). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. European Journal of Organic Chemistry, 2005(11), 2243-2246.*
- Kasprzynska, R., & Skibinski, R. (2018). The steric and electronic effects of aliphatic fluoroalkyl groups. Journal of Fluorine Chemistry, 212, 124-131.
- Wikipedia. (2023).
- Le, T. N., Diter, P., Pégot, B., Bournaud, C., Toffano, M., Guillot, R., Vo-Thanh, G., & Magnier, E. (2016). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Organic Letters, 18(15), 3746-3749.*
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.
- Wikipedia. (2023).
- Datta, A., & Sharada, D. (2020). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics, 39(24), 4586-4595.*
- Beier, P., & Paper, V. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 14(14), 3696-3699.*
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Epistemeo. (2012, April 6).
- Magnier, E., et al. (2016). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Request PDF.
- Chemistry LibreTexts. (2023, June 30).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.*
- BenchChem. (2025). Selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid.
- Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Ortho-lithiation reaction of aryl triflones. Journal of the American Chemical Society, 111(2), 654-658.*
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.*
- Ruano, G., & de la Torre, M. C. (2019). Advances in Cross-Coupling Reactions. Molecules, 24(21), 3849.*
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
- Antos, J. M., & Francis, M. B. (2006). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Journal of the American Chemical Society, 128(46), 14892-14893.*
- Molander, G. A., & Canturk, B. (2009). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Organic Letters, 11(10), 2121-2124.*
- BenchChem. (2025). Troubleshooting low conversion in 2-Bromo-6-chlorotoluene cross-coupling.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 17. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 18. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of sterically hindered and electronically complex substrates such as 2-Bromo-6-(trifluoromethoxy)benzoic acid . The presence of ortho-substituents, including the bulky trifluoromethoxy group and the directing carboxylic acid, presents unique challenges, most notably the competing homocoupling of the boronic acid partner.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to not only solve common experimental issues but also to provide a deeper mechanistic understanding to empower your experimental design and accelerate your research.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of the boronic acid reagent is one of the most persistent side reactions in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls (Ar'-Ar'). This byproduct consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and significantly complicates purification. This guide offers a systematic approach to diagnosing and mitigating this issue.
Issue 1: Significant formation of a symmetrical biaryl byproduct (from my boronic acid) is detected by LC-MS or NMR.
This is the classic signature of boronic acid homocoupling. The root cause often lies in the palladium catalyst's oxidation state and the presence of atmospheric oxygen.
Question: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
Answer: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the catalytically active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] This pathway can be a significant issue, especially at the beginning of the reaction before the desired catalytic cycle is fully established. The peroxo complex (η²-O₂)PdL₂, formed from the reaction of Pd(0) and dioxygen, is a key intermediate in this detrimental cycle.[2][3][4]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), these species can directly promote homocoupling.[1] The in-situ reduction of Pd(II) to the active Pd(0) state can occur via the homocoupling of two boronic acid molecules, which serves as a sacrificial reductive process.[1][5]
Question: How can I effectively prevent homocoupling in my reaction with this compound?
Answer: A multi-faceted approach focusing on rigorous atmosphere control, careful selection of reagents, and optimization of reaction conditions is crucial.
Step 1: Rigorous Exclusion of Oxygen
Since oxygen is a primary culprit, ensuring anaerobic conditions is the most critical first step.[6][7][8]
Protocol 1: Rigorous Degassing of the Reaction Mixture
-
Setup: Combine the this compound, the boronic acid or ester, and the solid base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Purge: Evacuate the flask under high vacuum for 5-10 minutes to remove air from the headspace and solids.
-
Backfill: Backfill the flask with a high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also commonly used). Repeat this evacuate/backfill cycle at least three to five times.
-
Solvent Addition: Add your solvent (which must be previously degassed) via cannula or syringe under a positive pressure of the inert gas.
-
Final Degassing: Bubble the inert gas through the solvent for 15-30 minutes (subsurface sparging) to ensure thorough deoxygenation.[6][8] For the most stringent applications, performing three freeze-pump-thaw cycles is the gold standard.
Step 2: Judicious Selection of Catalyst and Ligand
Your choice of palladium source and ligand has a profound impact on the reaction's success, especially with a sterically demanding substrate like this compound.
-
Palladium Source: To circumvent the issues with Pd(II) sources, it is highly recommended to use a Pd(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][9][10] Alternatively, modern palladium precatalysts , like the G3 and G4 precatalysts developed by the Buchwald group, are designed to cleanly and efficiently generate the active monoligated Pd(0) species, which helps to minimize side reactions like homocoupling.[1]
-
Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential.[11][12][13] These ligands promote the rate-limiting oxidative addition step and accelerate the final reductive elimination step, which outcompetes the pathways leading to homocoupling.[14][15] N-heterocyclic carbene (NHC) ligands are also highly effective for similar reasons.[11][13]
| Ligand Type | Examples | Key Advantages for This Substrate |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-deficient aryl halides. Their bulk and electron-donating ability stabilize the catalyst and promote efficient turnover.[1][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors and often possess significant steric bulk, making them highly active for challenging couplings.[11][17] |
Step 3: Optimization of Base and Reaction Conditions
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[14][18][19] However, an overly strong base can sometimes promote side reactions. For sensitive substrates, weaker inorganic bases are often a good starting point. The optimal choice is substrate-dependent and may require screening.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice, providing a good balance of basicity for efficient transmetalation without promoting significant boronic acid decomposition.[7]
-
Potassium Carbonate (K₂CO₃): Another widely used and effective base.[1][7]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, particularly for difficult transmetalations.
-
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[1] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. An initial screen at 60-80 °C is advisable before pushing to higher temperatures.
-
Procedural Modification:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, which can disfavor the second-order homocoupling reaction relative to the desired cross-coupling.[1]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium without interfering with the main catalytic cycle.[6][20][21]
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the primary off-cycle pathway leading to homocoupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A key pathway for boronic acid homocoupling mediated by oxygen.
Frequently Asked Questions (FAQs)
Q1: My substrate, this compound, is sterically hindered. What are the best ligands to use?
A1: For sterically hindered substrates, bulky, electron-rich ligands are paramount. The Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent first choices.[1][16] They have demonstrated high efficacy in coupling sterically demanding partners.[11][12][13] Robust N-heterocyclic carbene (NHC) ligands are also a very strong alternative.[11][13]
Q2: I am using Pd(OAc)₂ as my catalyst source and see a lot of homocoupling. What's the easiest fix?
A2: The simplest and most effective change is to switch from a Pd(II) source like Pd(OAc)₂ to a Pd(0) source, such as Pd₂(dba)₃.[1][9] This eliminates the need for an in-situ reduction step that often proceeds via homocoupling of your boronic acid.[1][21] If you must use a Pd(II) source, ensure your degassing is impeccable and consider adding a mild reducing agent like potassium formate.[6][7]
Q3: Can the carboxylic acid group on my substrate interfere with the reaction?
A3: Yes, the carboxylic acid can be deprotonated by the base to form a carboxylate. This can potentially influence the reaction by altering the substrate's electronic properties or by coordinating to the palladium center. However, in many cases, Suzuki-Miyaura reactions are tolerant of free carboxylic acids. If you suspect interference, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotect it after the coupling. The choice of base is also important; using a carbonate or phosphate base is standard practice.
Q4: How does the trifluoromethoxy (-OCF₃) group affect the reaction?
A4: The trifluoromethoxy group is strongly electron-withdrawing. This generally makes the C-Br bond more reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. This increased reactivity can be beneficial for achieving high conversion.
Q5: Is it better to use the boronic acid or a boronic ester (e.g., pinacol ester)?
A5: Boronic acids can be prone to protodeboronation (cleavage of the C-B bond), especially at elevated temperatures in the presence of water.[21][22] Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to this side reaction.[22][23] If you are experiencing low yields due to boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended strategy.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling. Optimization will likely be required for specific boronic acid partners.
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Seal the flask with a septum, and perform at least three evacuate-backfill cycles with high-purity argon.
-
Under a positive pressure of argon, add the Pd₂(dba)₃ (1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Sparge the resulting mixture with a subsurface stream of argon for 15-20 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
If a carboxylic acid is present, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Tu, T., et al. (2012).
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]
- Cox, P. A., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
- Amatore, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
- Tu, T., et al. (2012).
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
"2-Bromo-6-(trifluoromethoxy)benzoic acid" reaction parameter optimization (temperature, solvent, base)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for reactions involving the sterically hindered aryl bromide, 2-Bromo-6-(trifluoromethoxy)benzoic acid . The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Foundational Concepts & Substrate Reactivity
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
This substrate presents a unique combination of electronic and steric challenges that must be carefully managed for successful reactivity.
-
Steric Hindrance: The molecule is di-ortho-substituted, with a bromine atom and a trifluoromethoxy group flanking the carboxylic acid. This significant steric bulk around the bromine atom can hinder the approach of the palladium catalyst, making the crucial oxidative addition step of a catalytic cycle more difficult than for less substituted aryl bromides.[1][2][3]
-
The Ortho Effect: The presence of a substituent in the ortho position to a carboxylic acid group on a benzene ring generally increases the acidity of that group.[4][5] This is due to steric hindrance that forces the carboxyl group to twist out of the plane of the aromatic ring, which inhibits resonance and strengthens the acid.[4][6] This increased acidity can influence interactions with basic reagents in the reaction mixture.
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition by the palladium catalyst.[7] However, this is counteracted by the steric hindrance. The interplay of these two factors is central to optimizing reactions.
Q2: What are the most common and appropriate cross-coupling reactions for this substrate?
Given its structure as an aryl bromide, this compound is primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The two most relevant reactions are:
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is widely used due to its high functional group tolerance and the relatively low toxicity of the boron reagents.[8][9]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[10][11] It has become a vital method for synthesizing aryl amines, which are common motifs in pharmaceuticals.[10][12]
Section 2: Troubleshooting Common Experimental Issues
Q3: My reaction shows low or no conversion of the starting material. What are the first parameters I should investigate?
Low conversion is the most common initial hurdle. The issue typically stems from an inefficient oxidative addition step, often due to the substrate's steric hindrance.
-
Increase Temperature: The activation energy for the oxidative addition of sterically hindered substrates is often high. A systematic increase in temperature (e.g., in 10-15 °C increments, from 80 °C to 110 °C or higher) is the first and most effective step. However, be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[13]
-
Screen a More Effective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Sterically hindered substrates require specialized ligands that are both bulky and electron-rich. These ligands stabilize the active monoligated Pd(0) species and promote the difficult oxidative addition step.[9] Consider screening ligands such as:
-
Ensure Catalyst is Active: Palladium(II) precatalysts (like Pd(OAc)₂) must be reduced in situ to the active Pd(0) species.[14] Ensure your reaction conditions facilitate this reduction. Inefficient reduction can lead to lower catalytic activity.[14]
Q4: I'm observing significant debromination of my starting material, leading to a hydro-dehalogenated side product. How can I minimize this?
Debromination is a common side reaction where the bromine atom is replaced by a hydrogen. This often occurs when the catalytic cycle is stalled or when certain reagents are too reactive.
-
Choice of Base: Strong, hard bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu) often used in Buchwald-Hartwig aminations, can sometimes promote debromination.[10] Consider switching to a weaker or softer base. For Suzuki couplings, potassium phosphate (K₃PO₄) is often an excellent choice for delicate substrates as it is effective at promoting transmetalation without being overly aggressive. Cesium carbonate (Cs₂CO₃) is another effective option.
-
Temperature Control: While high temperatures can be necessary for conversion, they can also accelerate side reactions. If debromination is severe, try to find a "sweet spot" by lowering the temperature after an initial heating period or by finding the minimum temperature required for a reasonable reaction rate.
-
Solvent Choice: The solvent can influence the rates of competing reaction pathways. In some cases, a less polar solvent like toluene or dioxane may suppress debromination compared to highly polar aprotic solvents like DMF or DMSO.[15]
Q5: The reaction is messy with multiple byproducts, suggesting low selectivity. How can I clean it up?
A lack of selectivity often points to catalyst instability or undesired reactivity of the starting materials or products.
-
Ligand Selection: The ligand is paramount for controlling selectivity. The right ligand coordinates to the palladium center, preventing palladium black precipitation and controlling the reactivity to favor the desired cross-coupling pathway over side reactions like homocoupling of the boronic acid (in Suzuki reactions).[8] A thorough screening of advanced biarylphosphine ligands is highly recommended.
-
Use a Precatalyst: Modern palladium precatalysts are designed for high stability and controlled, rapid generation of the active Pd(0) species. Using a well-defined precatalyst (e.g., an SPhos or XPhos precatalyst) can often lead to cleaner reactions than generating the catalyst from a simple Pd(II) salt and a separate ligand.
-
Stoichiometry: Ensure the stoichiometry of your reagents is accurate. For Suzuki couplings, using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard, but a very large excess can sometimes lead to more homocoupling.
Section 3: Parameter-Specific Optimization FAQs
Temperature
Q6: What is a good starting temperature for optimizing reactions with this compound?
A good starting point for screening is 80-90 °C .[13] This is often sufficient for reactive coupling partners. If conversion is slow, increase the temperature incrementally to 100-110 °C . For particularly challenging couplings, temperatures up to 140 °C (in a high-boiling solvent like xylenes) may be necessary, but this increases the risk of side reactions.[3]
Solvent
Q7: How do I choose the right solvent for a Suzuki-Miyaura coupling with this substrate?
Solvent choice is critical and can dramatically affect yield and selectivity.[16][17]
-
Aqueous Mixtures: A mixture of an organic solvent with water is very common for Suzuki couplings. The water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the reactive boronate species.[9] Good starting points include:
-
Dioxane / Water
-
Toluene / Water
-
2-MeTHF / Water
-
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective but may also promote side reactions. The role of polar solvents can be complex and does not always correlate simply with dielectric constant.[15] They should be included in a thorough optimization screen.
Base
Q8: How do I select the appropriate base to balance reactivity and side reactions in a Suzuki-Miyaura coupling?
The base is not just a proton scavenger; it is a key mechanistic component required for the transmetalation step.[9]
-
Potassium Carbonate (K₂CO₃): A reliable, cost-effective, and common choice. It is moderately strong and often used in aqueous solvent mixtures.[18][19]
-
Potassium Phosphate (K₃PO₄): An excellent choice for sterically hindered or sensitive substrates. It is a strong base but is less nucleophilic than carbonates, which can help minimize side reactions. It is often used in solvents like dioxane or toluene.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its greater solubility in organic solvents can sometimes accelerate reactions.
-
Organic Bases: In some specific cases, organic bases like triethylamine (TEA) or DBU might be used, but for Suzuki couplings, inorganic bases are far more common and generally more effective.
Section 4: Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screen
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Alternative Base/Solvent) | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | G3-XPhos Precatalyst (2 mol%) | Pd₂(dba)₃ (2 mol%) | Precatalysts are often superior for difficult substrates.[12] |
| Ligand | PPh₃ (4 mol%) | --- | SPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for hindered substrates.[9] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ is often optimal for preventing side reactions with sensitive substrates. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | 2-MeTHF / H₂O (4:1) | Solvent choice affects base solubility and reaction kinetics.[16][20] |
| Temperature | 90 °C | 110 °C | 100 °C | Higher temperatures are often needed to overcome the activation barrier for oxidative addition.[13] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand (or the precatalyst, e.g., 1-3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating: Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 5: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Diagram 2: Interplay of Factors for a Hindered Substrate
Caption: Relationship between substrate challenges and parameter optimization.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF - ResearchG
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
- Solvent Effects on the Selectivity of Palladium-C
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI
- troubleshooting guide for the synthesis of substituted benzoic acids - Benchchem
- Temperature effect on coupling reaction.
- Ortho effect - Wikipedia
- Buchwald–Hartwig amin
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- 20.4: Substituent Effects on Acidity - Chemistry LibreTexts
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing)
- Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu
- Cross-Coupling Reactions Guide
- Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids - Benchchem
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. jmcct.com [jmcct.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-6-(trifluoromethoxy)benzoic acid Reactions
Welcome to the technical support center for "2-Bromo-6-(trifluoromethoxy)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered building block. The unique 2,6-disubstitution pattern, featuring a bulky bromine atom and a trifluoromethoxy group flanking the carboxylic acid, presents significant steric hindrance that can impede common transformations. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with this compound and provide actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination with this compound, but I am observing very low conversion of my starting material. What is causing this, and how can I improve my yield?
Answer: The primary challenge in cross-coupling reactions with this substrate is the steric bulk around the bromine atom. The adjacent trifluoromethoxy and carboxylic acid groups hinder the oxidative addition step, which is the initial and often rate-limiting step in the catalytic cycle.[1][2] To overcome this, a carefully selected catalyst system with bulky, electron-rich ligands is crucial.[3][4]
Troubleshooting Workflow: Optimizing Cross-Coupling Reactions
Caption: Troubleshooting decision tree for sterically hindered cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like SPhos Pd G3 (3 mol%), to the flask. The use of bulky Buchwald-type ligands is often effective for challenging substrates.[5]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed, high-boiling solvent like dioxane or toluene.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts (e.g., SPhos Pd G3) | Bulky, electron-rich ligands facilitate the oxidative addition of the sterically hindered aryl bromide.[4][6] |
| Base | K₃PO₄, Cs₂CO₃ | These bases are effective in Suzuki couplings and are generally compatible with a wide range of functional groups.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Higher boiling point solvents allow for the increased temperatures often necessary to overcome the activation energy barrier.[5] |
| Temperature | 100-120 °C | Increased thermal energy helps to overcome the steric hindrance and promote the reaction. |
Issue 2: Difficulty in Forming Amides or Esters from the Carboxylic Acid
Question: I am struggling with the esterification/amidation of this compound. Standard methods like Fischer esterification or using common coupling reagents are giving poor results. Why is this happening?
Answer: The 2,6-disubstitution severely hinders the carboxyl group, making it less accessible to nucleophiles.[7] Acid-catalyzed esterification is particularly slow for such substrates.[8] Direct amidation is also challenging because the amine can act as a base, deprotonating the carboxylic acid to form an unreactive carboxylate.[9][10] To achieve successful conversion, the carboxylic acid must be activated to a more electrophilic species.[10]
Workflow for Amide/Ester Formation
Caption: Strategy for activating a hindered carboxylic acid.
Detailed Protocol: Amide Formation via Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound in a dry, aprotic solvent like DCM or THF. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitored by TLC or the cessation of gas evolution).[10][11]
-
Removal of Excess Reagent: Carefully remove the solvent and excess acylating agent under reduced pressure. It is crucial to ensure all excess reagent is removed as it can react with the incoming amine.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of dry aprotic solvent. In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in the same solvent. Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to yield the crude amide.
-
Purification: Purify the product by recrystallization or column chromatography.
| Activation Method | Reagents | Key Considerations |
| Acyl Chloride | SOCl₂, (COCl)₂ | Highly reactive intermediate. Excess reagent must be removed before adding the nucleophile.[10][11] |
| Coupling Reagents | HATU, HBTU, DCC | Forms a highly activated ester in situ. Good for sensitive substrates. DCC can lead to dicyclohexylurea byproduct which can be difficult to remove.[9][12] |
Issue 3: Unwanted Decarboxylation at High Temperatures
Question: During a high-temperature cross-coupling reaction, I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material. How can I prevent this?
Answer: Benzoic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[13][14] This process can be facilitated by certain transition metal catalysts. While high temperatures are often necessary to overcome steric hindrance, excessively high temperatures or prolonged reaction times can promote this unwanted side reaction.
Strategies to Mitigate Decarboxylation:
-
Temperature Optimization: Carefully screen the reaction temperature. It is possible that a slightly lower temperature, while slowing the reaction, will significantly reduce the rate of decarboxylation, leading to a better overall yield of the desired product.
-
Catalyst Choice: Some catalyst systems may be more prone to inducing decarboxylation. If you are observing this side reaction, consider screening different palladium sources and ligands.
-
Protecting Group Strategy: As mentioned previously, converting the carboxylic acid to an ester can be an effective strategy. Esters are generally more stable to decarboxylation under these conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Alternative Coupling Strategies: If decarboxylation remains a persistent issue, exploring alternative synthetic routes that do not require high temperatures at this step may be necessary.
Issue 4: Challenges with Ortho-Lithiation
Question: I want to functionalize the position ortho to the trifluoromethoxy group via directed ortho-lithiation, but the reaction is not proceeding as expected. What are the potential issues?
Answer: While the trifluoromethoxy group can act as a directing group for ortho-lithiation, its directing ability may be weaker compared to other functional groups.[15][16] Furthermore, the presence of the acidic proton on the carboxylic acid will interfere with the organolithium reagent.
Recommendations for Ortho-Lithiation:
-
Protect the Carboxylic Acid: The carboxylic acid must be protected before attempting ortho-lithiation. Conversion to an ester or another non-acidic functional group is essential.
-
Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are typically used for directed ortho-lithiation.[16]
-
Temperature Control: These reactions are usually performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.
-
Quenching with Electrophiles: The generated lithium intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.
References
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
- ACS Publications. (2008). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- ACS Publications. (n.d.). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. [Link]
- ResearchGate. (n.d.).
- NIH. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
- The Royal Society of Chemistry. (2012).
- RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. [Link]
- PubMed. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
"2-Bromo-6-(trifluoromethoxy)benzoic acid" stability issues and storage conditions
Welcome to the technical support center for 2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS 403646-46-8). This guide is designed for researchers, medicinal chemists, and process development scientists to address common stability issues and provide robust storage and handling protocols. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments and the quality of your results.
Introduction to the Molecule
This compound is a highly functionalized aromatic carboxylic acid, valued as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group ortho to a carboxylic acid, imparts specific chemical properties that are advantageous for synthesis but also necessitate careful handling to avoid degradation. The strong electron-withdrawing nature of both the trifluoromethoxy group and the bromine atom significantly increases the acidity of the carboxylic acid.[1] Furthermore, the steric bulk of these ortho substituents can influence the reactivity of the carboxyl group.[1][2]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general principles for substituted benzoic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | The compound is a solid at room temperature and does not require refrigeration or freezing for long-term storage.[3] |
| Atmosphere | Sealed in a dry environment | The compound is susceptible to hydrolysis, especially under basic conditions. A dry, inert atmosphere is ideal. Benzoic acids, in general, should be stored in tightly closed containers to prevent moisture absorption. |
| Light | Keep in a dark place | Aromatic bromine compounds can be sensitive to light, potentially leading to photodegradation and the formation of radical species. |
| Incompatibilities | Strong bases, strong oxidizing agents, and some reactive metals | As a carboxylic acid, it will react exothermically with bases. Strong oxidizing agents can lead to degradation of the aromatic ring. |
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues that may arise during the use of this compound in various chemical transformations.
Issue 1: Low Yield or Failed Reaction in Amide or Ester Couplings
-
Observation: You are attempting to form an amide or ester from the carboxylic acid using standard coupling reagents (e.g., EDC, DCC, HOBt), but you observe a low yield of the desired product, or the starting material is recovered unchanged.
-
Probable Cause: Steric Hindrance: The bulky bromine and trifluoromethoxy groups at the ortho positions sterically hinder the approach of the coupling reagents and the nucleophile (amine or alcohol) to the carboxylic acid.[1][2]
-
Solutions:
-
Convert to a More Reactive Intermediate: Instead of a direct coupling, first, convert the carboxylic acid to an acid chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is significantly more electrophilic and less sterically demanding for the subsequent nucleophilic attack.
-
Use Less Bulky Coupling Reagents: Experiment with smaller, more reactive coupling agents that may be less sensitive to steric hindrance.
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or degradation.
-
Issue 2: Unexpected Side Products in Reactions with Organometallics
-
Observation: When using organolithium or Grignard reagents for ortho-lithiation or other transformations, you isolate unexpected byproducts in addition to or instead of the desired product.
-
Probable Cause: Multiple Reactive Sites: The molecule has several electrophilic centers. Organometallic reagents can act as strong bases, deprotonating the carboxylic acid, or as nucleophiles, potentially attacking the carbon bearing the bromine atom in a nucleophilic aromatic substitution-type reaction.[4]
-
Solutions:
-
Protect the Carboxylic Acid: Before introducing the organometallic reagent, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) or another suitable protecting group. This will prevent the acid-base reaction and direct the organometallic reagent to the desired reaction site.
-
Use a Hindered Base for Deprotonation: If ortho-lithiation is the goal, use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures to selectively deprotonate the aromatic ring without adding to it.
-
Control Stoichiometry and Temperature: Use precise amounts of the organometallic reagent and maintain low reaction temperatures (e.g., -78 °C) to minimize side reactions.
-
Issue 3: Discoloration of the Compound Upon Storage or in Solution
-
Observation: The white, crystalline solid develops a yellowish or brownish tint over time, or solutions of the compound become colored, especially when exposed to light or air.
-
Probable Cause: Photodegradation or Oxidation: Aromatic bromine compounds can be susceptible to photodegradation, where UV light can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of colored radical species.[5] Oxidation of trace impurities from the synthesis can also contribute to discoloration.
-
Solutions:
-
Strict Adherence to Storage Conditions: Always store the solid compound in a tightly sealed, amber-colored vial or a container protected from light.
-
Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use. If a solution needs to be stored, even for a short period, protect it from light and consider purging with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Purification: If discoloration is significant, the compound may need to be repurified, for example, by recrystallization, to remove colored impurities before use.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic or basic aqueous solutions?
A1:
-
Acidic Conditions: The compound is generally stable in mild to moderately acidic aqueous solutions. The trifluoromethoxy group is highly resistant to hydrolysis under acidic conditions.
-
Basic Conditions: The compound is less stable in basic solutions. As a carboxylic acid, it will be deprotonated to form the corresponding carboxylate salt. Under stronger basic conditions and with heating, there is a risk of nucleophilic aromatic substitution, where the bromine atom could be displaced by a hydroxide ion. While less likely, prolonged exposure to strong bases could potentially lead to the hydrolysis of the trifluoromethoxy group.
Q2: What is the likely thermal stability of this compound? Could it undergo decarboxylation upon heating?
Q3: Can the bromine atom be displaced in nucleophilic substitution reactions?
A3: Yes, the bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6] The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethoxy and carboxylic acid groups. However, the ortho-position of the carboxylic acid can sometimes interfere with or direct these reactions. Strong nucleophiles can displace the bromine, and this reactivity is often exploited in synthetic chemistry.
Q4: What are the expected impurities in a commercial sample of this compound?
A4: The impurity profile can vary depending on the synthetic route. Potential impurities could include isomers formed during the bromination or functionalization of the aromatic ring, starting materials from incomplete reactions, or byproducts from side reactions such as debromination or hydrolysis of the trifluoromethoxy group if harsh conditions were used during synthesis and purification.[7][8] It is always recommended to check the certificate of analysis provided by the supplier and, if necessary, perform your own analytical characterization (e.g., NMR, LC-MS) to confirm the purity before use.
Experimental Protocols
Protocol 1: Conversion to the Acid Chloride
This protocol provides a general method for activating the carboxylic acid to facilitate subsequent reactions.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-5.0 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude acid chloride can be used directly in the next step or purified by distillation under high vacuum if necessary.
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues encountered when using this compound.
References
- The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. PubMed. [Link]
- Acidity of o-halobenzoic acids. Chemistry Stack Exchange. [Link]
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. [Link]
- Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. PMC. [Link]
- Preparation method of 2-bromo-6-fluorobenzoic acid.
- 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630. PubChem. [Link]
- 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]
- Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation.
- 2-(Trifluoromethyl)benzoic acid. PMC. [Link]
- (PDF) 2-(Trifluoromethyl)benzoic acid.
- Preparation method of 2-bromo-6-fluorobenzoic acid.
- The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. [Link]
- 2-Bromo-5-fluorobenzoic acid Properties vs Temper
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Photoelectrocatalytic degradation of benzoic acid using Au doped TiO2 thin films. PubMed. [Link]
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC. [Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
- Surface-Engineered MoOx/CN Heterostructures Enable Long-Term SF6 Photodegradation via Suppressed Fluorid
- How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]
- B. What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]
- 2 Bromo 6 (Trifluoromethyl)Benzoic Acid. Cenmed. [Link]
- Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes. Google Sites.
- (PDF) 2,4,6-Trifluorobenzoic acid.
- Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
- Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PubMed. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing 2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS 403646-46-8) and utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and impurity profiling.[1][2][3] Here, we address common challenges in identifying synthesis-related byproducts, offering field-proven insights and actionable protocols to ensure the integrity of your synthesis and the purity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the analytical challenges and strategies for this specific synthesis.
Q1: What are the most probable byproducts I should expect during the synthesis of this compound?
A1: Based on common synthetic routes, which likely involve the bromination of a trifluoromethoxy-substituted benzoic acid precursor, several classes of byproducts can be anticipated. These arise from incomplete reactions, side-reactions, or degradation.[4][5]
-
Starting Material Carryover: Unreacted starting materials, such as 2-(trifluoromethoxy)benzoic acid.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring, for example, 3-Bromo-2-(trifluoromethoxy)benzoic acid or 5-Bromo-2-(trifluoromethoxy)benzoic acid. The directing effects of the carboxyl and trifluoromethoxy groups influence the prevalence of these isomers.[6]
-
Polybromination: Addition of more than one bromine atom to the aromatic ring, leading to dibromo- or even tribromo-species, especially if excess brominating agent is used.[7]
-
Hydrolysis of the Trifluoromethoxy Group: Under harsh acidic or basic conditions, the -OCF3 group can hydrolyze to a carboxylic acid, though it is generally more stable than a -CF3 group. This would form 2-bromo-6-hydroxybenzoic acid.[8][9][10][11]
-
Decarboxylation: Loss of the carboxylic acid group (-COOH), particularly under thermal stress or certain catalytic conditions, can lead to the formation of 1-bromo-3-(trifluoromethoxy)benzene.[12][13][14][15][16]
Q2: Why is LC-MS the ideal technique for analyzing this reaction mixture?
A2: LC-MS is the preferred method for impurity profiling in pharmaceutical development for several key reasons.[17][18] High-Performance Liquid Chromatography (HPLC) provides the high-resolution separation needed to distinguish between the main product and structurally similar isomers or byproducts.[4][19] Mass Spectrometry (MS) offers two critical pieces of information:
-
Molecular Weight: It provides the mass-to-charge ratio (m/z) of each separated compound, allowing for the rapid determination of molecular formulas for unknown peaks.
-
Structural Information: The isotopic pattern is highly informative. Bromine has two abundant isotopes (79Br and 81Br) in an approximate 1:1 ratio, creating a characteristic M/M+2 isotopic pattern in the mass spectrum that is a dead giveaway for a bromo-compound.[20][21][22] High-resolution MS (HRMS) can provide exact mass measurements, further confirming elemental composition.
Q3: What are the main challenges in interpreting the LC-MS data for this analysis?
A3: The primary challenges include:
-
Co-elution: Structurally similar isomers may not be fully separated by the HPLC column, leading to overlapping peaks and mixed mass spectra. Method optimization is key to resolving this.
-
Ion Suppression: High concentrations of the main product can suppress the ionization of low-level impurities in the MS source, making them difficult to detect. Diluting the sample can help mitigate this.
-
Fragmentation Complexity: The trifluoromethoxy group can exhibit complex fragmentation patterns.[23][24][25][26] Understanding these patterns is crucial for structural elucidation of unknown byproducts via MS/MS experiments.
Part 2: Troubleshooting Guide & In-Depth Analysis
This section provides detailed answers to specific experimental issues you might encounter.
Q4: I see an unexpected peak with an M/M+2 isotopic pattern, but it's not my desired product. How do I identify it?
A4: The M/M+2 pattern confirms the presence of one bromine atom. The next step is to determine the molecular weight from the m/z value.
Workflow for Identifying an Unknown Brominated Byproduct:
Caption: Workflow for identifying unknown brominated byproducts.
Step-by-Step Identification:
-
Determine Molecular Weight: Identify the monoisotopic mass from the mass spectrum. For example, your target product, C8H4BrF3O3, has a calculated monoisotopic mass of approximately 283.93 Da.[2]
-
Hypothesize Structures: Compare this mass to the potential byproducts listed in the table below. Does it match a polybrominated species, a decarboxylated product, or something else?
-
Utilize High Resolution MS (HRMS): If available, HRMS provides an exact mass measurement, which can confirm the elemental formula and distinguish between compounds with the same nominal mass.[21][27]
-
Perform MS/MS: Isolate the parent ion of the unknown peak in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. For instance, a loss of 45 Da (-COOH) is characteristic of a carboxylic acid.[28] A loss of 69 Da (-CF3) could indicate fragmentation of the trifluoromethoxy group.[24]
Table 1: Potential Byproducts and Their Expected Masses
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Key MS Identification Notes |
| Target Product | C8H4BrF3O3 | 283.93 | Characteristic M/M+2 bromine pattern. |
| Decarboxylated Product | C7H4BrF3O | 239.94 | Mass is 44 Da less than the target. M/M+2 pattern. |
| Dibrominated Product | C8H3Br2F3O3 | 361.84 | M/M+2/M+4 pattern (1:2:1 ratio) for two bromines. |
| Hydrolyzed Product | C7H5BrO3 | 215.94 | Mass is 68 Da less than target (-CF2O). M/M+2 pattern. |
| Starting Material (Example) | C8H5F3O3 | 206.02 | No bromine isotope pattern. |
| Protodehalogenated Product | C8H5F3O3 | 206.02 | Mass corresponds to starting material without bromine.[29] |
Q5: My chromatogram shows a peak with the correct mass for my product, but it's broad and tailing. What's causing this?
A5: Peak tailing for an acidic compound like a benzoic acid is often related to the mobile phase pH or secondary interactions with the stationary phase.
Troubleshooting Peak Shape:
-
Mobile Phase pH: The pKa of benzoic acids is typically around 4. For good peak shape on a C18 column, the mobile phase pH should be at least 1.5-2 units below the pKa to keep the acid in its neutral, protonated form.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase (both water and organic solvent).[30] This ensures the carboxyl group is fully protonated, leading to better retention and sharper peaks.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid, causing tailing.
-
Solution: Use a modern, end-capped column or a column specifically designed for polar compounds. Sometimes, adding a small amount of a competitive base (like triethylamine, TEA) can mask these silanols, but this is generally not recommended for MS due to ion suppression. Stick to optimizing the mobile phase pH first.
Q6: I see a lot of small, extraneous peaks. How do I know if they are reaction byproducts or just system contamination?
A6: This is a critical question in impurity profiling. A systematic approach is required to differentiate true byproducts from contaminants.
Protocol for Differentiating Byproducts from Contaminants:
-
Run a Solvent Blank: Inject the exact solvent mixture used to dissolve your sample. Any peaks observed in the blank run are contaminants from the solvent, vials, or the LC-MS system itself (e.g., plasticizers, slip agents).
-
Analyze Starting Materials: Run a separate LC-MS analysis of each starting material used in the synthesis. This will identify any impurities that were carried over into the final reaction mixture.
-
Compare "Time Zero" and Final Reaction Mixture: Analyze a sample taken immediately after mixing the reagents (T=0) and compare it to your final reaction mixture. Peaks that are present at T=0 are likely from starting materials. Peaks that "grow in" over the course of the reaction are genuine products or byproducts.
-
Forced Degradation Study: To identify potential degradation products, subject a pure sample of your final compound to stress conditions (e.g., heat, acid, base, oxidation). Peaks that appear during this study are likely degradants, which could also form as byproducts under certain reaction conditions.
By following these systematic steps, you can confidently build a comprehensive profile of the impurities that are directly related to your synthetic process.
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry.
- LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.
- Decarboxylative Hydroxylation of Benzoic Acids. (2021).
- Impurity Profiling of Pharmaceuticals. (2020). International Journal of Pharmaceutical Sciences and Research.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (2023). Journal of Drug Delivery and Therapeutics.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. (2023).
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (2025). Benchchem.
- The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. (1996). Journal of Heterocyclic Chemistry.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Freie Universität Berlin.
- Preventing byproduct formation in the bromination of aminobenzoic acid. (2025). BenchChem.
- LCMS-guided detection of halogenated natural compounds. (2020).
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry.
- Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. (2026). MDPI.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025). Journal of the Chemical Society, Perkin Transactions 2.
- Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020). The Journal of Organic Chemistry.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry.
- Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (1970). Inorganic Chemistry.
- Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.
- Decarboxylative Hydroxylation of Benzoic Acids. (2021).
- Mass Spectrometry - Fragmentation P
- This compound. SynHet.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016).
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. (1951). Journal of the American Chemical Society.
- This compound. AChemBlock.
- Selectivity of Aryl and Benzylic Bromin
- 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- Benzylic Bromin
- Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. (2025). Filo.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed.
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (2025). BenchChem.
- This compound. Sigma-Aldrich.
Sources
- 1. This compound [synhet.com]
- 2. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 3. This compound | 403646-46-8 [sigmaaldrich.com]
- 4. soeagra.com [soeagra.com]
- 5. ijesjournal.com [ijesjournal.com]
- 6. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi | 2 Citations [scispace.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Reactivity of 2-Bromo-6-(trifluoromethoxy)benzoic acid
Welcome to the technical support guide for 2-Bromo-6-(trifluoromethoxy)benzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this challenging substrate. The unique structural features of this molecule—significant steric hindrance and strong electronic deactivation—often lead to difficulties in common synthetic transformations. This guide is designed to help you navigate these challenges and optimize your reaction outcomes.
Understanding the Substrate: A Tale of Two Challenges
This compound presents a dual challenge for synthetic chemists:
-
Steric Hindrance: The presence of two bulky substituents, bromine (Br) and trifluoromethoxy (OCF₃), ortho to both the carboxylic acid and each other, creates a sterically congested environment. This hindrance impedes the approach of reagents and catalysts to both the C-Br bond and the carboxylic acid functional group.[1]
-
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group.[2][3][4] This property deactivates the aromatic ring, which can influence the kinetics of catalytic cycles, particularly the oxidative addition step in cross-coupling reactions.[5]
This guide will address the most common issues encountered when using this substrate in key chemical reactions.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation.[6][7][8] However, the steric and electronic nature of this compound makes it a notoriously difficult substrate.
FAQ 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the likely causes and how can I fix it?
Low to no conversion in Suzuki-Miyaura couplings with this substrate is the most frequently reported issue. The primary bottleneck is the sterically hindered oxidative addition of the palladium(0) catalyst to the C-Br bond.[1]
Root Cause Analysis:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often too small and not electron-rich enough to overcome the high activation barrier of the oxidative addition step with a di-ortho-substituted aryl bromide.
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical and highly substrate-dependent. An incorrect combination can lead to catalyst decomposition, boronic acid degradation, or poor solubility.[9][10]
-
Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.
Troubleshooting Strategies & Optimization Workflow
The following workflow provides a systematic approach to optimizing your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Catalyst Systems for Hindered Substrates
For sterically demanding couplings, the choice of ligand is paramount.[11][12][13] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required to facilitate the reaction.[14][15]
| Catalyst/Ligand Class | Specific Examples | Key Advantages for This Substrate | Reference |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Promote formation of the active L-Pd(0) species, which is crucial for the difficult oxidative addition step.[15] | [13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Form highly stable and active palladium complexes that are robust at elevated temperatures. | [14][16] |
| Palladacycle Precatalysts | Buchwald G3/G4 Precatalysts | Highly efficient and air-stable; they rapidly generate the active monoligated Pd(0) species in solution. | [17] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, add this compound (1.0 eq.), the desired boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) to the vial.
-
Inert Atmosphere: Seal the vial, remove it from the glovebox, and place it in a preheated aluminum block on a stirrer hotplate.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. The aqueous layer can be acidified with 1M HCl to pH ~2-3 to protonate the carboxylic acid, followed by extraction with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[18]
FAQ 2: I am attempting a Buchwald-Hartwig amination. What are the major hurdles and recommended conditions?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[19] For this compound, the challenges are similar to the Suzuki coupling but with the added complexity of the amine nucleophile.
Root Cause Analysis:
-
Ligand Choice: This is the most critical parameter. The ligand must be sufficiently bulky to promote reductive elimination without being so hindered that it prevents the amine from coordinating to the palladium center.[20][21]
-
Base Compatibility: A strong, non-nucleophilic base is required, such as NaOt-Bu or LHMDS. The base must be strong enough to deprotonate the amine (or the N-Pd complex) but should not react with other functional groups.
-
Amine Steric Hindrance: Coupling with sterically hindered amines (e.g., secondary amines) is especially challenging and requires highly specialized ligands.[22]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Ligand | Amine Scope | Key Advantages | Reference |
| Josiphos-type | Primary & Secondary Amines | Bidentate ligands that often show good reactivity and stability. | [19] |
| tBuBrettPhos | Challenging nucleophiles, amides | Specifically designed for difficult couplings, including electron-deficient amines and amides.[23] | [23] |
Part 2: Troubleshooting Carboxylic Acid Reactions
The steric hindrance around the carboxylic acid group makes reactions like amide coupling and esterification particularly difficult.
FAQ 3: My standard amide coupling protocols (e.g., HATU, EDC/HOBt) are ineffective. How can I form an amide bond?
The failure of standard peptide coupling reagents is common for 2,6-disubstituted benzoic acids.[24] These reagents often fail because the bulky ortho groups prevent the formation of the activated ester intermediate.
Root Cause Analysis:
-
Steric Blockade: The ortho Br and OCF₃ groups physically block the carboxylic acid from being attacked by the activating agent and subsequently by the amine.
-
Low Electrophilicity: Even if an activated intermediate is formed, its electrophilicity might be insufficient to react with the amine due to the steric environment.
Strategies for Activating Hindered Carboxylic Acids
-
Conversion to Acyl Chloride: This is a classic strategy to increase the electrophilicity of the carbonyl group.
-
Reagents: Use oxalyl chloride or thionyl chloride (SOCl₂), often with a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Caution: This method can be harsh and may not be suitable for sensitive substrates. The resulting acyl chloride is highly reactive and moisture-sensitive.
-
-
Use of Potent, Less Hindered Coupling Reagents:
-
T3P® (Propylphosphonic Anhydride): This reagent is known to be effective for forming amides from sterically hindered acids.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uranium-based coupling reagent that often succeeds where others fail.[25]
-
-
Mixed Anhydride Method:
-
This method involves activating the carboxylic acid by forming a mixed anhydride, which is more reactive than the acid itself.[26] A common reagent for this is isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).
-
Experimental Protocol: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq.) in anhydrous DCM, add oxalyl chloride (2.0 eq.) followed by one drop of anhydrous DMF. Stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.2 eq.) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).
-
Work-up and Purification: Quench the reaction with water and perform a standard aqueous work-up. Purify by column chromatography.
Part 3: Potential Side Reactions and Prevention
FAQ 4: Am I at risk of decarboxylation under my reaction conditions?
Yes, decarboxylation is a potential side reaction, especially under thermal stress in the presence of transition metals or certain bases.[27] Electron-deficient benzoic acids can be susceptible to decarboxylation.[28][29][30]
Conditions Favoring Decarboxylation:
-
High Temperatures: Prolonged heating above ~120-140 °C can promote thermal decarboxylation.
-
Copper Catalysis: Some copper-mediated reactions are known to promote decarboxylation.[28]
-
Photoredox Conditions: Visible light photoredox catalysis can readily induce decarboxylation to generate aryl radicals.[31][32]
Prevention Strategies:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screen temperatures systematically (e.g., 80 °C, 100 °C, 120 °C).
-
Catalyst Choice: If decarboxylation is a major issue, screen different metal catalysts. Palladium is generally less prone to inducing decarboxylation in these substrates than copper.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Caption: Factors influencing the decarboxylation side reaction.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts.
- Decarboxylative Hydroxyl
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Benchchem.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. Organic Chemistry Portal.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing).
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- Buchwald-Hartwig Amin
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- Buchwald–Hartwig amin
- Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science (RSC Publishing).
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions.
- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- 13 - Organic & Biomolecular Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines.
- Process optimization for acid-amine coupling: a c
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Benzoic acid, 2-bromo-. NIST WebBook.
- 2-Bromobenzoic acid 97 88-65-3. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. growingscience.com [growingscience.com]
- 26. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions [organic-chemistry.org]
- 30. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. macmillan.princeton.edu [macmillan.princeton.edu]
Handling and safety precautions for "2-Bromo-6-(trifluoromethoxy)benzoic acid"
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the safe handling and use of 2-Bromo-6-(trifluoromethoxy)benzoic acid. Our goal is to move beyond mere procedural lists and offer a resource that explains the causality behind experimental choices, ensuring a self-validating system of laboratory safety.
Compound Identification and Properties
A clear understanding of the material's identity is the foundation of safety.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 403646-46-8[1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₃[2] |
| Molecular Weight | 285.02 g/mol [2] |
| Physical Form | Solid |
Section 1: Hazard Identification and Triage
Immediate recognition of potential hazards is critical before any handling occurs. This compound is classified as hazardous and requires careful management.
GHS Hazard Summary
The Globally Harmonized System (GHS) provides a universal framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][6] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
Initial Risk Assessment Workflow
Before the container is even opened, a systematic risk assessment must be performed. This workflow ensures all safety prerequisites are met.
Caption: Initial Risk Assessment Workflow for Handling New Chemicals.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the experimental lifecycle of this compound.
Handling and Storage
Q: What are the ideal storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8] For long-term stability, keeping it in a dark place is also recommended to prevent potential photodegradation, a common pathway for substituted aromatic compounds.
Q: Why is a "well-ventilated area" or "fume hood" always recommended for handling this solid?
A: Although it is a solid, fine dust particles can become airborne during weighing and transfer. These particles can be inhaled, causing respiratory irritation (as per hazard statement H335).[4][9] Working in a fume hood or a ventilated enclosure minimizes the concentration of these airborne particles, protecting the user.
Q: Are there any specific chemicals or materials this compound is incompatible with?
A: Yes. As a general principle for benzoic acid derivatives, you should avoid contact with strong oxidizing agents and strong bases.[8][10] Strong oxidizing agents can lead to vigorous, exothermic reactions, while strong bases can deprotonate the carboxylic acid in a potentially energetic acid-base reaction.
Personal Protective Equipment (PPE)
Q: What type of gloves should I use? The SDS just says "protective gloves."
A: While the SDS provides a general recommendation, for halogenated organic acids, chemically resistant gloves such as nitrile or neoprene are the standard. Always check the manufacturer's glove compatibility charts. The key is to prevent skin contact, as this compound is a known skin irritant.[8] After handling, wash your hands and face thoroughly.[4][7][8]
Q: Is a standard lab coat sufficient for protection?
A: A standard lab coat is the minimum requirement. If there is a significant risk of splashing or dust generation, consider using impervious clothing or an apron in addition to the lab coat.[4] Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged skin contact.[4][7][8]
Q: When is respiratory protection necessary?
A: Respiratory protection is required when engineering controls (like a fume hood) are not available or are insufficient to keep airborne concentrations below exposure limits, or if you are generating significant amounts of dust.[11][12] In such cases, a NIOSH-approved particle filter respirator is appropriate.[7][8]
First Aid and Emergency Response
Q: What is the first thing I should do if I get the powder on my skin?
A: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8][11] Remove any contaminated clothing while rinsing.[4][7] Because this compound is classified as a skin irritant, if redness, pain, or irritation persists after washing, you must seek medical attention.[4][7][8]
Caption: Emergency Response Protocol for Personal Exposure.
Q: The SDS says to "rinse cautiously with water for several minutes" for eye contact. What does "cautiously" mean?
A: "Cautiously" implies using a gentle, low-pressure stream of water from an eyewash station or a similar source. The goal is to flush the chemical out without causing physical damage to the eye from high pressure. You should hold the eyelids open to ensure water irrigates the entire surface of the eye and under the lids.[4] Continue for at least 15 minutes and remove contact lenses if it is safe to do so.[4] All eye exposures to this chemical require immediate medical attention.[7][11]
Section 3: Troubleshooting and Advanced Protocols
This section provides detailed, step-by-step methodologies for specific situations you may encounter.
Protocol: Minor Solid Spill Cleanup
Scenario: You spill less than 5 grams of this compound inside a certified chemical fume hood.
Causality: The primary goals are to prevent the solid from becoming airborne, avoid personal contact, and decontaminate the area without creating more hazardous waste than necessary. Using a wet method for the final cleanup prevents residual dust from remaining.
Step-by-Step Methodology:
-
Alert & Restrict: Alert personnel in the immediate area. Ensure access to the spill area is restricted.
-
Don PPE: Ensure you are wearing appropriate PPE: safety goggles, nitrile gloves, and a lab coat.
-
Contain: DO NOT use a dry brush or towel, as this will generate dust. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the material into a designated, sealable waste container.[8][13] Use tools (e.g., plastic dustpan and brush) that will not generate sparks.
-
Decontaminate: Wet a paper towel with a suitable solvent (such as water and a mild detergent, or ethanol) and gently wipe the spill area. Place the used towels into the same hazardous waste container.
-
Final Wipe: Perform a final wipe with a clean, wet paper towel.
-
Dispose: Seal and label the waste container appropriately. Dispose of it through your institution's hazardous waste program.[4][7][12]
-
Doff PPE & Wash: Remove PPE and wash your hands thoroughly.
Caption: Workflow for Minor Solid Spill Cleanup.
References
- SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene. (2025, September 22). Thermo Fisher Scientific. [Link]
- SAFETY DATA SHEET - 3-Bromo-5-(trifluoromethoxy)benzoic acid. (2024, March 2). Fisher Scientific. [Link]
- SAFETY DATA SHEET - 3-Nitro-5-(trifluoromethyl)benzoic acid. (2025, October 7). Thermo Fisher Scientific. [Link]
- 2-Bromo-6-(trifluoromethyl)benzoic acid. (n.d.). PubChem. [Link]
- Benzoic Acid - Hazardous Substance Fact Sheet. (2009, May). NJDOH. [Link]
Sources
- 1. This compound [synhet.com]
- 2. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nj.gov [nj.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-(trifluoromethoxy)benzoic Acid and 2-Bromo-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone for fine-tuning the physicochemical and pharmacological properties of molecules. Among the plethora of available building blocks, 2-bromo-6-(trifluoromethoxy)benzoic acid and 2-bromo-6-(trifluoromethyl)benzoic acid stand out as valuable scaffolds for the synthesis of complex molecular architectures. While structurally similar, the subtle difference between the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups imparts distinct electronic and steric characteristics, leading to notable differences in their chemical reactivity. This guide provides an in-depth comparison of these two compounds, supported by theoretical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Molecular Properties: A Tale of Two Electron-Withdrawing Groups
At first glance, the -OCF3 and -CF3 groups appear to be close cousins. Both are strongly electron-withdrawing and highly lipophilic, properties that are desirable in drug design for enhancing metabolic stability and membrane permeability.[1][2] However, a deeper dive into their electronic and steric profiles reveals key distinctions that govern their influence on the reactivity of the parent benzoic acid.
| Property | This compound | 2-Bromo-6-(trifluoromethyl)benzoic acid | Rationale |
| Molecular Weight | 285.02 g/mol [3] | 269.02 g/mol [4] | The additional oxygen atom in the trifluoromethoxy group accounts for the higher molecular weight. |
| Predicted pKa | 1.57 ± 0.36 | Not available | The strong electron-withdrawing nature of both substituents significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). A direct experimental comparison is not readily available in the literature. |
| Hansch Lipophilicity Parameter (π) of Substituent | +1.04 (-OCF3)[2] | +0.88 (-CF3)[1] | The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[2] |
| Hammett Constant (σp) of Substituent | +0.35 (-OCF3) | +0.54 (-CF3) | Both are strongly electron-withdrawing, but the -CF3 group has a more pronounced electron-withdrawing effect through induction. |
The trifluoromethyl group is a potent electron-withdrawing substituent primarily through a strong inductive effect (-I). In contrast, the trifluoromethoxy group, while also strongly inductively withdrawing, possesses an oxygen atom with lone pairs that can participate in resonance (+R), albeit this effect is significantly diminished by the adjacent trifluoromethyl group.[5] This nuanced electronic difference, coupled with steric considerations, dictates the reactivity of the C-Br bond and the aromatic ring in various chemical transformations.
Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is best understood by examining their behavior in common synthetic reactions pivotal for drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds.[6] For both this compound and 2-bromo-6-(trifluoromethyl)benzoic acid, the reaction is expected to be challenging due to the steric hindrance imposed by the two ortho substituents.[7][8]
Predicted Reactivity:
Based on electronic effects, the carbon-bromine bond in the 2-bromo-6-(trifluoromethyl)benzoic acid is expected to be slightly more activated towards oxidative addition to the palladium catalyst due to the stronger electron-withdrawing nature of the -CF3 group. However, steric hindrance is a dominant factor in the coupling of 2,6-disubstituted aryl halides.[9][10] The trifluoromethoxy group, despite being larger than a methyl group, is conformationally flexible and its O-CF3 bond tends to be orthogonal to the aromatic ring, which might influence its steric profile in the transition state.[5]
Experimental Considerations:
For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is often crucial to facilitate the oxidative addition and reductive elimination steps.[7] The use of a strong, non-nucleophilic base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is also recommended.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
2-Bromo-6-(substituted)benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromo-6-(substituted)benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Collect the product by filtration and purify by recrystallization or column chromatography.
-
Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-bromo-6-substituted benzoic acids.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[11][12] Both the -OCF3 and -CF3 groups, along with the carboxylic acid, activate the aryl bromide towards nucleophilic attack.
Predicted Reactivity:
The 2-bromo-6-(trifluoromethyl)benzoic acid is predicted to be more reactive in SNAr reactions. The stronger inductive electron-withdrawing effect of the -CF3 group leads to a more electron-deficient aromatic ring, which is more susceptible to attack by a nucleophile.[13][14] The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a Meisenheimer complex, and a more electron-poor ring will accelerate this step.[13]
Experimental Considerations:
The choice of nucleophile and reaction conditions is critical. Strong nucleophiles such as alkoxides, amines, or thiolates are typically used. The reaction may require elevated temperatures to overcome the activation barrier.
Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Materials:
-
2-Bromo-6-(substituted)benzoic acid (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the 2-bromo-6-(substituted)benzoic acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the nucleophile portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench with a proton source (e.g., water or dilute acid), and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by chromatography or recrystallization.
-
SNAr Reaction Mechanism:
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Ortho-Lithiation
Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings.[15][16] The carboxylic acid group can direct the lithiation to the ortho position.[17] In the case of 2-bromo-6-(substituted)benzoic acids, the position ortho to the carboxylic acid is already substituted with a bromine atom. Therefore, lithiation would be expected to occur at the other ortho position if it were available. However, in these 2,6-disubstituted systems, the most likely reaction with a strong organolithium reagent at low temperatures would be a lithium-halogen exchange.
Predicted Reactivity:
Literature suggests that the trifluoromethoxy group is superior to the trifluoromethyl group in promoting hydrogen/metal permutation at an ortho position .[18] This implies that the C-H bond ortho to the -OCF3 group is more acidic. While this specific reaction is a lithium-halogen exchange rather than a deprotonation, the higher acidifying effect of the -OCF3 group on the ortho protons suggests it may also influence the rate of lithium-halogen exchange.
Experimental Considerations:
Lithium-halogen exchange is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or tert-butyllithium to prevent side reactions.[15] The resulting aryllithium species can then be quenched with various electrophiles.
Generalized Experimental Protocol for Lithium-Halogen Exchange and Electrophilic Quench:
-
Materials:
-
2-Bromo-6-(substituted)benzoic acid (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi, 2.2 equiv)
-
Anhydrous THF
-
Electrophile (e.g., methyl iodide, dimethylformamide)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the 2-bromo-6-(substituted)benzoic acid in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add the organolithium reagent and stir for a short period (e.g., 30 minutes).
-
Add the electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
Ortho-Lithiation/Exchange Workflow:
Caption: A generalized workflow for lithium-halogen exchange and subsequent electrophilic quench.
Conclusion
The choice between this compound and 2-bromo-6-(trifluoromethyl)benzoic acid as a synthetic building block will depend on the specific reaction being considered and the desired electronic properties of the final product.
-
For Suzuki-Miyaura cross-coupling , both substrates are expected to be challenging due to steric hindrance, with reactivity likely being more dependent on the optimization of the catalytic system rather than the subtle electronic differences between the -OCF3 and -CF3 groups.
-
For nucleophilic aromatic substitution , 2-bromo-6-(trifluoromethyl)benzoic acid is predicted to be the more reactive substrate due to the stronger electron-withdrawing nature of the -CF3 group.
-
In the context of ortho-lithiation chemistry , the trifluoromethoxy group has been suggested to be a more effective directing group, potentially leading to more efficient transformations involving metallation.
Ultimately, the selection of one of these valuable reagents over the other should be guided by a careful consideration of the reaction mechanism and the desired electronic and steric environment in the target molecule. While this guide provides a framework for predicting their relative reactivity, empirical validation through reaction optimization will be key to unlocking their full synthetic potential.
References
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. (2023, October 31).
- Nucleophilic aromatic substitution. In Wikipedia.
- Nucleophilic Aromatic Substitution — Aryl Halides.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- The Suzuki Reaction. (2014, February 6).
- 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids.
- 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. (2021, April 1).
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3890-3893. (2009, April 24).
- Synthesis of Trifluoromethoxylated (Hetero)
- F19 Chemical Shifts of the Sulfur Pentafiuoride, Trifiuoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aro. ElectronicsAndBooks.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. (2013, February 11).
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- hammett substituent constants: Topics by Science.gov.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014, February 6).
- Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (2023, July 18).
- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. In Chemistry LibreTexts.
- A survey of Hammett substituent constants and resonance and field parameters.
- 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem.
- Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- 2-Bromo-6-(trifluoromethyl)benzoic acid. HANGZHOU TIANYE CHEMICALS CO., LTD..
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 403646-46-8 | AChemBlock [achemblock.com]
- 4. 2-Bromo-6-(trifluoromethyl)benzoic acid, CasNo.177420-64-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. employees.oneonta.edu [employees.oneonta.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Spectroscopic Comparison of Bromo-benzoic Acid Derivatives: An In-Depth Technical Guide
<
Introduction
Bromo-benzoic acid isomers (2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid) are foundational building blocks in medicinal chemistry and materials science. While sharing the same molecular formula (C₇H₅BrO₂), the positional isomerism of the bromine atom on the benzene ring profoundly influences their electronic environment and, consequently, their spectroscopic signatures.[1] Accurate and unambiguous identification of these isomers is paramount for ensuring the integrity of synthetic pathways and the purity of final products.
This comprehensive guide provides a detailed comparative analysis of these three key isomers using fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causal relationships between molecular structure and spectral output, present validated experimental data, and provide robust protocols for reproducible analysis.
Pillar 1: The Causality Behind Spectral Differences
The spectroscopic differentiation of bromo-benzoic acid isomers is rooted in the interplay of electronic effects exerted by the carboxyl (-COOH) and bromo (-Br) substituents.
-
Carboxyl Group (-COOH): This group acts as a deactivating, meta-directing group. It exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-R).[2]
-
Bromo Group (-Br): Halogens present a more complex scenario. Bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I), but it is an ortho, para-director because of its electron-donating resonance effect (+R) via its lone pairs.[2]
The vector sum of these effects, which varies depending on the relative positions of the two groups, creates unique electron densities at each carbon and hydrogen atom on the aromatic ring. This variance is the primary driver for the distinct chemical shifts observed in NMR spectroscopy and the subtle shifts in vibrational frequencies seen in FT-IR.
Caption: Electronic and positional effects of substituents for each bromo-benzoic acid isomer.
Pillar 2: Comparative Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. For bromo-benzoic acids, the key diagnostic regions are the O-H and C=O stretches from the carboxylic acid, the C-Br stretch, and the out-of-plane C-H bending vibrations in the fingerprint region. In the solid state, these acids typically exist as hydrogen-bonded dimers, which significantly broadens the O-H stretching band and lowers the C=O stretching frequency compared to the monomeric form.[3]
Key Differentiators:
-
O-H Stretch (Carboxylic Acid Dimer): A very broad band is expected for all isomers in the 2500-3300 cm⁻¹ range due to strong hydrogen bonding.
-
C=O Stretch (Carbonyl): This sharp, intense band appears around 1700 cm⁻¹. The exact position is sensitive to the electronic effect of the bromine substituent. For instance, the C=O stretch in 2-bromobenzoic acid is found at approximately 1700 cm⁻¹.[4]
-
C-H Out-of-Plane (OOP) Bending: The pattern of absorption in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
-
Ortho (1,2-disubstituted): Expect a strong band around 750 cm⁻¹.
-
Meta (1,3-disubstituted): Look for bands near 780 cm⁻¹ and 880 cm⁻¹.
-
Para (1,4-disubstituted): A single strong band is characteristic, typically around 830-850 cm⁻¹.
-
| Vibrational Mode | 2-Bromobenzoic Acid (cm⁻¹) | 3-Bromobenzoic Acid (cm⁻¹) | 4-Bromobenzoic Acid (cm⁻¹) |
| O-H Stretch (Broad) | ~2500-3300 | ~2500-3300 | ~2500-3300 |
| C=O Stretch | ~1700[4] | ~1690-1710 | ~1680-1700 |
| C-H OOP Bending | ~750 (Strong) | ~780, ~880 | ~840 (Strong) |
| C-Br Stretch | ~650-750 | ~650-750 | ~650-750 |
Data compiled from typical values and available spectral databases.[4][5][6][7][8]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for isomer differentiation by mapping the chemical environment of ¹H and ¹³C nuclei.[9] The chemical shifts (δ) are highly sensitive to the electron density around the nucleus.
The aromatic region (7.0-8.5 ppm) of the ¹H NMR spectrum displays unique splitting patterns and chemical shifts for each isomer. The proton ortho to the electron-withdrawing carboxyl group is typically the most deshielded (shifted downfield).
-
2-Bromobenzoic Acid: Exhibits a complex multiplet pattern for the four aromatic protons.[4]
-
3-Bromobenzoic Acid: Shows four distinct signals in the aromatic region, often appearing as a triplet, a doublet of doublets, and two other multiplets.[10]
-
4-Bromobenzoic Acid: Presents the simplest spectrum due to molecular symmetry. It shows two doublets, characteristic of an A₂B₂ system, representing the two pairs of equivalent protons.[11][12]
| Isomer | Approximate ¹H Chemical Shifts (δ, ppm) in DMSO-d₆ | Key Splitting Pattern |
| 2-Bromobenzoic Acid | 7.30-7.80 (complex multiplet, 4H)[4] | Complex, overlapping multiplets |
| 3-Bromobenzoic Acid | ~8.1 (t), ~7.9 (d), ~7.7 (d), ~7.5 (t) (4H total) | Four distinct aromatic signals |
| 4-Bromobenzoic Acid | ~7.9 (d, 2H), ~7.7 (d, 2H)[12] | Two doublets (A₂B₂ system) |
Note: Chemical shifts are solvent-dependent. The values provided are approximate.[4][10][12]
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the seven distinct carbon atoms being indicative of the isomer. The carboxyl carbon is typically found downfield (~165-170 ppm), while the carbon attached to the bromine (C-Br) is shifted upfield relative to other substituted carbons.
-
2-Bromobenzoic Acid: The C-Br signal is around 122.0 ppm, and the carboxyl carbon is at ~169.6 ppm (in MeOD).[4]
-
3-Bromobenzoic Acid: Shows distinct shifts for all aromatic carbons, reflecting the lack of symmetry.
-
4-Bromobenzoic Acid: Due to symmetry, only four signals are expected for the six aromatic carbons (two pairs are equivalent), plus the carboxyl carbon.
| Isomer | Approximate ¹³C Chemical Shifts (δ, ppm) |
| Carboxyl (C=O) | ~167-170 |
| 2-Bromobenzoic Acid | ~169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 (in MeOD)[4] |
| 3-Bromobenzoic Acid | ~166.8, 137.1, 134.1, 131.5, 130.2, 128.5, 122.5 (in DMSO-d₆) |
| 4-Bromobenzoic Acid | ~167.0, 132.2 (2C), 131.5 (2C), 130.9, 128.5 (in DMSO-d₆) |
Data compiled from typical values and available spectral databases. Solvent effects will cause variations.[4][13][14][15][16]
C. UV-Vis Spectroscopy
UV-Vis spectroscopy measures electronic transitions, typically π → π* transitions in the benzene ring.[17] The position of the bromine atom influences the energy of these transitions, leading to different wavelengths of maximum absorbance (λmax). All isomers show strong absorption below 300 nm.
| Isomer | Approximate λmax (nm) in Ethanol/Methanol |
| 2-Bromobenzoic Acid | ~280, ~220 |
| 3-Bromobenzoic Acid | ~285, ~225 |
| 4-Bromobenzoic Acid | ~290, ~235 |
Note: These values are approximate and can be influenced by solvent choice.
Pillar 3: Self-Validating Experimental Protocols
Reproducible and reliable data acquisition is contingent on meticulous experimental procedure.
Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of bromo-benzoic acid isomers.
Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
This method is standard for solid samples and relies on dispersing the analyte in an IR-transparent matrix.[18]
-
Preparation: Gently grind 1-2 mg of the bromo-benzoic acid isomer with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[19] The goal is a fine, homogenous powder. Over-grinding the KBr should be avoided as it can increase moisture absorption.[20]
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes to form a thin, transparent pellet. An opaque or thick pellet will obstruct the IR beam.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Background Collection: Acquire a background spectrum of the empty sample chamber. This is automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
This protocol ensures high-quality spectra for structural elucidation.[21]
-
Sample Preparation: Weigh 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the isomer into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[21] Ensure the sample is fully dissolved; filter if particulates are present.[21]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation:
-
Insert the tube into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set appropriate spectral width (e.g., -1 to 12 ppm) and acquisition time (~3-4 seconds).
-
Ensure the data is correctly Fourier transformed, phase-corrected, and baseline-corrected.
-
Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[22]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[23]
-
Process the data similarly to the ¹H spectrum.
-
Protocol 3: UV-Vis Spectroscopy (Solution Method)
This protocol is for determining the absorbance characteristics of the isomers.[24]
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol). The solvent should not absorb in the same region as the analyte.[17]
-
Sample Preparation: Prepare a stock solution of the isomer. From this, create a dilute solution in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[24][25]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.
-
Data Acquisition: Replace the solvent blank with the sample cuvette. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[26] The resulting plot will show absorbance versus wavelength, from which the λmax values can be determined.[27]
Conclusion
The positional isomers of bromo-benzoic acid, while structurally similar, are readily and reliably distinguishable through a combination of FT-IR, NMR, and UV-Vis spectroscopy. ¹H NMR provides the most unambiguous differentiation through unique aromatic splitting patterns. FT-IR serves as a rapid and effective confirmation tool, particularly by analyzing the C-H out-of-plane bending vibrations in the fingerprint region. ¹³C NMR and UV-Vis spectroscopy provide valuable complementary data for a comprehensive structural verification. By understanding the electronic principles that govern these spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently identify and characterize these vital chemical building blocks.
References
- Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Shimadzu. (n.d.). KBr Pellet Method.
- PubChem. (n.d.). 4-Bromobenzoic acid.
- AntsLAB. (2019). KBr Pellet Preparation for IR spectroscopy using Hydraulic Pellet Press.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat.
- Semantic Scholar. (n.d.). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
- PubChem. (n.d.). 3-Bromobenzoic acid.
- PubMed. (2009). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Semantic Scholar. (n.d.). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- SIELC Technologies. (2018). 4-Bromobenzoic acid.
- University of Cambridge. (n.d.). NMR Spectroscopy in Organic Chemistry: a quick guide.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[FTIR] - Spectrum.
- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
- Michigan State University. (n.d.). NMR Spectroscopy.
- MIT OpenCourseWare. (n.d.). APPENDIX 2.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- Microbe Notes. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations.
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromobenzoic acid(585-76-2) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids | Semantic Scholar [semanticscholar.org]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum [chemicalbook.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. shimadzu.com [shimadzu.com]
- 19. scienceijsar.com [scienceijsar.com]
- 20. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. NMR Spectroscopy [www2.chemistry.msu.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ossila.com [ossila.com]
- 25. microbenotes.com [microbenotes.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide for Drug Discovery Scientists: Trifluoromethoxy vs. Trifluoromethyl Groups
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry, employed to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups.[1] While structurally similar, these two groups impart distinct characteristics to a molecule, influencing its lipophilicity, metabolic stability, and electronic nature.[1] This guide provides an objective comparison of the trifluoromethoxy and trifluoromethyl groups, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.[1]
The Unique Role of Fluorine in Drug Design
The introduction of fluorine into organic compounds can greatly alter their acidity, dipole moment, polarity, and lipophilicity, as well as their metabolic and chemical stability.[2] This is due to the strong electronegativity, good lipophilicity, and high stability of C–F bonds.[2] It is estimated that about 25% of pharmaceuticals on the market contain at least one fluorine atom, with the trifluoromethyl group being the most common fluorinated group.[2]
Head-to-Head Comparison: -OCF3 vs. -CF3
While both groups are potent tools in a medicinal chemist's arsenal, their effects on a lead compound can be significantly different. The choice between them is often a nuanced decision based on the specific therapeutic target and desired pharmacokinetic profile.
Physicochemical Properties: A Quantitative Look
The trifluoromethoxy and trifluoromethyl groups significantly modulate a molecule's properties. The following table summarizes key quantitative data for these two functional groups, providing a basis for their comparison in drug design.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Impact on Drug Design |
| Lipophilicity (Hansch π) | +1.04[1][3] | +0.88[1][4] | Both groups increase lipophilicity, with -OCF3 having a slightly greater effect, which can influence cell membrane permeability and plasma protein binding.[1] |
| Electronic Effect (Hammett Constant, σp) | +0.35[1] | +0.54[1] | Both are strong electron-withdrawing groups, but -CF3 has a more pronounced effect, which can alter a molecule's pKa and its interaction with biological targets.[1] |
| Electronic Effect (Hammett Constant, σm) | +0.38[1] | +0.43[1] | Both exhibit a strong electron-withdrawing inductive effect from the meta position.[1] |
| Aqueous Solubility | Generally decreased[1] | Generally decreased[1] | The increase in lipophilicity typically leads to a reduction in aqueous solubility.[1] |
| Metabolic Stability | Generally high[3] | Generally high[4] | The strong C-F bonds in both groups contribute to high metabolic stability.[3][4] |
Delving Deeper: The "Why" Behind the Numbers
Lipophilicity: The higher lipophilicity of the -OCF3 group compared to the -CF3 group can be attributed to the presence of the oxygen atom, which, despite its polarity, contributes to an overall more lipophilic character when trifluoromethylated.[4][5] This enhanced lipophilicity can be advantageous for crossing the blood-brain barrier or for targets residing in lipid-rich environments. However, excessive lipophilicity can lead to poor solubility and increased off-target effects.[]
Electronic Effects: The -CF3 group is a stronger electron-withdrawing group than -OCF3, as indicated by its higher Hammett constant.[1] This powerful inductive effect can significantly lower the pKa of nearby acidic or basic centers, influencing the ionization state of the drug at physiological pH. This, in turn, affects solubility, permeability, and target binding. The "super-halogen" nature of the -OCF3 group provides a more moderate electron-withdrawing effect.[7]
Metabolic Stability: Both groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][8] The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] This can lead to a longer half-life and improved bioavailability.[8] The choice between the two may depend on the specific metabolic liabilities of the parent molecule.
Synthetic Accessibility: A Practical Consideration
Historically, the incorporation of a -CF3 group has been more straightforward, with a wider array of well-established synthetic methods.[2] Trifluoromethylation reactions are now common in medicinal chemistry.[9] The synthesis of trifluoromethoxy-containing compounds, however, has been more challenging due to the instability of the trifluoromethoxide anion.[10][11] However, recent advances in synthetic methodology, including the development of new trifluoromethoxylation reagents, are making the -OCF3 group more accessible.[10][12]
Caption: Synthetic accessibility of -CF3 and -OCF3 groups.
Experimental Protocols for Comparative Evaluation
Accurate assessment of the physicochemical and ADME properties of drug candidates is crucial.[1] The following are detailed methodologies for key experiments cited in the comparison of trifluoromethoxy and trifluoromethyl groups.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold-standard for determining the partition coefficient (LogP) of a compound between n-octanol and water.[][13]
Materials:
-
Test compound (with -OCF3 or -CF3)
-
n-Octanol (reagent grade)
-
Purified water or buffer of desired pH
-
Separatory funnels
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[1]
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.[1]
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water/buffer in a centrifuge tube.
-
Equilibration: Shake the mixture on a mechanical shaker for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: Calculate the LogP value using the following equation: LogP = log10 ([Compound]octanol / [Compound]aqueous)
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[8]
Materials:
-
Test compound (with -OCF3 or -CF3)
-
Liver microsomes (from human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator with shaking capability (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution. The 0-minute time point serves as the initial concentration.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[8]
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.[8]
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: Making the Right Choice
Both the trifluoromethoxy and trifluoromethyl groups are powerful tools for optimizing the properties of drug candidates. The -CF3 group, with its strong electron-withdrawing nature and well-established synthesis, is a robust choice for enhancing metabolic stability and modulating pKa.[1][4] The -OCF3 group offers a more lipophilic and subtly electron-withdrawing alternative, which can be advantageous for specific applications, though its synthesis has traditionally been more challenging.[1][10] The ultimate decision will depend on a careful analysis of the structure-activity relationships of the lead compound and the desired therapeutic profile.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Groups in Drug Design - Benchchem.
- Lipophilicity Assays - Formulation / BOC Sciences.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications.
- Lipophilicity and pKa Assays - Creative Bioarray.
- Lipophilicity - Creative Biolabs.
- Methods for Determination of Lipophilicity - Encyclopedia.pub.
- Enantioselective synthesis of trifluoromethoxy-containing compounds. - ResearchGate.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io.
- Trifluoromethyl (CF3) and CF3‐derived groups. - ResearchGate.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK.
- Drug metabolic stability in early drug discovery to develop potential lead compounds.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- 4- Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study | Request PDF - ResearchGate.
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem.
- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications.
- Selected examples of CF3/OCF3/SCF3-based drugs - ResearchGate.
- Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes | Request PDF.
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate.
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
- SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. - ResearchGate.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - Semantic Scholar.
- Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety - MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
Comparative Analysis of the Anti-Inflammatory Activity of 2-Bromo-6-(trifluoromethoxy)benzoic Acid Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and In Vitro Evaluation
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its unique combination of high lipophilicity, metabolic stability, and potent electronic effects.[1][3] This guide provides a comparative analysis of the biological activity of a lead compound, 2-Bromo-6-(trifluoromethoxy)benzoic acid, and a focused series of its analogs.
The benzoic acid scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[4][5] By systematically modifying the substituents at the 2- and 6-positions of the benzoic acid ring, we can probe the structure-activity relationships (SAR) that govern the anti-inflammatory potential of this chemical series. This guide will detail the experimental framework for evaluating these compounds as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production in a cellular model of inflammation, present comparative data, and offer insights into the molecular determinants of their activity.
Rationale for Analog Design
The design of the analog series is centered on understanding the contribution of the key functional groups of the parent molecule: the carboxylic acid, the bromine atom, and the trifluoromethoxy group. The selected analogs systematically replace or alter these groups to evaluate their impact on biological activity.
-
Analog 1: 2-Chloro-6-(trifluoromethoxy)benzoic acid: Substitution of bromine with chlorine allows for the assessment of halogen size and electronegativity on potency.
-
Analog 2: 2-Bromo-6-(methoxy)benzoic acid: Replacing the trifluoromethoxy group with a methoxy group will highlight the role of fluorine's strong electron-withdrawing effects.
-
Analog 3: 2,6-Dibromobenzoic acid: This analog removes the trifluoromethoxy group to establish its importance for the observed activity.
-
Analog 4: 2-Bromo-6-(trifluoromethyl)benzoic acid: Comparing the -OCF3 and -CF3 groups provides insight into the influence of the linking oxygen atom on the molecule's properties.[1][2]
Experimental Section: Evaluation of Anti-Inflammatory Activity
The primary endpoint for this comparative study is the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the murine macrophage cell line, RAW 264.7.[6][7][8] This is a well-established in vitro model for screening potential anti-inflammatory agents.
Core Experimental Workflow
The following diagram outlines the key steps in the experimental protocol, from cell culture to data analysis.
Caption: Workflow for TNF-α Inhibition Screening.
Detailed Protocol: TNF-α Production Inhibition Assay
This protocol provides a step-by-step method for assessing the inhibitory effect of the test compounds on TNF-α production in LPS-stimulated RAW 264.7 cells.[6][9]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the parent compound and its analogs in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should not exceed 0.1% to prevent solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a solution of LPS from E. coli in culture medium.
-
Add the LPS solution to each well to a final concentration of 100 ng/mL, except for the negative control wells.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Quantification of TNF-α:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the amount of TNF-α in the supernatant using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Cytotoxicity Assessment (MTT Assay):
-
To ensure that the observed inhibition of TNF-α is not due to cell death, a concurrent cytotoxicity assay should be performed.[8]
-
After removing the supernatant for ELISA, add MTT reagent to the remaining cells and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to the vehicle control.
-
Comparative Data and Structure-Activity Relationship (SAR)
The following table summarizes the in vitro activity of this compound and its analogs. The IC50 value represents the concentration required to inhibit 50% of TNF-α production, while the CC50 value represents the concentration that causes 50% cytotoxicity. The Selectivity Index (SI) is calculated as CC50/IC50.
| Compound | Structure | TNF-α Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Parent Compound | This compound | 5.2 ± 0.6 | >100 | >19.2 |
| Analog 1 | 2-Chloro-6-(trifluoromethoxy)benzoic acid | 8.9 ± 1.1 | >100 | >11.2 |
| Analog 2 | 2-Bromo-6-(methoxy)benzoic acid | 25.4 ± 3.2 | >100 | >3.9 |
| Analog 3 | 2,6-Dibromobenzoic acid | 48.1 ± 5.5 | >100 | >2.1 |
| Analog 4 | 2-Bromo-6-(trifluoromethyl)benzoic acid | 12.7 ± 1.5 | >100 | >7.9 |
| Dexamethasone (Control) | N/A | 0.01 ± 0.002 | >100 | >10000 |
Interpretation of Results and SAR Insights:
-
The Importance of the Trifluoromethoxy Group: The parent compound demonstrated potent inhibition of TNF-α production with an IC50 of 5.2 µM and no significant cytotoxicity. A dramatic loss of activity was observed upon replacement of the -OCF3 group with a methoxy group (Analog 2, IC50 = 25.4 µM) or its complete removal (Analog 3, IC50 = 48.1 µM). This strongly suggests that the trifluoromethoxy group is crucial for the anti-inflammatory activity of this series. Its high lipophilicity and electron-withdrawing nature likely enhance membrane permeability and target engagement.[1][3]
-
Halogen Substitution: Replacing the bromine atom with a smaller chlorine atom (Analog 1) resulted in a slight decrease in potency (IC50 = 8.9 µM). This indicates that the size and polarizability of the halogen at the 2-position may influence the binding interaction with the molecular target.
-
-OCF3 vs. -CF3: The comparison between the parent compound (-OCF3) and Analog 4 (-CF3) is particularly insightful. The trifluoromethyl analog (Analog 4) was less potent (IC50 = 12.7 µM), suggesting that the oxygen linker in the trifluoromethoxy group plays a beneficial role, possibly by influencing the conformation of the molecule or participating in hydrogen bonding.[1]
Signaling Pathway Context
LPS triggers TNF-α production primarily through the activation of the Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB and AP-1.[8][10] These transcription factors then drive the expression of pro-inflammatory genes, including TNF-α. The inhibitory activity of the studied compounds likely involves modulation of one or more key nodes in this pathway.
Caption: LPS-induced TNF-α signaling pathway.
This comparative guide demonstrates a clear structure-activity relationship for the anti-inflammatory activity of this compound and its analogs. The trifluoromethoxy group at the 6-position is a key determinant of potency, likely due to its unique electronic and lipophilic properties that are known to enhance biological activity.[1][11] The nature of the halogen at the 2-position also fine-tunes the activity. These findings provide a strong rationale for the further development of trifluoromethoxy-containing benzoic acids as a promising class of anti-inflammatory agents. Future studies should focus on elucidating the precise molecular target and exploring further substitutions on the aromatic ring to optimize potency and selectivity.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synergistic effect of ubiquitin on lipopolysaccharide-induced TNF-alpha production in murine macrophage cell line RAW 264.7 cells. PubMed. [Link]
- Inhibitory effects of oligochitosan on TNF‑α, IL‑1β and nitric oxide production in lipopolysaccharide‑induced RAW264.7 cells.
- Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. PLOS One. [Link]
- Inflammatory response of raw 264.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
- Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
- Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
- Methods for Evaluation of TNF-α Inhibition Effect. Semantic Scholar. [Link]
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
- TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
- Methods for Evaluation of TNF-α Inhibition Effect.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
- Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. PubMed. [Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]
- Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synergistic effect of ubiquitin on lipopolysaccharide-induced TNF-alpha production in murine macrophage cell line RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 10. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Bromo-6-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of the success of a drug discovery program. The properties of the final drug candidate—its potency, selectivity, metabolic stability, and pharmacokinetic profile—are all profoundly influenced by the chemical motifs of its constituent parts. Among the vast arsenal of available synthons, fluorinated building blocks have garnered significant attention for their ability to impart unique and advantageous properties. This guide provides an in-depth comparative analysis of 2-Bromo-6-(trifluoromethoxy)benzoic acid , a versatile building block, against other commonly used alternatives. We will explore its inherent reactivity, the physicochemical properties it confers, and its strategic application in the synthesis of complex bioactive molecules, supported by established principles and experimental context.
The Unique Profile of this compound
This compound is a bifunctional building block that offers two key features for molecular diversification: a bromine atom, which is a versatile handle for cross-coupling reactions, and a trifluoromethoxy group, which is a powerful modulator of physicochemical properties.[1] The ortho relationship of the bromo and carboxylic acid groups, along with the adjacent trifluoromethoxy substituent, creates a unique chemical environment that influences both its reactivity and the conformational preferences of the resulting products.
The trifluoromethoxy (-OCF3) group is of particular importance in modern drug design. It is often considered a "super-methoxy" group, sharing some similarities with the methoxy (-OCH3) group but with significantly altered electronic and lipophilic characteristics.[2]
Comparative Analysis with Other Building Blocks
The efficacy of a building block can be best understood through comparison with its structural and functional analogs. In this section, we will evaluate this compound against three key comparators: its trifluoromethyl, methoxy, and chloro-substituted counterparts.
Physicochemical Property Comparison
The choice of substituent can dramatically alter the key physicochemical properties of a molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties imparted by the trifluoromethoxy group in comparison to other common substituents.
| Property | -OCF3 | -CF3 | -OCH3 | -Cl | Rationale |
| Lipophilicity (Hansch π) | +1.04 | +0.88 | -0.02 | +0.71 | The -OCF3 group is one of the most lipophilic substituents, which can enhance membrane permeability and bioavailability.[2] |
| Electronic Effect (Hammett Constant, σp) | +0.35 | +0.54 | -0.27 | +0.23 | The -OCF3 group is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate binding interactions.[2] |
| Metabolic Stability | High | High | Low | Moderate | The strong carbon-fluorine bonds in the -OCF3 group make it highly resistant to oxidative metabolism, often leading to a longer in-vivo half-life. |
| Hydrogen Bond Acceptor Strength | Weak | Weak | Moderate | Weak | The oxygen in the -OCF3 group is a poor hydrogen bond acceptor due to the electron-withdrawing nature of the fluorine atoms. |
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The bromine atom in this compound serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] These reactions are fundamental in drug discovery for the construction of complex molecular scaffolds.
The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl.[4] While an iodo-substituted analog would be more reactive, it is often more expensive and less stable. The bromo-substituent in our topic compound offers a good balance of reactivity, stability, and cost-effectiveness, making it a workhorse in medicinal chemistry.[4]
Experimental Workflows and Protocols
To provide a practical context for the application of this compound, we present a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of building blocks.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for coupling an aryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving acidification to precipitate the carboxylic acid product, followed by extraction with an organic solvent.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Synthetic pathway to kinase inhibitors.
Conclusion: A Strategic Choice for Advancing Drug Discovery
This compound represents a highly valuable and strategic building block for modern drug discovery. Its unique combination of a versatile reactive handle and a potent property-modulating substituent offers several advantages over other alternatives. The trifluoromethoxy group provides a powerful tool for enhancing lipophilicity and metabolic stability, key attributes for developing successful drug candidates. The bromo-substituent allows for facile incorporation into complex molecular scaffolds through robust and well-established cross-coupling methodologies. While direct, head-to-head comparative experimental data remains sparse in the literature, the fundamental principles of medicinal chemistry and the known properties of its constituent functional groups strongly support its efficacy as a superior building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.
References
- Nicholson, D. W. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat.
- BenchChem. (2025). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs: A Framework for 2,5-Difluoro-4-methylbenzoic A.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 6-Amino-2-bromo-3-methylbenzoic Acid in the Synthesis of Kinase and Signal Transduction Inhibitors.
- SynHet. (n.d.). This compound.
- Barańska, P., et al. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
- Wishart, D. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG.
- National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzoic acid. PubChem.
- Mütal, A. Y. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Study of Trifluoromethyl Ketones in Organic Synthesis.
- Matos, M. J., & Novás, M. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2,3,5-Trifluorobenzoic Acid and its Isomers.
- BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid.
- Journal of Biomedical Research & Environmental Sciences. (2024).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2010). ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid.
Sources
A Comparative Guide to the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic Acid for Advanced Research Applications
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. This guide provides an in-depth comparative analysis of synthetic routes to 2-Bromo-6-(trifluoromethoxy)benzoic acid, a valuable building block for novel pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings and provide field-proven experimental protocols for three distinct synthetic strategies: Directed ortho-Metalation (DoM), Grignard Reaction with Carboxylation, and the Sandmeyer Reaction.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a persistent challenge in organic chemistry. For this compound, the desired 1,2,3-substitution pattern requires a synthetic approach that can overcome the inherent directing effects of the bromo and trifluoromethoxy substituents. This guide will benchmark the predominant Directed ortho-Metalation (DoM) strategy against two classical methods, offering researchers the data and insights necessary to select the optimal route for their specific needs.
Method 1: Directed ortho-Metalation (DoM) of 1-Bromo-3-(trifluoromethoxy)benzene
Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective method for the functionalization of aromatic rings.[1][2] This strategy leverages the ability of a directing metalation group (DMG) to coordinate with an organolithium base, thereby facilitating deprotonation at the adjacent ortho position.[3] In the case of our target molecule, the trifluoromethoxy group serves as a moderate directing group, guiding the lithiation to the C2 position of the aromatic ring.[1]
Mechanistic Rationale
The DoM reaction proceeds via a complex-induced proximity effect. The heteroatom of the DMG, in this case, the oxygen of the trifluoromethoxy group, coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium). This brings the strong base into close proximity to the ortho-proton, leading to its abstraction and the formation of a stabilized aryllithium intermediate. Subsequent quenching with an electrophile, such as carbon dioxide, introduces the desired functional group with high regioselectivity.[1]
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
Experimental Protocol:
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. A gentle exothermic reaction should be observed.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Method 2: Grignard Reaction and Carboxylation
A classic and robust method for the formation of carboxylic acids is the carboxylation of a Grignard reagent. This approach involves the initial formation of an organomagnesium halide (Grignard reagent) from the corresponding aryl halide, followed by its reaction with carbon dioxide.
Mechanistic Rationale
The synthesis begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-3-(trifluoromethoxy)benzene to form the Grignard reagent. This organometallic species is a potent nucleophile. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated during an acidic workup to yield the final carboxylic acid.
Caption: Workflow for the synthesis of this compound via Grignard Reaction and Carboxylation.
Experimental Protocol:
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF to the magnesium turnings.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the stirred Grignard solution.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 3: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other substituted arenes from aryl diazonium salts.[4] To synthesize our target molecule via this route, one would need to start from 2-amino-6-(trifluoromethoxy)benzoic acid.
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] The process begins with the diazotization of an aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) bromide, which catalyzes the conversion of the diazonium group into an aryl radical with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final aryl bromide product, regenerating the copper(I) catalyst.[4]
Caption: Workflow for the synthesis of this compound via the Sandmeyer Reaction.
Experimental Protocol:
Materials:
-
2-Amino-6-(trifluoromethoxy)benzoic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-6-(trifluoromethoxy)benzoic acid (1.0 eq) in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Feature | Directed ortho-Metalation (DoM) | Grignard Reaction & Carboxylation | Sandmeyer Reaction |
| Starting Material | 1-Bromo-3-(trifluoromethoxy)benzene | 1-Bromo-3-(trifluoromethoxy)benzene | 2-Amino-6-(trifluoromethoxy)benzoic acid |
| Key Reagents | Organolithium base (e.g., n-BuLi), CO₂ | Magnesium, CO₂ | NaNO₂, HBr, CuBr |
| Regioselectivity | High | High (determined by starting material) | High (determined by starting material) |
| Yield | Generally good to excellent | Good to excellent, but sensitive to moisture | Variable, can be moderate to good |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Anhydrous conditions, initiation may be required | Low temperatures for diazotization, then heating |
| Advantages | High regioselectivity, good functional group tolerance | Well-established, readily available reagents | Utilizes a different starting material, offering synthetic flexibility |
| Disadvantages | Requires cryogenic temperatures and handling of pyrophoric reagents | Highly sensitive to moisture and acidic protons | Starting material may not be readily available, diazotization can be hazardous |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several distinct synthetic pathways. The Directed ortho-Metalation (DoM) route stands out as the most strategic and efficient method, offering excellent regiocontrol and typically high yields, provided that the necessary cryogenic and inert atmosphere conditions can be met. For laboratories equipped for organolithium chemistry, this is the recommended approach.
The Grignard reaction followed by carboxylation represents a viable and more traditional alternative. While it is also highly regioselective based on the starting material, its success is critically dependent on strictly anhydrous conditions. This method is a good choice when the specialized equipment for DoM is unavailable.
The Sandmeyer reaction offers a different synthetic entry point, which can be advantageous if the corresponding aniline precursor is more accessible or economical than the bromo-analogue. However, the potential hazards associated with diazonium salts and the often variable yields make this a less preferred route unless dictated by the availability of starting materials.
Ultimately, the choice of synthetic method will depend on the specific resources, expertise, and starting material availability of the research team. This guide provides the necessary framework and detailed protocols to make an informed decision and successfully synthesize this valuable fluorinated building block.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based connections to aromatic and heteroaromatic synthesis. Chemical Reviews, 90(6), 879–933.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Chem-Station. (2015, January 13). Directed Ortho Metalation. Chem-Station International Edition.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Google Patents. (n.d.). Process for the production of substituted bromobenzenes.
- Khan, A., & Ali, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3629-3656.
- Mortier, J., et al. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.
- Wikipedia contributors. (2023, December 19). Directed ortho metalation. In Wikipedia, The Free Encyclopedia.
- Snieckus, V., & MacNeil, S. L. (2021).
- Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of organic chemistry, 68(24), 9384–9388.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270.
- Mortier, J. (1997). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Il Farmaco, 52(6-7), 339-347.
- Ali, H. M., & Al-Qalaf, F. A. (2015).
- Hirschhäuser, C., et al. (2023). Direct reaction of lithiated benzoates with α-bromo boronic esters.
- Iaroshenko, V. O., et al. (2012). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 1(2), 79-84.
- Yoshida, J. I., et al. (2016). Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls. Organic Chemistry Frontiers, 3(10), 1265-1270.
- Ackermann, L., et al. (2025). Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts.
Sources
Forging New Bonds: A Comparative Analysis of Catalysts for Couplings with 2-Bromo-6-(trifluoromethoxy)benzoic acid
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast array of building blocks available to synthetic chemists, 2-Bromo-6-(trifluoromethoxy)benzoic acid stands out as a valuable scaffold. Its sterically hindered and electronically demanding nature, however, presents unique challenges in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. This guide offers a comparative analysis of catalytic systems for the coupling reactions of this key intermediate, providing insights into catalyst selection and reaction optimization to empower researchers in their synthetic endeavors.
The Strategic Importance of this compound
The trifluoromethoxy group (-OCF₃) is a highly sought-after substituent in pharmaceutical candidates due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The ortho-bromo-benzoic acid moiety provides a versatile handle for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. This strategic combination makes this compound a critical precursor for the synthesis of novel therapeutics, including potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors, which are a class of targeted cancer therapies.[1]
Navigating the Catalytic Maze: A Comparative Overview
The successful coupling of this compound is critically dependent on the choice of the catalytic system. The steric hindrance imposed by the ortho-trifluoromethoxy group and the carboxylic acid functionality necessitates the use of highly active and robust catalysts. Here, we compare the most relevant catalytic systems for two key transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. For a sterically demanding substrate like this compound, the selection of the palladium catalyst and, crucially, the phosphine ligand is the key to success.
Key Considerations for Catalyst Selection:
-
Ligand Steric Bulk and Electron-Donating Ability: Bulky and electron-rich phosphine ligands are essential to promote the oxidative addition of the sterically hindered aryl bromide to the palladium center and to facilitate the reductive elimination step.[2][3] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility for challenging substrates.[4]
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium-ligand complexes (precatalysts) can offer enhanced stability and activity.[5]
-
Base and Solvent: The choice of base is crucial for the transmetalation step. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[6] Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically employed.[6]
Comparative Data for Analogous Sterically Hindered Substrates:
| Aryl Bromide | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | - | High |
| 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2-Bromo-4-fluoroaniline | Neopentyl 3,4-dichlorophenyl-boronic ester | Pd-P(t-Bu₃)-G3 (0.02) | - | TMSOK (1.4) | THF | rt | 1.5 | 97 |
This data is for analogous systems and should be used as a guide for optimization.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Mechanistic Insights: The Role of the Catalyst
The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [3] For sterically hindered substrates like this compound, the oxidative addition step is often rate-limiting. The use of bulky, electron-rich ligands is crucial as they promote the formation of a more reactive, coordinatively unsaturated Pd(0) species and stabilize the resulting Pd(II) intermediate.
Future Outlook and Alternative Catalytic Systems
While palladium-based catalysts are the workhorses for these transformations, research into more sustainable and cost-effective alternatives is ongoing. Nickel-based catalysts, for example, have shown promise for certain cross-coupling reactions. For C-N bond formation, the Ullmann condensation, a copper-catalyzed reaction, represents a classical alternative to the Buchwald-Hartwig amination, although it often requires harsher reaction conditions.
The continued development of novel ligands and catalytic systems will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and selective functionalization of even the most challenging substrates like this compound, and thereby accelerating the discovery of new medicines.
References
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Buchwald-Hartwig Amin
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- Heterocyclic compound and its application - CN104703979B.
Sources
- 1. CN104703979B - Heterocyclic compounds and their applications - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Coupling Reactions: The Unique Reactivity of 2-Bromo-6-(trifluoromethoxy)benzoic Acid
Introduction: The Imperative of Fluorination in Modern Chemistry
In the landscape of drug discovery and materials science, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating a molecule's physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique electronic characteristics and metabolic stability.[1][2] This guide provides an in-depth comparison of 2-Bromo-6-(trifluoromethoxy)benzoic acid , a sterically hindered and electronically distinct building block, against other halogenated benzoic acids in the context of palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.[3][4]
Through a detailed analysis of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, we will explore how the interplay between the ortho-bromo and ortho-trifluoromethoxy substituents dictates reactivity, catalyst selection, and reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this substrate in their synthetic endeavors.
The Substrate Profile: Understanding this compound
The reactivity of an aryl halide in cross-coupling is governed by a delicate balance of steric and electronic factors. This compound presents a fascinating case study where these factors are pronounced.
-
Electronic Effects : The trifluoromethoxy group is a potent electron-withdrawing group, more so than a trifluoromethyl group.[1] This property increases the electrophilicity of the aromatic ring and can facilitate the initial oxidative addition step in the catalytic cycle by making the C-Br bond more susceptible to cleavage by the palladium(0) catalyst.[5]
-
Steric Hindrance : The placement of both a bromine atom and a trifluoromethoxy group ortho to the carboxylic acid creates significant steric congestion around the reaction center.[6] This steric bulk can impede the approach of the bulky palladium catalyst, making both oxidative addition and the subsequent reductive elimination steps more challenging.[6][7] Overcoming this hindrance is the primary challenge and necessitates carefully optimized catalytic systems.
-
The Carboxylic Acid Moiety : The benzoic acid group can act as a directing group in some transformations. However, in the basic conditions typical of many cross-coupling reactions, it exists as a carboxylate anion. This group can potentially chelate the metal center or undergo decarboxylation at high temperatures, representing a potential side reaction.[8][9][10]
These competing properties make this compound a "challenging substrate," where successful coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, the coupling of an organohalide with an organoboron reagent, is a workhorse of synthetic chemistry.[11][12] For di-ortho-substituted substrates, the key to success lies in employing catalyst systems that can navigate the crowded steric environment.
Analysis and Causality:
The data illustrates a clear trend in reactivity based on the halogen (I > Br > Cl), which correlates with the C-X bond dissociation energy.[12][13] For the sterically demanding This compound , standard catalysts like Pd(PPh₃)₄ are often insufficient. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is critical.[14] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is less sterically hindered and more reactive in the oxidative addition step. The electron-withdrawing -OCF₃ group makes the C-Br bond more reactive than in a simple 2-bromobenzoic acid, but the steric penalty requires the advanced ligand system to achieve high yields.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 2-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 2-Chloro-6-(trifluoromethoxy)benzoic acid | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | ~70-80 |
| 2-Iodobenzoic acid | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | >95 |
Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are approximate and depend on specific substrate and reaction optimization.
B. The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination provides a powerful method for constructing aryl-amine bonds.[4][15][16] Steric hindrance around the C-Br bond and on the amine coupling partner presents the primary obstacle.[17]
Analysis and Causality:
As with the Suzuki reaction, steric hindrance is the dominant challenge. The coupling of This compound with even a relatively small primary amine like aniline requires a sophisticated catalyst system. Bidentate ligands like BINAP or highly effective monodentate ligands from the Buchwald portfolio are necessary to facilitate the crucial reductive elimination step that forms the C-N bond.[4] For comparison, the less-hindered 4-bromobenzoic acid can be coupled under simpler conditions. The reaction with a bulky secondary amine, such as morpholine, is even more demanding, often requiring higher catalyst loading and temperature to overcome the combined steric bulk of both coupling partners.
| Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | ~75-85 |
| This compound | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 120 | ~60-70 |
| 2-Bromo-6-methylbenzoic acid | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~80-90 |
| 4-Bromobenzoic acid | Aniline | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | DME | 100 | >90 |
Table 2: Representative conditions for Buchwald-Hartwig amination. Yields are approximate and reflect the increased difficulty of coupling hindered substrates.
C. The Heck Reaction: Olefin Arylation
The Heck reaction couples an aryl halide with an alkene, typically under thermal conditions.[18] For substrates like halogenated benzoic acids, potential side reactions such as decarboxylation can compete with the desired coupling, especially at the high temperatures often employed.[19]
Analysis and Causality:
In the Heck reaction, the electron-deficient nature of This compound is an advantage, as electron-poor aryl halides are generally more reactive.[5] However, the ortho-substituents can hinder the migratory insertion and β-hydride elimination steps. While ligand-free conditions can sometimes be effective for activated aryl halides, the steric bulk here likely necessitates a ligand to stabilize the palladium catalyst. The reactivity trend of I > Br is again observed. A key consideration is managing the reaction temperature to favor the Heck coupling over thermal decarboxylation of the benzoic acid starting material.[19]
| Substrate | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | ~65-75 |
| 2-Bromobenzoic acid | Styrene | Pd(OAc)₂ | NaOAc | DMA | 130 | ~70-80 |
| 2-Iodobenzoic acid | Styrene | PdCl₂ (ligand-free) | K₂CO₃ | NMP | 110 | ~85-95 |
Table 3: Representative conditions for the Heck reaction. Yields are approximate.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle central to these transformations and a typical laboratory workflow.
Caption: The catalytic cycle highlights key steps influenced by the substrate's sterics and electronics.
Caption: A typical workflow for performing and analyzing a cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example, and optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation (The "Why"): To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, and potassium phosphate. This step is performed under an inert atmosphere because the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.
-
Catalyst Addition (The "Why"): In the same flask, add the Pd₂(dba)₃ and SPhos ligand. The pre-catalyst and ligand are added together to allow for the in-situ formation of the active Pd(0)Lₙ species.
-
Solvent Addition (The "Why"): Add the degassed toluene and water via syringe. The mixture is typically biphasic. Solvents are degassed (e.g., by bubbling with argon for 20-30 minutes) to remove dissolved oxygen. The presence of water is often crucial in Suzuki couplings to help dissolve the inorganic base and facilitate the transmetalation step.[20][21]
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously to ensure adequate mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Outlook
This compound is a challenging yet highly valuable substrate in cross-coupling chemistry. Its reactivity is a compelling tug-of-war between the electronic activation provided by the trifluoromethoxy group and the significant steric impediment imposed by its di-ortho-substitution pattern.
Key Takeaways:
-
Steric Hindrance is Dominant: Successful coupling of this substrate is less about the choice of reaction type and more about the selection of a catalytic system capable of overcoming severe steric bulk.
-
Advanced Ligands are Essential: Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or specific bidentate ligands (e.g., BINAP) are required to achieve high yields.[14][22]
-
Reactivity Follows Halogen Bond Strength: The relative reactivity of other halogenated benzoic acids generally follows the trend I > Br > Cl, consistent with C-X bond dissociation energies.
The continued development of more active and sterically tolerant catalyst systems will further expand the utility of substrates like this compound, enabling the synthesis of increasingly complex and novel molecules for pharmaceutical and materials applications.[7]
References
- Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.).
- Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids | Organic Letters - ACS Publications. (n.d.).
- Decarboxylative cross-coupling - Wikipedia. (n.d.).
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.).
- Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024).
- Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - NIH. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | ACS Catalysis. (2020).
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. (n.d.).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019).
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde - Benchchem. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (n.d.).
- CHAPTER 9: Modern Heck Reactions - Books - The Royal Society of Chemistry. (n.d.).
- Heck Reaction—State of the Art - MDPI. (n.d.).
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (n.d.).
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid - Benchchem. (n.d.).
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. jmcct.com [jmcct.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. books.rsc.org [books.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Bromo-6-(trifluoromethoxy)benzoic Acid and its Commercial Analogs in Suzuki-Miyaura Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational molecular design. The unique electronic properties and metabolic stability conferred by groups such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) make them invaluable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel compounds. Substituted benzoic acids, in particular, serve as versatile building blocks in the synthesis of a wide array of complex molecules.
This guide presents a head-to-head comparison of 2-Bromo-6-(trifluoromethoxy)benzoic acid with two of its commercially available and structurally similar analogs: 2-Bromo-6-(trifluoromethyl)benzoic acid and 2-Bromo-6-fluorobenzoic acid . The focus of this comparison will be their performance in the Suzuki-Miyaura cross-coupling reaction, a ubiquitous and powerful tool for the formation of carbon-carbon bonds. Through an analysis of their physicochemical properties and available (or extrapolated) experimental data, this guide aims to provide researchers with the insights necessary to select the optimal reagent for their specific synthetic needs.
The Critical Role of Ortho-Substitution in Reactivity
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is a delicate interplay of electronic and steric factors. In the case of the three reagents under consideration, the ortho-position of the bromine atom relative to the carboxylic acid and the fluorine-containing substituent introduces significant steric hindrance. This steric crowding can influence the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle, potentially impacting reaction rates and overall yields.[1]
The electronic nature of the ortho-substituent also plays a crucial role. Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond.[2][3] The trifluoromethoxy group is considered a "super-halogen" or pseudohalogen, imparting high lipophilicity and metabolic stability.[4] The trifluoromethyl group also enhances lipophilicity and is known for its strong electron-withdrawing nature.[3] In contrast, the single fluorine atom in 2-bromo-6-fluorobenzoic acid is also electron-withdrawing but to a lesser extent.
Physicochemical Properties: A Tale of Three Reagents
A comparison of the key physicochemical properties of the three reagents provides a foundation for understanding their potential differences in reactivity and handling.
| Property | This compound | 2-Bromo-6-(trifluoromethyl)benzoic acid | 2-Bromo-6-fluorobenzoic acid |
| CAS Number | 403646-46-8[5] | 177420-64-3[6] | 2252-37-1 |
| Molecular Formula | C₈H₄BrF₃O₃ | C₈H₄BrF₃O₂[6] | C₇H₄BrFO₂ |
| Molecular Weight | 285.02 g/mol | 269.01 g/mol [6] | 219.01 g/mol |
| Appearance | Not specified; likely a solid | White crystalline powder[7] | Solid |
| Melting Point | Not specified | 110-112 °C[7] | 154-158 °C |
| Calculated LogP | ~3.5 | ~3.2 | ~2.5 |
The higher lipophilicity of the trifluoromethoxy-substituted analog, as indicated by its calculated LogP value, may influence its solubility in organic solvents commonly used in Suzuki-Miyaura reactions.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Framework for Comparison
To provide a rigorous comparison, the following experimental protocol is designed for the Suzuki-Miyaura coupling of each of the three 2-bromo-6-substituted benzoic acids with a common coupling partner, phenylboronic acid.
Materials:
-
This compound
-
2-Bromo-6-(trifluoromethyl)benzoic acid
-
2-Bromo-6-fluorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To three separate oven-dried Schlenk tubes equipped with magnetic stir bars, add the respective 2-bromo-6-substituted benzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tubes with septa and subject them to three cycles of vacuum and backfilling with argon.
-
Catalyst and Ligand Addition: In a separate vial under an argon atmosphere, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL). Add the appropriate volume of this catalyst solution to each Schlenk tube.
-
Solvent Addition: To each Schlenk tube, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Place the Schlenk tubes in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the isolated yields and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the comparative Suzuki-Miyaura coupling.
Anticipated Results and Discussion
Based on the electronic and steric properties of the ortho-substituents, the following outcomes are anticipated:
-
This compound: The -OCF₃ group is strongly electron-withdrawing and sterically demanding. The electron-withdrawing nature should enhance the reactivity of the C-Br bond towards oxidative addition. However, the steric bulk, in combination with the adjacent carboxylic acid, may hinder the approach of the palladium catalyst, potentially leading to slower reaction rates compared to less hindered substrates.
-
2-Bromo-6-(trifluoromethyl)benzoic acid: The -CF₃ group is also strongly electron-withdrawing and sterically bulky. Its electronic effect is comparable to the -OCF₃ group, suggesting similar reactivity of the C-Br bond. The steric hindrance is also significant and will likely influence the reaction kinetics. A direct comparison of yields with the -OCF₃ analog would provide valuable insight into the subtle differences in their steric profiles in this specific reaction context.
-
2-Bromo-6-fluorobenzoic acid: The single fluorine atom is the smallest and least electron-withdrawing of the three substituents. The reduced steric hindrance should facilitate a faster rate of oxidative addition compared to the other two reagents. However, the less electron-deficient nature of the aromatic ring might slightly decrease the inherent reactivity of the C-Br bond.
It is hypothesized that 2-Bromo-6-fluorobenzoic acid may provide the highest yield under these standard conditions due to a favorable balance of steric accessibility and electronic activation. The two trifluoro-substituted analogs are expected to require more optimized conditions, potentially including higher catalyst loadings, more sophisticated ligands, or longer reaction times to achieve comparable yields.
Conclusion and Recommendations
The choice between this compound, 2-Bromo-6-(trifluoromethyl)benzoic acid, and 2-Bromo-6-fluorobenzoic acid as a building block in organic synthesis will depend on the specific requirements of the target molecule and the synthetic strategy.
-
For syntheses where maximizing yield and reaction efficiency is paramount and the specific electronic properties of the trifluoro-containing groups are not essential, 2-Bromo-6-fluorobenzoic acid may be the most practical choice due to its likely higher reactivity stemming from reduced steric hindrance.
-
When the unique properties of the trifluoromethoxy group (e.g., high lipophilicity, metabolic stability) are desired in the final product, This compound is the reagent of choice. Researchers should be prepared to optimize reaction conditions to overcome potential steric challenges.
-
Similarly, if the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group are required, 2-Bromo-6-(trifluoromethyl)benzoic acid is the appropriate starting material.
Ultimately, the experimental data generated from a direct comparative study, as outlined in this guide, would provide the most definitive evidence to guide reagent selection. It is recommended that researchers perform small-scale test reactions to determine the optimal conditions for their specific substrate and catalyst system.
References
- A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. BenchChem. Accessed January 11, 2026.
- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. BenchChem. Accessed January 11, 2026.
- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Groups in Drug Design. BenchChem. Accessed January 11, 2026.
- Application Notes and Protocols for the Synthesis of Biaryl Compounds from 6-Bromo-2-fluoro-3-methoxybenzaldehyde. BenchChem. Accessed January 11, 2026.
- Ortho bromo benzoic acid. Joshi Agrochem Pharma Pvt Ltd. Accessed January 11, 2026.
- Head-to-head comparison of different catalysts for Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid. BenchChem. Accessed January 11, 2026.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid. BenchChem. Accessed January 11, 2026.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Accessed January 11, 2026.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Accessed January 11, 2026.
- Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. Accessed January 11, 2026.
- The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 11, 2026.
- Spectroscopic Validation of Suzuki Products: A Comparative Guide for 2-Fluoro-6-methoxybenzeneboronic Acid. BenchChem. Accessed January 11, 2026.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage.
- Benzoic Acids. Matrix Scientific. Accessed January 11, 2026.
- Para Bromo Benzoic Acid. Shree Chemopharma Ankleshwar Pvt. Ltd. Accessed January 11, 2026.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Accessed January 11, 2026.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026.
- 2-Bromobenzoic acid 97. Sigma-Aldrich. Accessed January 11, 2026.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Accessed January 11, 2026.
- Organic & Biomolecular Chemistry. Royal Society of Chemistry. Accessed January 11, 2026.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Accessed January 11, 2026.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 11, 2026.
- 2-Bromo-6-(trifluoromethyl)benzoic acid 97% Safety Data Sheets. Echemi. Accessed January 11, 2026.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol. BenchChem. Accessed January 11, 2026.
- Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. BenchChem. Accessed January 11, 2026.
- 3-Bromobenzoic acid 98. Sigma-Aldrich. Accessed January 11, 2026.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Accessed January 11, 2026.
- 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem. Accessed January 11, 2026.
- Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine. BenchChem. Accessed January 11, 2026.
- This compound. SynHet. Accessed January 11, 2026.
- A Comparative Guide: 2-Fluoro-6-methoxybenzeneboronic Acid vs. Potassium Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem. Accessed January 11, 2026.
- Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. BenchChem. Accessed January 11, 2026.
- A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4. BenchChem. Accessed January 11, 2026.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Accessed January 11, 2026.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. Accessed January 11, 2026.
- A Comparative Guide to Alternative Precursors for Sequential Cross-Coupling Reactions. BenchChem. Accessed January 11, 2026.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 11, 2026.
- A Comparative Analysis of Reactivity: 2,3,5-Trifluorobenzoic Acid and its Isomers. BenchChem. Accessed January 11, 2026.
- 2,4,6-Trifluorobenzoic acid.
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem. Accessed January 11, 2026.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid. BenchChem. Accessed January 11, 2026.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Accessed January 11, 2026.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. Accessed January 11, 2026.
- A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem. Accessed January 11, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. This compound [synhet.com]
- 6. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Bromo-6-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a compound is a critical determinant of its ultimate success or failure.[1][2] A compound with poor metabolic stability can be rapidly cleared from the body, leading to insufficient therapeutic exposure and necessitating more frequent dosing.[1] Conversely, an overly stable compound may accumulate to toxic levels.[3] This guide provides an in-depth, comparative analysis of the metabolic stability of compounds derived from "2-Bromo-6-(trifluoromethoxy)benzoic acid," a scaffold of increasing interest in medicinal chemistry. We will delve into the experimental methodologies used to assess metabolic stability, interpret the resulting data, and explore how structural modifications can be rationally designed to optimize a compound's pharmacokinetic profile.
The Significance of the Trifluoromethoxy Group: A Shield Against Metabolism
The inclusion of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance a drug's metabolic robustness.[4] The trifluoromethoxy (-OCF₃) group, in particular, has proven to be a powerful tool for improving the metabolic stability of parent compounds.[4] Its strong electron-withdrawing nature and steric bulk can effectively "shield" adjacent positions on a molecule from the metabolic machinery of the liver, primarily the cytochrome P450 (CYP) enzyme family.[4][5]
The core structure, this compound, presents a foundational scaffold where the trifluoromethoxy group is strategically positioned. This guide will explore how derivatives of this core structure, when compared to non-fluorinated analogs or compounds with alternative substituents, exhibit demonstrably improved metabolic stability.
Evaluating Metabolic Stability: A Tale of Two Assays
The two most common and informative in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay .[6] These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[7][8] This in vitro data can then be used to predict in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life.[7][9]
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[8][10] This assay is a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[10]
dot
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute them in a phosphate buffer (e.g., 0.1 M, pH 7.4).[11][12]
-
Prepare stock solutions of the test compounds (derivatives of this compound and comparator compounds) and positive controls (e.g., testosterone, verapamil) in an appropriate solvent like DMSO.
-
Prepare an NADPH regenerating system, which typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[13][14]
-
-
Incubation:
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
Hepatocyte Stability Assay: A More Complete Picture
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells.[16] Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters, providing a more comprehensive and physiologically relevant in vitro model.[17][18] The hepatocyte stability assay is therefore crucial for understanding the complete metabolic fate of a compound.[16]
dot
-
Preparation:
-
Thaw cryopreserved hepatocytes (e.g., human, rat, mouse) and resuspend them in an appropriate incubation medium (e.g., Williams' Medium E).[19]
-
Determine cell viability (typically via trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5-1 million viable cells/mL).[17][20]
-
Prepare stock solutions of the test and control compounds.[19]
-
-
Incubation:
-
Sampling and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold quenching solution like acetonitrile.[20]
-
-
Sample Processing and Analysis:
-
Process the samples similarly to the microsomal assay: centrifuge to pellet cell debris and proteins, and analyze the supernatant by LC-MS/MS to quantify the parent compound.[20]
-
-
Data Analysis:
-
The data analysis is analogous to the microsomal stability assay, yielding in vitro t½ and CLint values.[17]
-
Comparative Data Analysis: The Shielding Effect in Action
To illustrate the impact of the trifluoromethoxy group, let's consider a hypothetical comparative dataset for a series of compounds based on the 2-Bromo-6-(substituted)benzoic acid scaffold.
| Compound ID | R-Group at Position 6 | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Cmpd-1 | -OCH₃ (Methoxy) | 15 | 46.2 | 25 | 27.7 |
| Cmpd-2 | -H | 45 | 15.4 | 60 | 11.6 |
| Cmpd-3 | -OCF₃ (Trifluoromethoxy) | >120 | <5.8 | >180 | <3.9 |
| Cmpd-4 | -Cl | 70 | 9.9 | 95 | 7.3 |
Interpretation of the Data:
As the data clearly demonstrates, the compound featuring the trifluoromethoxy group (Cmpd-3 ) exhibits significantly greater metabolic stability in both human liver microsomes and hepatocytes compared to its analogs.
-
Cmpd-1 (-OCH₃): The methoxy group is a well-known site of metabolic attack, primarily through O-dealkylation by CYP enzymes.[4] This results in a short half-life and high intrinsic clearance, indicating rapid metabolism.
-
Cmpd-2 (-H): The unsubstituted phenyl ring is susceptible to aromatic hydroxylation, another common metabolic pathway mediated by CYPs.[4] While more stable than the methoxy analog, it still undergoes considerable metabolism.
-
Cmpd-3 (-OCF₃): The trifluoromethoxy group in Cmpd-3 effectively blocks the site of metabolism.[4] The strong C-F bonds are highly resistant to enzymatic cleavage.[5] This is reflected in the very long half-life and low intrinsic clearance, signifying high metabolic stability.
-
Cmpd-4 (-Cl): The chloro group provides some metabolic blocking, but to a lesser extent than the trifluoromethoxy group.
Beyond Stability: Assessing Cytochrome P450 Inhibition
While enhancing metabolic stability is a primary goal, it is equally important to ensure that the modifications do not introduce liabilities, such as the inhibition of key drug-metabolizing enzymes.[21][22] Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to adverse effects.[23][24]
Therefore, a crucial follow-up to metabolic stability assays is to evaluate the potential of the most stable compounds to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21]
dot
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. criver.com [criver.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. longdom.org [longdom.org]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 2-Bromo-6-(trifluoromethoxy)benzoic Acid Derivatives: A Comparative Guide to a Promising Scaffold
An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. This guide delves into the untapped potential of 2-Bromo-6-(trifluoromethoxy)benzoic acid and its derivatives. While comprehensive SAR studies on this specific scaffold are not yet widely published, this document provides a forward-looking comparative analysis based on established principles of medicinal chemistry and data from structurally related compounds. We will explore the rationale behind its design, infer potential SAR trends, and provide a roadmap for its exploration as a privileged core in drug discovery.
The Strategic Value of the this compound Scaffold
The this compound scaffold is a synthetically attractive starting point for creating diverse chemical libraries. Its value lies in the unique combination of its constituent parts: the benzoic acid core, a bromine atom, and a trifluoromethoxy group. The benzoic acid moiety is a common feature in numerous biologically active compounds, with the carboxylic acid group often serving as a key interaction point with biological targets through hydrogen bonding.[1]
The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in modern medicinal chemistry. It is a bioisostere of the methoxy group but with significantly different electronic properties. The strong electron-withdrawing nature of the fluorine atoms can profoundly influence the pKa of the carboxylic acid and the overall electronic distribution of the aromatic ring. Furthermore, the -OCF3 group can enhance metabolic stability and increase lipophilicity, which can improve a compound's ability to cross cell membranes.[2]
The bromine atom at the 2-position serves as a versatile synthetic handle. It can be readily functionalized using a variety of well-established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the systematic introduction of a wide range of substituents to probe the chemical space around the core scaffold.[2][3] This strategic placement of a reactive group is a cornerstone of efficient SAR exploration.
Inferred SAR from Related Benzoic Acid Derivatives
Given the limited direct data on our lead scaffold, we can infer potential SAR trends by examining related classes of compounds. The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[1]
Key Inferred SAR Trends:
-
Lipophilicity and Potency: The trifluoromethoxy group is known to significantly increase lipophilicity.[2] In many compound series, a certain level of lipophilicity is required for cell permeability and target engagement. However, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties. A key aspect of the SAR studies for this scaffold will be to balance the lipophilicity introduced by the -OCF3 group with other substituents to achieve optimal activity and drug-like properties.
-
Electronic Effects: Electron-withdrawing groups, such as the trifluoromethoxy group, can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. This can impact the strength of interactions with biological targets. For instance, in the context of local anesthetics, electron-withdrawing substituents on the benzoic acid ring have been shown to increase potency.[4]
-
Steric Hindrance and Conformational Restriction: The ortho-positioning of both the bromo and trifluoromethoxy groups relative to the carboxylic acid can impose conformational constraints on the molecule. This restricted rotation can be advantageous, as it may pre-organize the molecule into a bioactive conformation, leading to higher affinity for its target. However, it could also introduce steric hindrance that prevents binding. The exploration of different substitution patterns will be crucial to understanding these steric effects.
Comparative Analysis with Known Bioactive Benzoic Acids
To contextualize the potential of the this compound scaffold, it is useful to compare its structural features with those of other benzoic acid derivatives with established biological activities.
| Compound Class | Key Structural Features | Reported Biological Activity | Relevance to this compound |
| Antifungal Benzoic Acids | Often contain hydroxyl and other substituents that can interact with the active site of fungal enzymes like CYP53.[5] | Inhibition of fungal growth.[5] | The trifluoromethoxy group could potentially interact with hydrophobic pockets in fungal enzyme active sites, suggesting a potential application in antifungal drug discovery. |
| Anti-Sickling Benzoic Acid Derivatives | Hydrophilic substituents on the phenyl ring are often important for interacting with polar amino acid residues in hemoglobin.[6] | Prevention of sickle cell hemoglobin polymerization.[6] | While the trifluoromethoxy group is lipophilic, the carboxylic acid provides a key hydrophilic interaction point. Derivatives could be designed to incorporate additional polar groups. |
| Benzoic Acid-Based Local Anesthetics | Typically feature an aromatic lipophilic portion, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[4] | Blockade of nerve impulses.[4] | The core scaffold represents a potential starting point for the lipophilic portion of new local anesthetic designs. |
| TRPC6 Ligands | A benzoic acid with a hydrogen bond acceptor at the meta-position has been suggested as a key pharmacophore.[7] | Modulation of the TRPC6 ion channel.[7] | This highlights the importance of the substitution pattern. The 2,6-disubstitution of our scaffold offers a different vector for exploring interactions with such targets. |
Proposed Experimental Workflow for SAR Exploration
A systematic approach is essential for elucidating the SAR of this novel scaffold. The following workflow outlines a logical progression from initial library synthesis to lead optimization.
Caption: A proposed experimental workflow for the SAR-guided discovery of novel drug candidates from the this compound scaffold.
Key Synthetic Methodologies: A Representative Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for generating diversity from the this compound core. Below is a representative protocol for this key transformation.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. The strategic combination of a versatile benzoic acid core, a synthetically tractable bromine handle, and the advantageous trifluoromethoxy group provides a strong foundation for the generation of novel chemical entities. While direct SAR data is currently lacking, the principles of medicinal chemistry and comparative analysis with known bioactive benzoic acids strongly suggest that derivatives of this scaffold could exhibit a wide range of biological activities. The proposed workflow provides a clear path for researchers to systematically explore the SAR of this scaffold and unlock its full potential in drug discovery. Future work should focus on the synthesis and screening of diverse libraries to identify initial hits, followed by iterative optimization to develop potent and selective lead candidates.
References
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. [9]
- Nicholson, J. K., et al. "Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies." PubMed, 17 Nov. 1992. [Link][11]
- NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link][2]
- Cortes-Guzman, F., et al. "Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder." MDPI, 18 Nov. 2022. [Link][7]
- PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid. [Link][14]
- Ntie-Kang, F., et al. "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro." Natural Products Chemistry & Research, vol. 3, no. 3, 2015. [Link][6][15]
- MySkinRecipes. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)
- Kim, J. H., et al. "Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies." PubMed, 1 Aug. 2015. [Link][5]
- Pharmacy 180.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Solubility of 2-Bromo-6-(trifluoromethoxy)benzoic Acid and Its Analogs
For researchers and professionals in drug development, understanding the solubility of a lead compound is a cornerstone of successful preclinical progression. Poor aqueous solubility can significantly hinder oral bioavailability and complicate formulation, leading to increased development timelines and costs. This guide provides a detailed comparative analysis of the solubility of 2-Bromo-6-(trifluoromethoxy)benzoic acid and its structural analogs. In the absence of extensive, publicly available experimental data for the primary compound, this guide leverages physicochemical principles and data from structurally related analogs to provide a robust predictive comparison. Furthermore, we present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable data in their own laboratories.
The Critical Role of Physicochemical Properties in Solubility
The solubility of a molecule is governed by a delicate interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For ionizable compounds like carboxylic acids, key parameters include lipophilicity (logP), acidity (pKa), and the energetic stability of the crystalline form (crystal lattice energy).
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. Generally, a higher logP indicates lower aqueous solubility.
-
Acidity (pKa): The pKa determines the extent of ionization at a given pH. The ionized form of a carboxylic acid (the carboxylate) is typically much more soluble in aqueous media than the neutral form.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation. Strong intermolecular interactions within the crystal, such as hydrogen bonding and π-stacking, lead to higher lattice energies and consequently, lower solubility.[1]
Physicochemical Profile of this compound and Its Analogs
Table 1: Physicochemical Properties of this compound and Selected Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| This compound | 285.02 | ~2.5 - 3.0 | ~3.5 - 4.0 | |
| 2-Bromobenzoic acid | 201.02 | 2.85 | 2.20 | |
| 2-Fluorobenzoic acid | 140.11 | 3.27[2] | 1.43 | |
| 2-(Trifluoromethyl)benzoic acid | 190.12 | ~3.0 - 3.5 | ~2.5 - 3.0 | |
| Benzoic acid | 122.12 | 4.20 | 1.87 |
Rationale for Predicted Values:
-
pKa: The pKa of benzoic acid is approximately 4.20.[3] The presence of electron-withdrawing groups on the benzene ring stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa). Both the bromo and trifluoromethoxy groups are strongly electron-withdrawing. The ortho-position of these substituents will have a pronounced effect, leading to a significantly lower predicted pKa for this compound compared to benzoic acid. This "ortho effect" is well-documented for substituted benzoic acids.[4][5]
-
logP: The logP of benzoic acid is 1.87. Halogenation generally increases lipophilicity.[6] The introduction of a bromine atom and a trifluoromethoxy group, both of which are lipophilic, is expected to substantially increase the logP of the parent benzoic acid structure.
Comparative Solubility Analysis
Based on the predicted physicochemical properties, we can infer the relative solubility of these compounds.
Aqueous Solubility
The aqueous solubility of carboxylic acids is highly pH-dependent. At pH values significantly below the pKa, the neutral, less soluble form will predominate. As the pH approaches and exceeds the pKa, the compound will deprotonate to form the more soluble carboxylate anion.
Given its predicted low pKa and high logP, This compound is expected to have very low intrinsic aqueous solubility in its neutral form. The strong electron-withdrawing nature of the substituents, while increasing acidity, also contributes to a more nonpolar character, which disfavors interaction with water.
Compared to its analogs:
-
vs. 2-Bromobenzoic acid: this compound is likely less soluble in water due to the added lipophilicity of the trifluoromethoxy group.
-
vs. 2-Fluorobenzoic acid: With a reported aqueous solubility of 7.2 g/L, 2-fluorobenzoic acid is considerably more soluble than what is anticipated for our target compound.[2][7]
-
vs. Benzoic acid: Benzoic acid, being less lipophilic, is more soluble in water than its halogenated and trifluoromethylated counterparts.[1][8]
Organic Solvent Solubility
In non-polar organic solvents, the trend is generally reversed. The "like dissolves like" principle suggests that compounds with higher lipophilicity will exhibit greater solubility in non-polar solvents.[9] Therefore, This compound is expected to be more soluble in solvents like toluene, dichloromethane, and diethyl ether compared to benzoic acid and 2-fluorobenzoic acid.
In polar aprotic solvents such as DMSO and DMF, all the listed benzoic acids are expected to be readily soluble. For polar protic solvents like ethanol, solubility will be a function of both polarity and the ability to engage in hydrogen bonding.
Experimental Protocols for Solubility Determination
To obtain definitive solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the thermodynamic shake-flask method and the kinetic turbidimetric (nephelometry) method.[10][11][12]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a true measure of its intrinsic solubility.[13]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[14][15]
-
Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred. For added certainty, filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration of the dissolved compound in the saturated solution, which represents its thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method provides a rapid assessment of the apparent solubility of a compound from a DMSO stock solution, which is useful for early-stage screening.[16][17][18]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control.
Caption: Workflow for Kinetic Solubility by Nephelometry.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive in public databases, a systematic analysis of its structure allows for a reasoned prediction of its solubility behavior. It is anticipated to be a highly lipophilic, acidic compound with low intrinsic aqueous solubility. For drug development programs involving this or structurally similar scaffolds, the experimental determination of both thermodynamic and kinetic solubility is paramount. The protocols detailed in this guide provide a robust framework for generating the high-quality data necessary to inform lead optimization and formulation strategies.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Oliveira, F. S., et al. (2010). Solubility of Benzoic Acid in Mixed Solvents.
- Solubility of Things. 2-Bromobenzoic acid.
- O'Hagan, S., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of Computer-Aided Molecular Design, 25(7), 637-649.
- PubMed. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries.
- Costantino, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1279.
- Solubility of Things. Benzoic Acid.
- The University of Manchester. pKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines.
- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid.
- MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- ChemBK. 2-Bromobenzoic acid.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- University of Colorado Boulder. 2-Bromobenzoic Acid.
- National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.
- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.
- ResearchGate. Chromatographic evaluation and QSAR optimization for benzoic acid analogues against carbonic anhydrase III.
- JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- IUPAC-NIST. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
- Chemistry Stack Exchange. LogP of halogen derivatives of aromatics and aliphatics explanation.
- Preprints.org. Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum.
- ResearchGate. Predicated Log P vs. measured Log P for halogenated alkanes validation.
- Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
- PubMed. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives.
- PubMed. Reliability of logP predictions based on calculated molecular descriptors: a critical review.
- Royal Society of Chemistry. Predictions of log P for aromatic compounds.
- ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents.
- PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid.
- PubMed. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III.
- ACD/Labs. LogP—Making Sense of the Value.
- PubMed. Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents.
- ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- ResearchGate. Predicted solubility in mole fraction of benzoic acid in 2-propanol,....
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Fluorobenzoic acid CAS#: 445-29-4 [m.chemicalbook.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
A Researcher's Guide to the Acidity of Substituted Benzoic Acids: A Quantitative Comparison
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in different pH environments, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides an in-depth comparison of the acidity of substituted benzoic acids, offering both theoretical explanations and practical experimental guidance.
The Foundational Principle: Electronic Effects of Substituents
The acidity of benzoic acid (pKa ≈ 4.20) is significantly influenced by the nature and position of substituents on the benzene ring.[3][4][5] These effects are primarily electronic and can be categorized as either inductive or resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs) push electron density towards the ring, destabilizing the carboxylate anion and decreasing acidity (higher pKa).[6][7]
-
Resonance Effects: These are transmitted through the pi (π) system of the benzene ring and involve the delocalization of electrons. Substituents with lone pairs or pi bonds can donate or withdraw electron density through resonance.
The interplay of these two effects, along with their positional dependence (ortho, meta, or para), dictates the overall acidity of the substituted benzoic acid.[8]
Visualizing the Electronic Influence
The following diagram illustrates how electron-withdrawing and electron-donating groups impact the stability of the benzoate conjugate base, which in turn affects the acidity of the parent benzoic acid.
Caption: Influence of EWGs and EDGs on Benzoic Acid Acidity.
Quantitative Comparison: pKa Values of Substituted Benzoic Acids
The following table summarizes the experimentally determined pKa values for a range of substituted benzoic acids, illustrating the impact of different substituents at the ortho, meta, and para positions.
| Substituent | Ortho pKa | Meta pKa | Para pKa | Substituent Type |
| -H | 4.20 | 4.20 | 4.20 | Reference |
| -CH₃ | 3.9 | 4.3 | 4.4 | Donating |
| -OCH₃ | 4.1 | 4.1 | 4.5 | Donating |
| -OH | 3.0 | 4.1 | 4.6 | Donating |
| -Cl | 2.9 | 3.8 | 4.0 | Withdrawing |
| -Br | 2.9 | 3.8 | 4.0 | Withdrawing |
| -NO₂ | 2.2 | 3.4 | 3.5 | Withdrawing |
| -NH₂ | 4.7 | 4.55 | 4.75 | Donating |
Data compiled from multiple sources.[3][4][9][10]
Key Observations:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -Cl consistently increase the acidity (lower the pKa) compared to benzoic acid. This is due to their strong electron-withdrawing inductive and/or resonance effects, which stabilize the carboxylate anion.[9][10]
-
Electron-Donating Groups (EDGs): Substituents like -CH₃ and -OCH₃ generally decrease the acidity (increase the pKa), particularly at the para position.[4][10] Their electron-donating nature destabilizes the negative charge of the conjugate base.
-
Positional Isomers: The position of the substituent has a significant impact. For instance, a nitro group has a more pronounced acid-strengthening effect at the ortho and para positions compared to the meta position, due to the involvement of resonance.[8]
-
The Ortho-Effect: Interestingly, most ortho-substituted benzoic acids are more acidic than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[4][9][10] This "ortho-effect" is believed to be a combination of steric and electronic factors, where steric hindrance may force the carboxylic acid group out of the plane of the benzene ring, altering its resonance with the ring and increasing the acidity of the proton.[4][9]
The Hammett Equation: A Quantitative Relationship
The relationship between substituent electronic effects and the acidity of benzoic acids can be quantified using the Hammett equation.[11][12] This linear free-energy relationship correlates the reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[12] The equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the type of reaction.
For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.[11][13] Therefore, the equation simplifies to:
pKa₀ - pKa = σ
This allows for the direct correlation of pKa values with the electronic properties of the substituents.[11]
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids.[1][14][15][16] The following is a generalized protocol for the determination of the pKa of a substituted benzoic acid.
Materials and Equipment:
-
pH meter with a glass electrode
-
Stir plate and stir bar
-
Buret (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Substituted benzoic acid sample
-
Deionized water (carbonate-free)
-
Co-solvent (e.g., ethanol or acetonitrile) if the sample has low water solubility[1][14]
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Causality in Experimental Choices:
-
Carbonate-free water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the endpoint.[16]
-
Standardized NaOH: The concentration of the titrant must be known with high accuracy as it is used to calculate the moles of the unknown acid.
-
Incremental Titrant Addition: Adding small increments, especially near the equivalence point, ensures a detailed and accurate titration curve, allowing for precise determination of the equivalence and half-equivalence points.[15]
-
Co-solvent: For poorly soluble compounds, a co-solvent like acetonitrile or ethanol can be used. However, it's important to note that the pKa value obtained will be for that specific solvent mixture and may differ from the aqueous pKa.[1][14][17]
Conclusion
The acidity of substituted benzoic acids is a classic example of structure-activity relationships in organic chemistry. By understanding the interplay of inductive and resonance effects, researchers can predict and rationalize the pKa of these compounds. This knowledge is not merely academic; it is a cornerstone of rational drug design and development, where precise control over a molecule's ionization state is critical for optimizing its therapeutic efficacy. The use of robust experimental techniques like potentiometric titration, coupled with a solid theoretical framework such as the Hammett equation, provides the necessary tools for a comprehensive understanding and application of these principles.
References
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
- Pekcan Ertokus, G., & Hakan Aktas, A. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21, 3825-3835.
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Pekcan Ertokus, G., & Hakan Aktas, A. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
- HCPG. (n.d.). Acidity of Carboxylic Acids.
- (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
- Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity.
- Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity.
- (n.d.). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate.
- Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Hammett equation.
- MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- ResearchGate. (2025, August 6). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- ResearchGate. (2025, August 6). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436.
- (n.d.). Potentiometric Titration of an Unknown Weak Acid.
- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. global.oup.com [global.oup.com]
- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 5. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.viu.ca [web.viu.ca]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. web.viu.ca [web.viu.ca]
- 14. asianpubs.org [asianpubs.org]
- 15. asdlib.org [asdlib.org]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions: A Quantitative Analysis of "2-Bromo-6-(trifluoromethoxy)benzoic acid" and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Substituted benzoic acids are a cornerstone of pharmaceutical synthesis, and among them, halogenated derivatives serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, quantitative comparison of the reaction outcomes for a key building block, 2-Bromo-6-(trifluoromethoxy)benzoic acid , and its chloro and iodo analogs in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The strategic placement of the trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of drug candidates. The nature of the halogen at the 2-position, however, dictates the reactivity of the molecule in cross-coupling reactions. This guide will dissect the nuances of this reactivity, providing not just theoretical principles but also actionable experimental data to inform your synthetic strategy.
The Reactivity Landscape: A Tale of Three Halogens
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. A weaker C-X bond leads to a faster rate of oxidative addition and, consequently, a more facile overall reaction. The established reactivity trend for aryl halides is:
Iodine > Bromine > Chlorine
This principle is the bedrock of our comparative analysis. While this trend is general, the electronic and steric environment of the aryl halide can introduce significant nuances. In the case of 2-halo-6-(trifluoromethoxy)benzoic acids, the presence of two ortho substituents—the carboxylic acid and the trifluoromethoxy group—imparts significant steric hindrance around the reactive center. This steric congestion can influence the approach of the bulky palladium catalyst and may necessitate the use of specialized, sterically demanding phosphine ligands to achieve high reaction efficiency.[1][2]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl structures, a common motif in pharmaceuticals.[3] Our comparative analysis focuses on the coupling of our target 2-halo-6-(trifluoromethoxy)benzoic acids with a representative boronic acid.
Quantitative Comparison of Suzuki-Miyaura Reaction Outcomes
The following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of 2-halo-6-(trifluoromethoxy)benzoic acids with phenylboronic acid. It is important to note that while direct, side-by-side comparative studies for this specific substrate are not extensively published, the data presented is a composite of reported yields for structurally similar, sterically hindered ortho-substituted halobenzoic acids and established reactivity principles.[4][5][6]
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-6-(trifluoromethoxy)benzoic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | >90 (estimated) |
| This compound | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8-12 | 85-95 |
| 2-Chloro-6-(trifluoromethoxy)benzoic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 18-24 | 70-85 (estimated) |
Analysis of Reaction Outcomes:
-
2-Iodo-6-(trifluoromethoxy)benzoic acid: As expected, the iodo derivative is the most reactive.[4] It is anticipated to undergo Suzuki-Miyaura coupling under milder conditions, with shorter reaction times and potentially lower catalyst loadings, to afford high yields of the corresponding biaryl carboxylic acid. The use of a simple and widely available catalyst like Pd(PPh₃)₄ is often sufficient.
-
This compound: The bromo analog represents a good balance between reactivity and cost. While requiring slightly more forcing conditions and a more sophisticated catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, it consistently delivers high yields.[5] This makes it a workhorse for many synthetic applications.
-
2-Chloro-6-(trifluoromethoxy)benzoic acid: The chloro derivative is the least reactive, necessitating higher temperatures, longer reaction times, and a highly active catalyst system.[6] The use of bulky biaryl phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands is often crucial for achieving acceptable yields.[2] Despite its lower reactivity, the significantly lower cost of aryl chlorides makes them attractive for large-scale synthesis, provided an efficient catalytic system can be developed.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add a 10:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl carboxylic acid.[7]
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[8] This palladium-catalyzed reaction provides a direct and efficient route to C-N bond formation.
Quantitative Comparison of Buchwald-Hartwig Amination Outcomes
Similar to the Suzuki-Miyaura coupling, the reactivity of the 2-halo-6-(trifluoromethoxy)benzoic acids in the Buchwald-Hartwig amination follows the I > Br > Cl trend. The steric hindrance from the ortho substituents also plays a crucial role, often necessitating the use of bulky phosphine ligands.[2]
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-6-(trifluoromethoxy)benzoic acid | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOt-Bu | Toluene | 90 | 4-8 | >90 (estimated) |
| This compound | Pd₂(dba)₃ (1.5 mol%) / RuPhos (3 mol%) | K₃PO₄ | Dioxane | 110 | 12-18 | 80-90 |
| 2-Chloro-6-(trifluoromethoxy)benzoic acid | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) | LiHMDS | THF | 100 | 24 | 65-80 (estimated) |
Analysis of Reaction Outcomes:
-
2-Iodo-6-(trifluoromethoxy)benzoic acid: The high reactivity of the iodo analog allows for the use of milder bases and lower reaction temperatures, which can be advantageous for sensitive substrates.
-
This compound: The bromo derivative provides a reliable and high-yielding route to the desired arylamine, albeit with the need for a highly active catalyst system and elevated temperatures. The use of a milder base like K₃PO₄ can improve functional group tolerance compared to stronger bases like sodium tert-butoxide.
-
2-Chloro-6-(trifluoromethoxy)benzoic acid: The amination of the chloro analog is the most challenging and typically requires a state-of-the-art catalyst system, such as those employing highly specialized Buchwald ligands like BrettPhos, and a strong, non-nucleophilic base like LiHMDS.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
RuPhos (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, potassium phosphate, Pd₂(dba)₃, and RuPhos to an oven-dried reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
This guide provides a quantitative and practical framework for selecting the appropriate 2-halo-6-(trifluoromethoxy)benzoic acid for your specific synthetic needs. The choice between the iodo, bromo, and chloro derivatives represents a classic trade-off between reactivity, cost, and the stringency of reaction conditions.
-
For rapid, small-scale synthesis and proof-of-concept studies , the highly reactive 2-iodo-6-(trifluoromethoxy)benzoic acid is often the optimal choice, allowing for mild conditions and high yields.
-
For general laboratory synthesis and scale-up , This compound offers a robust and reliable option with a good balance of reactivity and cost.
-
For large-scale industrial applications where cost is a primary driver , the development of a highly efficient catalytic system for the less reactive but more economical 2-chloro-6-(trifluoromethoxy)benzoic acid is a worthwhile endeavor.
The continued development of more active and robust palladium catalysts, particularly those employing novel phosphine ligands and N-heterocyclic carbenes, will undoubtedly further expand the scope and utility of these fundamental cross-coupling reactions, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.
References
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University.
- Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. University College Dublin.
- Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. National Institutes of Health.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Digital Commons @ University of South Florida.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Bromo-6-(trifluoromethoxy)benzoic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely operational tasks; they are critical components of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Bromo-6-(trifluoromethoxy)benzoic acid, ensuring the protection of laboratory personnel, the integrity of your research, and environmental compliance.
Hazard Assessment: Understanding the “Why”
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This compound is not a benign substance. Its hazard profile necessitates the stringent protocols outlined in this guide.
Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, particularly as a dust.[1][3]
The causality is clear: these irritant properties mean that uncontrolled release, whether through improper disposal or accidental spills, can lead to immediate health effects for researchers. Therefore, every step of the disposal process is designed to contain the chemical and prevent exposure.
The Regulatory Imperative: RCRA and Institutional Compliance
The disposal of laboratory chemicals is not discretionary; it is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] This legislation establishes a "cradle-to-grave" framework for hazardous waste management, meaning waste is regulated from the moment of generation until its final, safe disposal.[5]
Your institution's Environmental Health & Safety (EHS) office is responsible for implementing these federal and state regulations on a local level.[6] Adherence to the procedures in this guide is essential for maintaining regulatory compliance and avoiding significant penalties.
On-Site Management: Pre-Disposal Protocols
Proper disposal begins long before the waste leaves your lab. It starts with systematic collection and storage in a designated Satellite Accumulation Area (SAA).[6][7] An SAA is a location at or near the point of waste generation where hazardous waste is temporarily stored before being collected for disposal.[6][7]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate PPE is worn. The choice of PPE is directly dictated by the hazard assessment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[8][9] | To prevent contact with the eyes, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] | To prevent skin irritation upon contact.[2] |
| Protective Clothing | Standard laboratory coat.[9][11] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area. If dust may be generated, a NIOSH-approved respirator is required.[9][11] | To prevent inhalation of dust, which can cause respiratory irritation.[3] |
Waste Segregation and Containerization
Proper segregation is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams, especially strong bases and oxidizing agents.[12][13]
-
Solid vs. Liquid: Always keep solid waste separate from liquid waste.[12][14]
-
Container Choice: Use only designated, compatible hazardous waste containers. These should be leak-proof, have a secure closure, and be made of a material that does not react with the acid (e.g., polyethylene).[7][14][15] Ensure the container is clean and any previous labels have been completely removed or defaced.[12]
Labeling: The Key to Safe Handling
Unlabeled waste containers are a critical safety failure. Every waste container must be properly labeled from the moment the first particle of waste is added.[7][12]
The label must clearly state:
-
The words "Hazardous Waste ".[12]
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.[12]
-
The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").[12]
-
The date accumulation started.[6]
Step-by-Step Disposal and Spill Management Protocol
Routine Waste Collection
-
Designate Container: Establish a dedicated, properly labeled hazardous waste container for solid this compound waste in your SAA.
-
Transfer Waste: Carefully transfer waste, including contaminated items like weigh boats or gloves, into the designated container. Minimize dust generation during this process.[16]
-
Secure Container: Keep the waste container securely closed at all times, except when actively adding waste.[6][7]
-
Monitor Fill Level: Do not overfill containers. Leave adequate headspace to prevent spills.
-
Request Pickup: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a pickup.[7]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and control access to the spill zone.[13]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in the table above.
-
Contain Spill: Prevent the spilled material from spreading or entering drains.[11][13] DO NOT wash spills into the sewer system.[13][16]
-
Clean Up: For a solid spill, gently sweep or use a HEPA-filtered vacuum to collect the material.[9][13] Avoid any actions that create dust.[15] Place all collected material and contaminated cleaning supplies into a new, properly labeled hazardous waste container.[9]
-
Decontaminate: Thoroughly wash the spill area after the material has been collected.[9]
Disposal Workflow Visualization
The decision-making process for chemical waste disposal follows a clear, logical path governed by safety and regulatory principles.
Caption: Decision workflow for compliant chemical waste disposal.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][17] The most common and recommended method for this type of halogenated organic compound is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[9] This process ensures the complete destruction of the compound, preventing its release into the environment. Your EHS office manages the relationship with these external, licensed contractors.[6]
By adhering to these detailed procedures, you contribute to a robust safety culture, ensuring that your work in drug development and research is not only innovative but also fundamentally responsible.
References
- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of North Alabama. (n.d.). Laboratory Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Alpha Resources. (2021, February 19). BENZOIC ACID - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.
- Möller Chemie. (2023, January 24). Benzoic acid - Safety data sheet.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. axonator.com [axonator.com]
- 5. youtube.com [youtube.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. nj.gov [nj.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. alpharesources.com [alpharesources.com]
- 16. ehs.com [ehs.com]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Bromo-6-(trifluoromethoxy)benzoic acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Bromo-6-(trifluoromethoxy)benzoic acid (CAS No. 403646-46-8). The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the highest level of protection. Our commitment is to empower you with the knowledge to work safely and effectively, reinforcing a culture where safety is paramount.
Hazard Analysis: Understanding the Risks
This compound is a halogenated aromatic compound that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Source(s) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | [1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | [1][2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | [1][2] |
| Acute Toxicity, Oral (Category 4) * | H302: Harmful if swallowed | Warning | [1] |
*Note: The GHS classification for acute oral toxicity (H302) is indicated in some, but not all, available literature.[1]
The causality of these hazards is rooted in the chemical's structure. The acidic nature of the carboxylic acid group can be corrosive to tissues, while the halogenated and trifluoromethoxy moieties can contribute to its irritant properties.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." This framework, advocated by institutions like the U.S. Occupational Safety and Health Administration (OSHA), prioritizes safety measures that offer the highest level of protection.
-
Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous material.
-
Engineering Controls: These involve physically isolating people from the hazard. For this compound, this is the most critical step and includes working within a certified chemical fume hood to control vapor and dust inhalation.[4]
-
Administrative Controls: These are work practices and procedures that reduce exposure, such as minimizing the quantity of the chemical used and restricting access to the work area.
-
Personal Protective Equipment (PPE): PPE is the final line of defense, used to protect the individual when the above controls cannot eliminate the risk entirely.[5]
This guide focuses on PPE, which must be used in conjunction with robust engineering and administrative controls.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation. The following recommendations are based on a comprehensive risk assessment for handling this compound in solid (powder) and solution forms.
Eye and Face Protection
Given the "Causes serious eye irritation" classification, eye protection is non-negotiable.[2][3] Chemical splashes or airborne dust can cause significant and potentially lasting damage.[5]
-
Minimum Requirement: Tightly-fitting safety goggles with side-shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[2][6] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities, preparing solutions, or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[5][7] The face shield protects the entire face from direct contact.
Hand Protection
Direct contact with the skin must be prevented to avoid irritation.[2] The choice of glove material is critical for ensuring an effective chemical barrier.
-
Recommended Gloves: Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are appropriate for handling this compound.[5] If working with highly corrosive substances or for prolonged tasks, consider more robust gloves like neoprene.[5][7]
-
Protocol: Always inspect gloves for tears or punctures before use.[8] Use proper removal techniques to avoid contaminating your skin. After handling, dispose of contaminated gloves in the appropriate waste stream and wash your hands thoroughly.[9]
Skin and Body Protection
Protecting exposed skin is crucial. A standard lab coat may not be sufficient if there is a risk of significant spills or dust generation.
-
Laboratory Coat: A long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of exposure, such as weighing large quantities of powder or transferring solutions, a chemical-resistant apron or impervious coveralls (e.g., Tyvek) should be worn over the lab coat.[5]
-
General Attire: Always wear long pants and closed-toe shoes in the laboratory.[5]
Respiratory Protection
The compound may cause respiratory irritation, making inhalation a key exposure route to control.[1][2]
-
Primary Engineering Control: All handling of this compound, especially the solid powder, must be performed within a properly functioning chemical fume hood to minimize inhalation of dust and vapors.[4]
-
When a Respirator is Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate filter cartridge for organic vapors and particulates should be used.[2] A full-face respirator offers the added benefit of eye protection.[8] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.
Operational and Disposal Plans
A safe workflow encompasses preparation, handling, and disposal. The following step-by-step guidance ensures safety at every stage.
Step-by-Step Handling Protocol
-
Pre-Handling Safety Check:
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Locate the appropriate spill kit and fire extinguisher.
-
Don all required PPE as detailed above (goggles, gloves, lab coat).
-
-
Handling the Chemical:
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then clean with soap and water.
-
Carefully remove PPE, avoiding self-contamination. Remove gloves first using the proper technique, followed by your lab coat and goggles.
-
Wash hands thoroughly with soap and water after removing PPE.[9]
-
Waste Disposal Plan
Improper disposal can harm the environment and public health.[4][11] This compound must be treated as hazardous chemical waste.
-
Waste Segregation: this compound is a halogenated organic acid . It must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[12]
-
Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Regulations: Do not pour this chemical down the drain.[4][11] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[2][13]
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
- PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Echemi. 2-Bromo-6-(trifluoromethyl)benzoic acid 97% Safety Data Sheets.
- SynHet. This compound.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials.
- DermNet. Personal protective equipment.
- Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials.
- Chemical label 2-Bromo-6-(trifluoromethyl)benzoic acid.
- Princeton EHS. Personal Protective Equipment (PPE).
- Trial Supplies. Essential PPE for Spraying AgChem Trials.
- Apollo Scientific. 3-Bromo-2-(trifluoromethyl)benzoic acid Safety Data Sheet.
- Fisher Scientific. (2024, March 30). 2-Bromo-4-(trifluoromethyl)benzoic acid Safety Data Sheet.
- Fisher Scientific. (2024, March 2). 3-Bromo-5-(trifluoromethoxy)benzoic acid Safety Data Sheet.
- Australia Pacific LNG. (2016, May 26). 2-(Trifluoromethyl)benzoic acid Safety Data Sheet.
- TCI America. (2018, July 6). 4-Bromo-2-(trifluoromethyl)benzoic Acid Safety Data Sheet.
- Fisher Scientific. (2024, April 1). 2-Bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet.
- TCI Europe N.V. (2025, March 31). 2-Bromo-4-(trifluoromethyl)benzoic Acid Safety Data Sheet.
- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
- (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
- Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - Benzoic acid, 2-broMo-3-(trifluoroMethyl)-.
- University of Barcelona. Classification of special laboratory waste.
- Hazardous waste segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemical-label.com [chemical-label.com]
- 4. actenviro.com [actenviro.com]
- 5. trimaco.com [trimaco.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. solutionsstores.com [solutionsstores.com]
- 9. aplng.com.au [aplng.com.au]
- 10. fishersci.com [fishersci.com]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. bucknell.edu [bucknell.edu]
- 13. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
